molecular formula C10H18O2 B8740807 Ethyl 2-methylcyclohexanecarboxylate

Ethyl 2-methylcyclohexanecarboxylate

Cat. No.: B8740807
M. Wt: 170.25 g/mol
InChI Key: HBJZBPQYTLKQBY-UHFFFAOYSA-N
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Description

Ethyl 2-methylcyclohexanecarboxylate is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl 2-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H18O2/c1-3-12-10(11)9-7-5-4-6-8(9)2/h8-9H,3-7H2,1-2H3

InChI Key

HBJZBPQYTLKQBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCC1C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Ethyl 2-methylcyclohexanecarboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of computed data, experimental data for analogous compounds, and detailed, generalized experimental protocols. This information is intended to serve as a valuable resource for the synthesis, characterization, and further application of this and related molecules in research and development.

Core Chemical Properties

This compound is a cyclic ester with the molecular formula C₁₀H₁₈O₂. Its structure consists of a cyclohexane (B81311) ring substituted with a methyl group at the 2-position and an ethyl carboxylate group at the 1-position. The presence of two stereocenters at positions 1 and 2 implies the existence of four possible stereoisomers (cis and trans enantiomeric pairs).

Physical and Chemical Properties

Table 1: Computed Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₁₀H₁₈O₂
Molecular Weight170.25 g/mol
IUPAC Nameethyl 2-methylcyclohexane-1-carboxylate
InChI KeyHBJZBPQYTLKQBY-UHFFFAOYSA-N
SMILESCCOC(=O)C1CCCCC1C
XLogP33
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Exact Mass170.130679813 Da

Table 2: Experimental Physical Properties of Analogous Compounds

CompoundBoiling Point (°C)Density (g/mL)Refractive Index (n20/D)
Ethyl cyclohexanecarboxylate (B1212342)1960.9362 (at 20°C)-
Ethyl 2-oxocyclohexanecarboxylate106 @ 11 mmHg1.064 (at 25°C)1.477
Ethyl 2-hydroxycyclohexanecarboxylate251.4 @ 760 mmHg1.0931.481

Data for analogous compounds are provided for estimation and comparison purposes.[2]

Synthesis and Reactivity

A key synthesis of this compound has been reported in the scientific literature, though detailed experimental procedures are often proprietary or require access to specialized databases.[3]

General Synthesis Workflow

The synthesis of esters like this compound typically involves the esterification of the corresponding carboxylic acid or the alkylation of a carboxylate salt. A generalized workflow for its synthesis and subsequent characterization is presented below.

G cluster_synthesis Synthesis cluster_characterization Characterization start 2-Methylcyclohexanecarboxylic Acid + Ethanol (B145695) esterification Fischer Esterification start->esterification catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->esterification workup Aqueous Workup & Extraction esterification->workup purification Purification (e.g., Distillation) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Structural Confirmation nmr->analysis ir->analysis ms->analysis

Caption: Generalized workflow for the synthesis and characterization of this compound.

Reactivity: Hydrolysis and Reduction

Esters such as this compound are susceptible to common reactions like hydrolysis and reduction.

  • Hydrolysis: The ester can be hydrolyzed to 2-methylcyclohexanecarboxylic acid and ethanol under either acidic or basic conditions. Basic hydrolysis (saponification) is generally irreversible and often proceeds with higher yields.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (2-methylcyclohexyl)methanol.

Experimental Protocols

The following sections provide detailed, generalized protocols for the synthesis, characterization, and common reactions of this compound. These are based on standard laboratory practices and may require optimization for specific experimental setups.

Synthesis: Fischer Esterification of 2-Methylcyclohexanecarboxylic Acid

Materials:

  • 2-Methylcyclohexanecarboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • In a round-bottom flask, dissolve 2-methylcyclohexanecarboxylic acid in an excess of anhydrous ethanol (10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.

  • Purify the product by distillation under reduced pressure.

Characterization Protocols

Sample Preparation:

¹H NMR Data Acquisition:

  • Acquire the spectrum on a 300 MHz or higher spectrometer.

  • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

¹³C NMR Data Acquisition:

  • Acquire the spectrum on a 75 MHz or higher spectrometer.

  • Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds) [4]

¹H NMR Predicted δ (ppm) Multiplicity Assignment
~4.1Quartet-OCH₂ CH₃
~2.2Multiplet-CH (CO)
~1.0-2.0MultipletsCyclohexyl -CH₂ - and -CH -
~1.2Triplet-OCH₂CH₃
~0.9Doublet-CH₃
¹³C NMR Predicted δ (ppm) Assignment
~176C =O
~60-OCH₂ CH₃
~45-CH (CO)
~35-CH (CH₃)
~25-35Cyclohexyl -CH₂ -
~15-OCH₂CH₃
~15-CH₃

Note: These are estimated chemical shifts and may vary depending on the specific stereoisomer and experimental conditions.

Sample Preparation:

  • For liquid samples, place a single drop of the neat liquid onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Record the sample spectrum over a range of 4000-650 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2930, 2860StrongC-H (sp³) stretch
~1735Strong, SharpC=O (ester) stretch
~1170StrongC-O stretch
~1450MediumCH₂ scissoring (cyclohexane)

Sample Introduction:

  • Introduce the sample via a Gas Chromatograph (GC) for separation from impurities.

  • Inject a dilute solution in a volatile solvent (e.g., dichloromethane) into the GC.

Analysis:

  • Use a quadrupole or time-of-flight (TOF) mass analyzer.

  • Expected fragmentation patterns include the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the cyclohexane ring.

Reaction Protocols

Materials:

Procedure:

  • Dissolve the ester in a suitable solvent (e.g., ethanol or a THF/water mixture).

  • Add an excess of the hydroxide base (e.g., 1.5-5 equivalents).

  • Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitor by TLC).

  • Cool the mixture, remove any organic solvent under reduced pressure, and dilute with water.

  • Wash the aqueous layer with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with hydrochloric acid.

  • Extract the resulting 2-methylcyclohexanecarboxylic acid with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the product.

G Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Base NaOH / H₂O Base->Intermediate Products Sodium 2-methylcyclohexanecarboxylate + Ethanol Intermediate->Products Elimination of Ethoxide FinalProduct 2-Methylcyclohexanecarboxylic Acid Products->FinalProduct Protonation Acidification H₃O⁺ Workup Acidification->FinalProduct

Caption: Logical pathway for the saponification of this compound.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, prepare a suspension of LiAlH₄ (2-3 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of saturated aqueous sodium sulfate solution.

  • Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with diethyl ether or THF.

  • Combine the filtrates, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude (2-methylcyclohexyl)methanol.

  • Purify the product by distillation or column chromatography.

Conclusion

This technical guide provides a foundational understanding of the chemical properties of this compound. While direct experimental data is sparse, the provided computed data, information on analogous compounds, and detailed experimental protocols offer a robust starting point for researchers and professionals in the field. The methodologies outlined for synthesis, characterization, and key reactions are intended to facilitate further investigation and application of this and related cyclohexanecarboxylate derivatives in various scientific endeavors.

References

An In-depth Technical Guide to Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylcyclohexanecarboxylate is an organic compound belonging to the class of alicyclic esters. Its structure, featuring a substituted cyclohexane (B81311) ring, makes it a molecule of interest in various fields of chemical synthesis. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, a plausible synthetic route, and a discussion of the potential pharmacological relevance of the broader class of substituted cyclohexanecarboxylates.

It is important to note that a specific CAS (Chemical Abstracts Service) number for this compound, including its cis- and trans-isomers, is not consistently reported in major chemical databases, suggesting it may not be a commonly commercialized or extensively studied compound. Publicly available experimental data on its physical properties and specific applications are also limited. Therefore, this guide supplements the available information on the target compound with data from closely related analogs to provide a comprehensive overview for research and development purposes.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂PubChem[1]
Molecular Weight 170.25 g/mol PubChem[1]
IUPAC Name ethyl 2-methylcyclohexane-1-carboxylatePubChem[1]
Synonyms 2-methyl-cyclohexane-1-carboxylic acid ethyl esterPubChem[1]
Computed XLogP3 3.1PubChem[1]
Computed Hydrogen Bond Donor Count 0PubChem[1]
Computed Hydrogen Bond Acceptor Count 2PubChem[1]
Computed Rotatable Bond Count 3PubChem[1]
Computed Exact Mass 170.130679813 DaPubChem[1]
Computed Monoisotopic Mass 170.130679813 DaPubChem[1]
Computed Topological Polar Surface Area 26.3 ŲPubChem[1]
Computed Heavy Atom Count 12PubChem[1]

Synthesis and Experimental Protocols

General Experimental Protocol: Fischer Esterification

This protocol is a representative method for the synthesis of esters from carboxylic acids and alcohols.

Materials:

  • 2-Methylcyclohexanecarboxylic acid

  • Anhydrous ethanol (B145695)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylcyclohexanecarboxylic acid in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure.

G General Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Reactants 2-Methylcyclohexanecarboxylic Acid + Anhydrous Ethanol + H₂SO₄ (catalyst) Reflux Heat to Reflux Reactants->Reflux Reaction Evaporation1 Remove Excess Ethanol Reflux->Evaporation1 Cooling Extraction Dissolve in Ether Wash with NaHCO₃ & Brine Evaporation1->Extraction Drying Dry with MgSO₄ Extraction->Drying Evaporation2 Solvent Removal Drying->Evaporation2 Filtration Distillation Fractional Distillation Evaporation2->Distillation Final_Product Pure Ethyl 2-methylcyclohexanecarboxylate Distillation->Final_Product

A generalized workflow for the synthesis of this compound.

Potential Applications in Drug Development and Signaling Pathways

While there is no specific literature detailing the use of this compound in drug development, the cyclohexane scaffold and its derivatives are of significant interest in medicinal chemistry. Functionally substituted cyclohexane derivatives have been reported to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][3]

The lipophilic nature of the cyclohexane ring can be advantageous for modulating the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME). The introduction of various functional groups onto the cyclohexane ring allows for the fine-tuning of these properties and the interaction with biological targets.

Given the broad spectrum of activities of related compounds, it is plausible that derivatives of this compound could be explored as modulators of various signaling pathways. For instance, many anti-inflammatory drugs target pathways involving enzymes like cyclooxygenases (COX-1 and COX-2) or signaling molecules such as nuclear factor-kappa B (NF-κB).

G Hypothetical Signaling Pathway Modulation Stimulus Inflammatory Stimulus (e.g., Cytokines, Pathogens) Receptor Cell Surface Receptor Stimulus->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade NFkB_Activation Activation of NF-κB Signaling_Cascade->NFkB_Activation Gene_Expression Gene Expression of Pro-inflammatory Mediators NFkB_Activation->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation Cyclohexane_Derivative Substituted Cyclohexanecarboxylate (Hypothetical Inhibitor) Cyclohexane_Derivative->Signaling_Cascade

A hypothetical modulation of an inflammatory signaling pathway by a substituted cyclohexanecarboxylate.

Safety and Handling

Specific safety and toxicity data for this compound are not available. However, based on the general properties of similar organic esters, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Fire Safety: Keep away from open flames and sources of ignition. Esters are generally flammable.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention. A material safety data sheet (MSDS) for a closely related compound should be consulted for more detailed safety information.

Conclusion

This compound is a compound with a well-defined chemical structure but limited publicly available experimental data. While its specific CAS number and applications in drug development are not well-documented, the broader class of substituted cyclohexanecarboxylates holds potential in medicinal chemistry due to their diverse biological activities. The information and general protocols provided in this guide are intended to serve as a foundation for researchers and scientists interested in exploring the synthesis and potential applications of this and related molecules. Further research is warranted to fully characterize the physicochemical properties, biological activities, and potential therapeutic applications of this compound.

References

An In-depth Technical Guide to Ethyl 2-Methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-methylcyclohexanecarboxylate, focusing on its physicochemical properties, synthesis, and analytical characterization. While direct applications in drug development are not widely documented, this molecule serves as a relevant scaffold in organic synthesis. This document collates available data and presents generalized, yet detailed, experimental protocols relevant to its study.

Core Properties and Data

This compound is a saturated alicyclic ester. Its core physicochemical properties, largely based on computational models, are summarized below for clear reference.

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueData Source
Molecular Formula C₁₀H₁₈O₂PubChem[1]
Molecular Weight 170.25 g/mol PubChem[1]
IUPAC Name ethyl 2-methylcyclohexane-1-carboxylatePubChem[1]
Canonical SMILES CCOC(=O)C1CCCCC1CPubChem[1]
InChIKey HBJZBPQYTLKQBY-UHFFFAOYSA-NPubChem[1]
Exact Mass 170.130679813 DaComputed by PubChem[1]
XLogP3-AA (LogP) 3Computed by XLogP3[1]
Hydrogen Bond Donor Count 0Computed by Cactvs[1]
Hydrogen Bond Acceptor Count 2Computed by Cactvs[1]
Rotatable Bond Count 3Computed by Cactvs[1]
Topological Polar Surface Area 26.3 ŲComputed by Cactvs[1]
Heavy Atom Count 12PubChem

Synthesis Protocols

The most direct and common method for synthesizing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid.[3][4] An alternative approach involves the catalytic hydrogenation of the aromatic precursor, ethyl 2-methylbenzoate (B1238997).

This acid-catalyzed reaction involves the condensation of 2-methylcyclohexanecarboxylic acid with ethanol (B145695). The reaction is reversible and driven to completion by using an excess of the alcohol or by removing water as it is formed.[3][5][6]

Experimental Protocol: Fischer Esterification of 2-Methylcyclohexanecarboxylic Acid

  • Reagent Preparation: In a flame-dried round-bottom flask (250 mL) equipped with a magnetic stirrer and a reflux condenser, add 2-methylcyclohexanecarboxylic acid (e.g., 14.2 g, 0.1 mol) and absolute ethanol (e.g., 92 g, 115 mL, 2.0 mol, 20 equivalents).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL). Alternatively, an acidic resin like Amberlyst-15 or p-toluenesulfonic acid can be used for simpler workup.[3]

  • Reaction Reflux: Heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add 100 mL of cold water and 50 mL of diethyl ether. Shake gently and allow the layers to separate. Discard the aqueous layer.

  • Washing: Wash the organic layer sequentially with 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the remaining acid (caution: CO₂ evolution), followed by 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent (diethyl ether and excess ethanol) under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude ester can be purified by vacuum distillation to yield pure this compound.

This method involves the reduction of the aromatic ring of a precursor, ethyl 2-methylbenzoate (ethyl o-toluate), to its corresponding cyclohexane (B81311) derivative. This requires a metal catalyst and a high pressure of hydrogen gas.

Experimental Protocol: Hydrogenation of Ethyl 2-Methylbenzoate

  • Catalyst and Reagent Setup: To a high-pressure hydrogenation vessel (e.g., a Parr autoclave), add ethyl 2-methylbenzoate (e.g., 16.4 g, 0.1 mol) dissolved in a suitable solvent like ethanol or acetic acid (100 mL).

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 5% Rhodium-on-Alumina (Rh/Al₂O₃) or Ruthenium-on-Carbon (Ru/C) (e.g., 1-2 mol%).

  • Hydrogenation Reaction: Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas (H₂) to a pressure of 50-100 bar. Heat the reaction mixture to 80-120°C with vigorous stirring.

  • Reaction Monitoring: The reaction is typically monitored by the cessation of hydrogen uptake. The process can take several hours to complete.

  • Workup and Purification: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent is then removed from the filtrate by rotary evaporation. The resulting crude product can be purified by vacuum distillation.

Analytical Characterization Protocols

Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified ester in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).[7]

  • Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]

  • Data Acquisition: For ¹H NMR, acquire a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the TMS signal.[7]

Table 2: Predicted Spectroscopic Data for this compound (Based on analogous structures like ethyl cyclohexanecarboxylate)

Technique Expected Chemical Shift / Wavenumber Assignment
¹H NMR ~4.1 ppm (quartet, 2H)-O-CH₂-CH₃
~2.2 ppm (multiplet, 1H)-CH-C=O
~1.1-2.0 ppm (multiplet, 9H)Cyclohexyl -CH- and -CH₂- protons
~1.2 ppm (triplet, 3H)-O-CH₂-CH₃
~0.9 ppm (doublet, 3H)Cyclohexyl -CH₃
¹³C NMR ~176 ppmC=O (ester)
~60 ppm-O-CH₂-
~45 ppm-CH-C=O
~30-40 ppmCyclohexyl -CH-CH₃
~25-35 ppmCyclohexyl -CH₂- carbons
~20 ppmCyclohexyl -CH₃
~14 ppm-O-CH₂-CH₃
IR Spectroscopy ~2930, 2860 cm⁻¹C-H (sp³) stretch
~1735 cm⁻¹C=O (ester) stretch
~1170 cm⁻¹C-O stretch

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric contributions.[7]

  • Sample Application: Place a single drop of the neat liquid ester directly onto the ATR crystal.[7]

  • Data Acquisition: Record the sample spectrum over a range of 4000-650 cm⁻¹.

  • Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the ester in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., with a quadrupole analyzer) and an electron ionization (EI) source.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. Use a nonpolar capillary column (e.g., DB-5ms) and a suitable temperature program (e.g., start at 50°C and ramp to 250°C at 10°C/min) to separate the compound from any impurities.[7]

  • MS Data Acquisition: As the compound elutes from the GC column, it is ionized (typically at 70 eV for EI), and the mass spectrum is recorded, plotting the relative abundance of ions versus their mass-to-charge (m/z) ratio. The molecular ion (M⁺) would be expected at m/z = 170.

Workflows and Logical Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflows for the synthesis and analysis of this compound.

G Synthesis Workflow: Fischer Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification A 2-Methylcyclohexane- carboxylic Acid C Acid Catalyst (H₂SO₄) Reflux, 4-6h A->C B Ethanol (Excess) B->C D Quenching & Extraction C->D E Neutralization Wash (NaHCO₃) D->E F Drying & Solvent Removal E->F G Vacuum Distillation F->G H Pure Ethyl 2-Methyl- cyclohexanecarboxylate (B1212342) G->H

Caption: General workflow for synthesis via Fischer Esterification.

G Analytical Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Ester Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy (ATR) Sample->IR MS GC-Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Final Structural Elucidation & Purity Confirmation NMR_Data->Final IR_Data->Final MS_Data->Final

Caption: General workflow for the analytical characterization of the ester.

Applications and Relevance in Drug Development

Currently, there is limited specific information in peer-reviewed literature detailing the direct use of this compound in drug development signaling pathways or as an active pharmaceutical ingredient. However, the cyclohexanecarboxylate scaffold is present in various biologically active molecules. Its relevance primarily lies in its utility as a synthetic intermediate or building block for more complex molecular architectures. Esters of this nature are sometimes explored as prodrugs to modify the pharmacokinetic properties of a parent drug containing a carboxylic acid.[8] Furthermore, related methyl cyclohexane carboxylates have been investigated for their use in perfume compositions.

References

Ethyl 2-methylcyclohexanecarboxylate structural formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2-Methylcyclohexanecarboxylate

This technical guide provides a comprehensive overview of this compound, a disubstituted alicyclic ester. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into its structure, properties, synthesis, and analytical characterization. Due to the limited availability of direct experimental data for this specific compound, information from its immediate precursor and closely related structural analogues is included for comparative purposes.

Chemical Structure and Isomerism

This compound is an organic compound with the molecular formula C₁₀H₁₈O₂.[1][2] Its structure consists of a cyclohexane (B81311) ring substituted at position 1 with an ethyl ester group and at position 2 with a methyl group. The IUPAC name for this compound is ethyl 2-methylcyclohexane-1-carboxylate.[1]

The presence of two substituents on the cyclohexane ring gives rise to stereoisomerism. The methyl group and the ester group can be on the same side of the ring's plane (cis isomer) or on opposite sides (trans isomer). These stereoisomers can have different physical properties and chemical reactivity.

Physicochemical Properties

Specific experimental data for the physical properties of this compound are not widely reported in the literature.[2][3] However, properties can be estimated from computed data and by examining its precursor, 2-methylcyclohexanecarboxylic acid.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂PubChem[1]
Molecular Weight 170.25 g/mol PubChem[1]
IUPAC Name ethyl 2-methylcyclohexane-1-carboxylatePubChem[1]
Boiling Point Not AvailableChemSynthesis[2]
Density Not AvailableChemSynthesis[2]
Refractive Index Not AvailableChemSynthesis[2]
XLogP3-AA (Computed) 3PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

For comparison, the direct precursor, 2-Methylcyclohexanecarboxylic Acid (CAS: 56586-13-1), has the following reported properties:

PropertyValueSource
Molecular Formula C₈H₁₄O₂Sigma-Aldrich
Molecular Weight 142.20 g/mol Sigma-Aldrich
Boiling Point 241-242 °C (at 746 mmHg)Sigma-Aldrich
Density 1.009 g/mL (at 25 °C)Sigma-Aldrich
Refractive Index (n20/D) 1.4633Sigma-Aldrich

Synthesis and Experimental Protocols

The most common and direct method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst.

Fischer Esterification Workflow

The following diagram illustrates the workflow for the synthesis of this compound from 2-methylcyclohexanecarboxylic acid.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Purification & Product Reactant1 2-Methylcyclohexanecarboxylic Acid Reflux Heat to Reflux (2-4 hours) Reactant1->Reflux Reactant2 Ethanol (Excess) Reactant2->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Workup Aqueous Workup (Quench, Extract, Wash) Reflux->Workup Cool to RT Dry Dry & Concentrate (MgSO₄, Rotary Evaporation) Workup->Dry Organic Layer Purify Vacuum Distillation Dry->Purify Crude Product Product Ethyl 2-Methyl- cyclohexanecarboxylate Purify->Product

Caption: Fischer esterification workflow for synthesis.
Representative Experimental Protocol

This protocol is adapted from established procedures for the Fischer esterification of related cycloalkane carboxylic acids.

Materials:

  • 2-Methylcyclohexanecarboxylic acid (1.0 eq)

  • Anhydrous ethanol (10-20 eq, serves as reactant and solvent)

  • Concentrated sulfuric acid (98%, 0.1-0.2 eq)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclohexanecarboxylic acid in an excess of anhydrous ethanol.

  • Catalyst Addition: While stirring the solution, carefully and slowly add the catalytic amount of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours. Reaction progress can be monitored using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with three portions of diethyl ether. Combine the organic extracts.

  • Washing: Wash the combined organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (diethyl ether and excess ethanol) under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude ester can be purified by vacuum distillation to obtain the final product.

Spectroscopic Analysis and Characterization

Predicted Spectroscopic Data

The following table summarizes the expected key spectroscopic features. The data for the analogue is provided for reference.

TechniqueFeatureExpected Shift/Peak for this compoundAnalogue Data (Ethyl Cyclohexanecarboxylate)[4]
¹H NMR -O-CH₂- (quartet)~4.1 ppmNot specified, but typical for ethyl esters
-CH-C=O (multiplet)~2.2-2.4 ppm2.30 ppm (tt)
Cyclohexyl -CH₂- & -CH-1.0-2.0 ppm1.18 - 1.95 ppm (m)
-O-CH₂-CH₃ (triplet)~1.2 ppmNot specified, but typical for ethyl esters
Ring -CH₃ (doublet)~0.9 ppmN/A
¹³C NMR C=O (ester)~175-177 ppm176.6 ppm
-O-CH₂-~60 ppmNot specified, but typical for ethyl esters
-CH-C=O~45-50 ppm43.3 ppm
Cyclohexyl carbons~25-40 ppm25.5, 25.8, 29.2 ppm
Ring -CH₃~15-20 ppmN/A
IR C-H (sp³) stretch~2850-2960 cm⁻¹2930, 2856 cm⁻¹
C=O (ester) stretch~1735 cm⁻¹1736 cm⁻¹
C-O stretch~1170-1200 cm⁻¹1170 cm⁻¹
MS (EI) Molecular Ion [M]⁺m/z = 170m/z = 156
Key Fragments[M-OC₂H₅]⁺ (m/z=125), [COOC₂H₅]⁺ (m/z=73)Not specified
General Analytical Workflow

The diagram below outlines a standard workflow for the characterization of a synthesized liquid organic compound like this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Elucidation Sample Purified Ester Sample NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Process Process Raw Data (FT, Integration, Peak Picking) NMR->Process IR->Process MS->Process Compare Compare with Expected Values & Literature Data Process->Compare Structure Confirm Structure & Purity Compare->Structure

Caption: General workflow for spectroscopic analysis.
Generalized Protocols for Spectroscopic Analysis

The following are generalized methodologies for acquiring spectroscopic data, based on standard laboratory practices.[4]

  • NMR Spectroscopy: A sample (5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm). Spectra are recorded on a 400 MHz or higher spectrometer.

  • IR Spectroscopy: An infrared spectrum is obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A single drop of the neat liquid is placed on the ATR crystal, and the spectrum is recorded over a range of 4000-650 cm⁻¹.

  • Mass Spectrometry: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) for separation. A dilute solution in a volatile solvent (e.g., diethyl ether) is injected into a nonpolar capillary column (e.g., DB-5ms), and electron ionization (EI) at 70 eV is used to generate the mass spectrum.

Applications and Synthetic Utility

While there is no specific evidence of this compound being a key intermediate in the synthesis of a marketed drug, its structural motifs are relevant in medicinal chemistry and materials science.

  • Fragrance and Perfumery: Related methyl and ethyl cyclohexane carboxylate derivatives are utilized in the fragrance industry for their fruity and sweet notes.[5] It is plausible that this compound could also serve as a fragrance component or a precursor to one.

  • Synthetic Intermediate: As a functionalized alicyclic ester, it serves as a versatile building block in organic synthesis.[6][7] The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to the alcohol, or undergo reactions at the alpha-position to the carbonyl, enabling the construction of more complex molecular architectures relevant to pharmaceuticals and agrochemicals.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-Methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-methylcyclohexanecarboxylate, a valuable ester in organic synthesis. The primary and most efficient pathway for its preparation is the Fischer esterification of 2-methylcyclohexanecarboxylic acid with ethanol (B145695). This document outlines the detailed experimental protocol for this synthesis, summarizes key quantitative data, and provides visualizations of the reaction mechanism and experimental workflow.

Core Synthesis Pathway: Fischer Esterification

The synthesis of this compound is most commonly achieved through the Fischer esterification of 2-methylcyclohexanecarboxylic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol.[1] The equilibrium of the reaction is driven towards the product side by using a large excess of the alcohol and/or by removing the water that is formed during the reaction.[2]

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the ethanol.[3] A tetrahedral intermediate is formed, followed by proton transfer and the elimination of water to yield the final ester product.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactant and the expected product.

Property2-Methylcyclohexanecarboxylic AcidThis compound
Molecular Formula C₈H₁₄O₂C₁₀H₁₈O₂[4]
Molecular Weight 142.20 g/mol 170.25 g/mol [4]
Appearance LiquidColorless Liquid
Boiling Point 241-242 °CNot available
Density 1.009 g/mLNot available
Typical Yield N/A80-98% (estimated based on similar reactions)[5][6]

Experimental Protocol: Fischer Esterification of 2-Methylcyclohexanecarboxylic Acid

This protocol is adapted from established procedures for similar Fischer esterification reactions.[5][6]

Materials:

  • 2-Methylcyclohexanecarboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclohexanecarboxylic acid (1.0 equivalent) in an excess of anhydrous ethanol (10-20 equivalents).[7]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.[5]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-7 hours.[5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC or after the designated time), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.[5]

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[5]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation to yield pure this compound as a colorless liquid.

Visualizations

Signaling Pathway

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products CarboxylicAcid 2-Methylcyclohexanecarboxylic Acid ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid Ethanol Ethanol TetrahedralIntermediate Tetrahedral Intermediate Catalyst H+ (Acid Catalyst) Catalyst->ProtonatedAcid ProtonatedAcid->TetrahedralIntermediate + Ethanol ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H2O Ester This compound ProtonatedEster->Ester - H+ Water Water RegenCatalyst H+ (Regenerated)

Caption: Fischer esterification pathway for this compound.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup - 2-Methylcyclohexanecarboxylic Acid - Anhydrous Ethanol B 2. Catalyst Addition - Conc. H2SO4 A->B C 3. Reflux (2-7 hours) B->C D 4. Workup - Quench with Water - Extract with Diethyl Ether C->D E 5. Washing - Water - Sat. NaHCO3 - Brine D->E F 6. Drying & Solvent Removal - Anhydrous MgSO4 - Rotary Evaporation E->F G 7. Purification - Distillation F->G H Final Product: This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

References

Stereoisomers of Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methylcyclohexanecarboxylate is a chiral aliphatic ester with a substituted cyclohexane (B81311) ring, giving rise to multiple stereoisomers. The spatial arrangement of the methyl and ester groups is critical in determining the molecule's three-dimensional structure and its potential interactions in chiral environments, a key consideration in pharmaceutical and fragrance applications. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structure, conformational analysis, and pathways for synthesis and separation. Detailed experimental protocols, derived from established methodologies for similar compounds, are presented to offer a practical framework for the preparation and isolation of these stereoisomers.

Introduction to the

This compound possesses two stereogenic centers at positions 1 and 2 of the cyclohexane ring. This results in the existence of two pairs of enantiomers, which are diastereomeric to each other. These are commonly referred to as the cis and trans diastereomers.

  • Cis Isomers: The methyl group and the ethyl carboxylate group are on the same face of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R,2S)-ethyl 2-methylcyclohexanecarboxylate and (1S,2R)-ethyl 2-methylcyclohexanecarboxylate.

  • Trans Isomers: The methyl group and the ethyl carboxylate group are on opposite faces of the cyclohexane ring. This diastereomer also exists as a pair of enantiomers: (1R,2R)-ethyl 2-methylcyclohexanecarboxylate and (1S,2S)-ethyl 2-methylcyclohexanecarboxylate.

The relationship between these stereoisomers can be visualized as follows:

stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers cis_RS (1R,2S) cis_SR (1S,2R) cis_RS->cis_SR Enantiomers trans_RR (1R,2R) cis_RS->trans_RR Diastereomers trans_SS (1S,2S) cis_RS->trans_SS Diastereomers cis_SR->trans_RR Diastereomers cis_SR->trans_SS Diastereomers trans_RR->trans_SS Enantiomers

Stereoisomeric relationships of this compound.

Conformational Analysis

The stereoisomers of this compound exist predominantly in chair conformations to minimize angular and torsional strain. The stability of a particular conformer is dictated by the steric interactions of the substituents, primarily 1,3-diaxial interactions.

For the cis-isomer , one substituent must be in an axial position while the other is equatorial. The ethyl carboxylate group is sterically bulkier than the methyl group. Therefore, the more stable conformation will have the ethyl carboxylate group in the equatorial position and the methyl group in the axial position.

For the trans-isomer , the substituents can be either both axial or both equatorial. The diequatorial conformation is significantly more stable as it avoids the unfavorable 1,3-diaxial interactions that would be present in the diaxial conformation.

Synthesis and Separation of Stereoisomers

The synthesis of this compound typically yields a mixture of all four stereoisomers. The subsequent separation of these isomers is a critical step to obtaining stereochemically pure compounds.

The general workflow for the synthesis and separation is as follows:

workflow start Synthesis of Isomer Mixture diastereomer_sep Separation of Diastereomers (cis vs. trans) start->diastereomer_sep cis_racemate Racemic cis-Isomer diastereomer_sep->cis_racemate trans_racemate Racemic trans-Isomer diastereomer_sep->trans_racemate chiral_res_cis Chiral Resolution of cis-Isomers cis_racemate->chiral_res_cis chiral_res_trans Chiral Resolution of trans-Isomers trans_racemate->chiral_res_trans cis_enantiomers cis-Enantiomers ((1R,2S) and (1S,2R)) chiral_res_cis->cis_enantiomers trans_enantiomers trans-Enantiomers ((1R,2R) and (1S,2S)) chiral_res_trans->trans_enantiomers

Workflow for the synthesis and separation of stereoisomers.

Quantitative Data

PropertyValueReference
This compound (Mixture of Isomers)
Molecular FormulaC₁₀H₁₈O₂
Molecular Weight170.25 g/mol
2-Methylcyclohexanecarboxylic Acid (Mixture of Isomers)
CAS Number56586-13-1[1]
Molecular FormulaC₈H₁₄O₂[1]
Molecular Weight142.20 g/mol [1]
cis-2-Methylcyclohexanecarboxylic Acid
EpimerizationCan be epimerized to a mixture of cis and trans isomers.[2]
trans-2-Methylcyclohexanecarboxylic Acid
EpimerizationCan be epimerized to a mixture of cis and trans isomers.[2]

Experimental Protocols

The following protocols are generalized procedures based on established methods for the synthesis and separation of related substituted cyclohexanecarboxylates and their esters.

Synthesis of this compound (Mixture of Stereoisomers) via Fischer Esterification

Principle: This method involves the acid-catalyzed reaction of 2-methylcyclohexanecarboxylic acid with ethanol (B145695). The use of excess ethanol helps to drive the equilibrium towards the formation of the ester.

Materials:

  • 2-Methylcyclohexanecarboxylic acid (mixture of cis and trans isomers)

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for reflux with a Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-methylcyclohexanecarboxylic acid, a 3-fold molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid in toluene.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, typically 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Separation of Cis and Trans Diastereomers

Principle: Diastereomers have different physical properties and can often be separated by chromatography. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are effective techniques for the separation of cis and trans isomers of substituted cyclohexanes.

Methodology: Gas Chromatography (GC)

  • Column: A capillary column with a polar stationary phase is recommended to enhance the separation of the diastereomers.

  • Carrier Gas: Helium or hydrogen.

  • Injector and Detector Temperature: Typically set around 250 °C.

  • Oven Temperature Program: A slow temperature ramp (e.g., 2-5 °C/min) is often effective in resolving closely eluting isomers. The initial temperature should be low enough to allow for good separation of the volatile components.

  • Sample Preparation: The mixture of esters should be diluted in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) before injection.

Chiral Resolution of Enantiomers

Principle: Enantiomers can be separated by converting them into diastereomers, which are then separated based on their different physical properties. For esters, this is often achieved by hydrolysis to the carboxylic acid, followed by the formation of diastereomeric salts with a chiral amine.

Procedure:

  • Hydrolysis: The separated racemic cis and trans esters are hydrolyzed back to their corresponding carboxylic acids using aqueous base (e.g., NaOH or KOH) followed by acidification.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic carboxylic acid (either the pure cis or pure trans isomer) in a suitable solvent (e.g., ethanol or acetone).

    • Add a stoichiometric amount of a single enantiomer of a chiral amine (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine).

    • Allow the diastereomeric salts to crystallize. The solubility of the two diastereomeric salts will differ, leading to the preferential crystallization of one.

  • Separation and Liberation of the Enantiomer:

    • The crystallized salt is collected by filtration.

    • The pure enantiomer of the carboxylic acid is liberated from the salt by treatment with a strong acid (e.g., HCl).

    • The chiral amine can be recovered from the filtrate.

  • Re-esterification: The enantiomerically pure carboxylic acid is then re-esterified with ethanol using the Fischer esterification method described in section 5.1 to yield the enantiomerically pure this compound.

Conclusion

This technical guide has provided a detailed overview of the stereoisomers of this compound. While specific quantitative data for the pure stereoisomers is not extensively reported, this document outlines the fundamental principles of their structure, conformational preferences, and established methodologies for their synthesis and separation. The provided experimental protocols serve as a valuable resource for researchers and scientists working on the stereoselective synthesis and analysis of this and related chiral molecules. Further research is warranted to fully characterize the individual stereoisomers and explore their potential applications in various fields of chemistry.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 2-methylcyclohexanecarboxylate. Due to a scarcity of publicly available experimental data, this report combines computed data from robust chemical databases with established experimental protocols for the determination of key physical characteristics. This document is intended to serve as a valuable resource for professionals in research and drug development who require information on this compound.

Core Physical Properties

Physical PropertyValueSource
Molecular Weight 170.25 g/mol Computed by PubChem[1]
Molecular Formula C₁₀H₁₈O₂PubChem[1]
Boiling Point Not availableChemSynthesis[2]
Melting Point Not availableChemSynthesis[2]
Density Not availableChemSynthesis[2]
Refractive Index Not availableChemSynthesis[2]
Solubility Insoluble in water (predicted)General ester properties

Experimental Protocols

While specific experimental values for the physical properties of this compound are not detailed in readily accessible literature, standard methodologies for their determination are well-established. The following protocols are provided as a guide for the experimental characterization of this compound.

Synthesis via Fischer Esterification

A common method for the synthesis of esters like this compound is the Fischer esterification of the corresponding carboxylic acid.

Objective: To synthesize this compound from 2-methylcyclohexanecarboxylic acid and ethanol.

Materials:

  • 2-methylcyclohexanecarboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask, combine 2-methylcyclohexanecarboxylic acid with an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the ester into an organic solvent such as diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the ester by distillation.

Determination of Physical Properties

Boiling Point: The boiling point can be determined by simple or vacuum distillation of the purified ester. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

Density: The density of the liquid ester can be measured using a pycnometer or a digital density meter at a specified temperature (e.g., 20°C or 25°C).

Refractive Index: The refractive index, a measure of how light propagates through the substance, can be determined using a refractometer (e.g., an Abbé refractometer) at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

Logical Relationships in Synthesis

The synthesis of this compound via Fischer esterification follows a well-defined logical progression of steps, from the initial reaction of the carboxylic acid and alcohol to the final purification of the ester product.

Fischer_Esterification_Workflow Reactants 2-Methylcyclohexanecarboxylic Acid + Ethanol Reflux Reflux Reactants->Reflux AcidCatalyst H₂SO₄ Catalyst AcidCatalyst->Reflux Neutralization Neutralization (NaHCO₃) Reflux->Neutralization Extraction Solvent Extraction (e.g., Diethyl Ether) Neutralization->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Purification Purification (Distillation) Drying->Purification Product Ethyl 2-methyl- cyclohexanecarboxylate Purification->Product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a detailed overview of the spectroscopic data for Ethyl 2-methylcyclohexanecarboxylate, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines the expected spectroscopic characteristics based on data from analogous compounds and provides generalized experimental protocols for acquiring such data.

Molecular Structure

This compound is an ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol .[1][2] The structure consists of a cyclohexane (B81311) ring substituted with a methyl group at the 2-position and an ethyl carboxylate group at the 1-position. The presence of two stereocenters at positions 1 and 2 implies the existence of diastereomers (cis and trans), which can influence the complexity of the NMR spectra.

Spectroscopic Data Presentation

The following tables summarize the anticipated quantitative data for this compound. This data is compiled from a combination of spectroscopic information for structurally similar compounds, such as ethyl cyclohexanecarboxylate, and established chemical shift and absorption frequency principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.12Quartet (q)2H-O-CH₂ -CH₃
~2.2 - 2.4Multiplet (m)1H-CH -C=O
~1.0 - 2.0Multiplet (m)9HCyclohexyl ring protons
~1.25Triplet (t)3H-O-CH₂-CH₃
~0.90Doublet (d)3H-CH-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~175C =O (ester)
~60-O-CH₂ -CH₃
~45-50C H-C=O
~30-40C H-CH₃
~25-35Cyclohexyl C H₂
~15-20-CH-CH₃
~14-O-CH₂-CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
2935, 2860C-H (sp³) stretch
1735C=O (ester) stretch
1175C-O stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zAssignment
170[M]⁺ (Molecular ion)
125[M - OCH₂CH₃]⁺
97[M - COOCH₂CH₃]⁺
81[C₆H₉]⁺
55[C₄H₇]⁺

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.[3] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).[3]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically employed.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) is used to ensure accurate integration, if desired.[3]

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction using appropriate NMR software.[3] Chemical shifts are referenced to the internal standard (TMS).[3]

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the IR spectrum is conveniently obtained using an Attenuated Total Reflectance (ATR) accessory.[3] A single drop of the neat liquid is placed directly onto the ATR crystal.[3]

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.[3] The sample is then applied, and the sample spectrum is recorded over a typical range of 4000-650 cm⁻¹.[3]

  • Data Processing: The final spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[3]

Mass Spectrometry (MS)
  • Sample Introduction and Separation: The sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC) to ensure purity.[3] A small volume of a dilute solution of the ester in a volatile solvent (e.g., dichloromethane) is injected into the GC.[3]

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used.

  • GC Conditions: A nonpolar capillary column is typically used with a temperature gradient (e.g., starting at 50°C and ramping up to 250°C) to ensure good separation.[3]

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF), separates the ions based on their mass-to-charge ratio (m/z).[3]

  • Data Acquisition and Processing: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural characterization of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Functional Groups Connectivity Stereochemistry NMR->NMR_Data IR_Data Functional Groups Present (e.g., C=O, C-O) IR->IR_Data MS_Data Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of a molecule.

References

An In-depth Technical Guide to Ethyl 2-Methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-methylcyclohexanecarboxylate, a cyclic ester with potential applications in organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, and spectroscopic profile, offering valuable information for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name ethyl 2-methylcyclohexane-1-carboxylate , is a saturated alicyclic ester. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name ethyl 2-methylcyclohexane-1-carboxylate[1]
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [1]
CAS Number Not Available[2]
Boiling Point Not Available[2]
Melting Point Not Available[2]
Density Not Available[2]
Appearance Presumed to be a liquid at room temperature

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. Two common methods are Fischer-Speier esterification and synthesis via Diels-Alder reaction followed by reduction.

Fischer-Speier Esterification

This method involves the acid-catalyzed esterification of 2-methylcyclohexanecarboxylic acid with ethanol (B145695).

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylcyclohexanecarboxylic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq).

  • Catalyst Addition: While stirring, cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Diagram 1: Fischer-Speier Esterification Workflow

Fischer_Esterification Reactants 2-Methylcyclohexanecarboxylic Acid + Ethanol AcidCatalyst H₂SO₄ (cat.) Reactants->AcidCatalyst Add Reflux Reflux (2-4h) AcidCatalyst->Reflux Workup Neutralization (NaHCO₃) Reflux->Workup Extraction Solvent Extraction Workup->Extraction Purification Vacuum Distillation Extraction->Purification Product This compound Purification->Product Diels_Alder_Hydrogenation Diene Isoprene DielsAlder Diels-Alder Reaction (Heat) Diene->DielsAlder Dienophile Ethyl Acrylate Dienophile->DielsAlder UnsaturatedEster Ethyl 2-methylcyclohex-3-enecarboxylate DielsAlder->UnsaturatedEster Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) UnsaturatedEster->Hydrogenation Product This compound Hydrogenation->Product

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-methylcyclohexanecarboxylate was publicly available at the time of this writing. The following information is compiled from data on structurally similar compounds, including Ethyl 2-oxocyclohexanecarboxylate and Methyl cyclohexanecarboxylate, as well as general chemical safety principles. This guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.

This technical guide provides an in-depth overview of the known and anticipated safety and handling considerations for this compound, targeting researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

While experimental data for this compound is limited, computed properties are available and provide valuable insight into its physical characteristics.[1] These properties are essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂PubChem[1]
Molecular Weight 170.25 g/mol PubChem[1]
Appearance Assumed to be a liquidInferred from similar compounds
Boiling Point Data not available-
Flash Point Data not available-
Density Data not available-
Solubility Assumed to be insoluble in waterInferred from similar compounds[2]

Toxicological Profile

The toxicological properties of this compound have not been fully investigated. However, based on data from analogous compounds, it is prudent to assume it may cause skin, eye, and respiratory irritation.[3]

HazardDescriptionPrecautionary Measures
Acute Toxicity No specific data is available. Assumed to be harmful if swallowed, inhaled, or in contact with skin based on similar compounds.Avoid ingestion, inhalation, and direct skin contact.
Skin Corrosion/Irritation May cause skin irritation.[3]Wear protective gloves and clothing.
Serious Eye Damage/Irritation May cause serious eye irritation.[3]Wear safety goggles or a face shield.
Respiratory Sensitization Vapors may cause respiratory irritation.[3]Work in a well-ventilated area or use a fume hood.
Carcinogenicity No data available.Handle with caution as an uncharacterized substance.

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is paramount when handling chemicals with unknown toxicological profiles. The following procedures are recommended based on best practices for handling similar chemical esters.

3.1 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Engineering_Controls Engineering Controls (Fume Hood, Ventilation) Eye_Protection Eye and Face Protection (Safety Goggles, Face Shield) Hand_Protection Hand Protection (Chemical-Resistant Gloves) Body_Protection Body Protection (Lab Coat, Apron) Respiratory_Protection Respiratory Protection (Respirator if needed) Researcher Researcher Researcher->Engineering_Controls Always Use Researcher->Eye_Protection Mandatory Researcher->Hand_Protection Mandatory Researcher->Body_Protection Mandatory Researcher->Respiratory_Protection As Required by Risk Assessment

Figure 1: Recommended Personal Protective Equipment Hierarchy.

3.2 Spill Response Protocol

In the event of a spill, a structured and calm response is critical to mitigate risks.

Spill_Response cluster_cleanup Cleanup Procedure Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess Spill Size and Risk Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE If Safe to Proceed Contain Contain Spill with Absorbent Material Don_PPE->Contain Collect Collect Absorbed Material into a Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Figure 2: Step-by-Step Spill Response Workflow.

3.3 First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Fire and Explosion Hazard Data

While specific flammability data is not available, related compounds are combustible liquids.[2][3] Therefore, this compound should be treated as a potential fire hazard.

ParameterGuideline
Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][4]
Unsuitable Extinguishing Media A direct water jet may spread the fire.
Fire Fighting Procedures Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Unusual Fire and Explosion Hazards Vapors may be heavier than air and can travel to a source of ignition and flash back. Containers may explode when heated.[5]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

5.1 Storage

Storage_Guidelines cluster_storage Storage Conditions Location Cool, Dry, Well-Ventilated Area Container Tightly Closed Container Incompatibles Away from Incompatible Materials (e.g., Oxidizing Agents, Strong Acids/Bases) Ignition_Sources Away from Heat, Sparks, and Open Flames Chemical_Storage This compound Chemical_Storage->Location Chemical_Storage->Container Chemical_Storage->Incompatibles Chemical_Storage->Ignition_Sources

Figure 3: Key Guidelines for Safe Chemical Storage.

5.2 Disposal

Chemical waste must be disposed of in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance. Do not dispose of this chemical down the drain.[3]

This guide provides a framework for the safe handling of this compound based on the best available data for similar compounds. Researchers must exercise caution and adhere to rigorous safety protocols until more specific toxicological and safety data becomes available.

References

In-depth Technical Guide to Ethyl 2-methylcyclohexanecarboxylate: Synthesis, Properties, and Commercial Availability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methylcyclohexanecarboxylate, a derivative of cyclohexanecarboxylic acid, is a specialty chemical with potential applications in organic synthesis and as a building block in the development of novel chemical entities. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and commercial availability. Due to its limited commercial presence, this guide focuses on the laboratory-scale synthesis via Fischer esterification of its readily available precursor, 2-methylcyclohexanecarboxylic acid. Detailed experimental protocols, quantitative data, and spectroscopic information are presented to facilitate its preparation and characterization in a research setting.

Commercial Availability

As of late 2025, this compound is not consistently listed in the catalogs of major chemical suppliers as a stock item. Searches for this specific compound often yield results for structurally related but distinct chemicals, such as Ethyl 2-oxocyclohexanecarboxylate or Ethyl cyclohexanecarboxylate.

However, the key precursor for its synthesis, 2-methylcyclohexanecarboxylic acid , is commercially available from several suppliers. This allows for the straightforward laboratory preparation of this compound.

Table 1: Commercial Availability of 2-methylcyclohexanecarboxylic Acid
SupplierPurityQuantity
Supplier A≥98%5g, 25g, 100g
Supplier B≥97%10g, 50g
Supplier C(mixture of cis/trans isomers)1g, 5g, 10g

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of 2-methylcyclohexanecarboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

Reaction Scheme

G 2-methylcyclohexanecarboxylic acid 2-methylcyclohexanecarboxylic acid This compound This compound 2-methylcyclohexanecarboxylic acid->this compound + Ethanol, H+ cat.

Caption: Fischer Esterification Synthesis Route.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on standard Fischer esterification methods.

Materials:

  • 2-methylcyclohexanecarboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylcyclohexanecarboxylic acid and an excess of anhydrous ethanol (typically 3-5 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per 10 mmol of carboxylic acid) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield the pure ester.

Physicochemical and Spectroscopic Data

Definitive experimental data for this compound is not widely published. The following tables present a combination of computed data from public databases and expected values based on closely related compounds.

Table 2: Physicochemical Properties
PropertyValue (Predicted/Estimated)
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
AppearanceColorless liquid (expected)
Boiling PointNot available
DensityNot available
Refractive IndexNot available
Table 3: Predicted Spectroscopic Data
¹H NMR (CDCl₃) Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.1q2H-OCH₂CH₃
~2.3m1H-CH(CH₃)CO-
~1.1-2.0m9HCyclohexyl protons
~1.2t3H-OCH₂CH₃
~0.9d3H-CH(CH₃)CO-
¹³C NMR (CDCl₃) Chemical Shift (ppm)Assignment
~176C=O (ester)
~60-OCH₂CH₃
~45-CH(CH₃)CO-
~35-40Cyclohexyl CH
~25-30Cyclohexyl CH₂
~17-CH(CH₃)CO-
~14-OCH₂CH₃
IR Spectroscopy Wavenumber (cm⁻¹)Assignment
~2930, 2860C-H (sp³) stretch
~1735C=O (ester) stretch
~1170C-O stretch
Mass Spectrometry (EI) m/zAssignment
170[M]⁺ (Molecular ion)
125[M - OCH₂CH₃]⁺
97[M - COOCH₂CH₃]⁺

Experimental Workflows

Synthesis and Purification Workflow

G A Combine Reactants (2-methylcyclohexanecarboxylic acid, Ethanol, H₂SO₄) B Reflux Reaction Mixture A->B C Workup (Solvent removal, Extraction, Washes) B->C D Drying and Concentration C->D E Vacuum Distillation D->E F Pure this compound E->F

Caption: Synthesis and Purification Workflow.

Spectroscopic Analysis Workflow

G A Purified Product B ¹H and ¹³C NMR Spectroscopy A->B C Infrared (IR) Spectroscopy A->C D Mass Spectrometry (MS) A->D E Structural Confirmation B->E C->E D->E

Caption: Spectroscopic Analysis Workflow.

Conclusion

While this compound is not a readily available commercial chemical, it can be efficiently synthesized in the laboratory via Fischer esterification of the commercially available 2-methylcyclohexanecarboxylic acid. This guide provides the necessary information, including a detailed experimental protocol and expected analytical data, to enable researchers to prepare and characterize this compound for their specific applications in drug discovery and organic synthesis. The provided workflows and data tables serve as a valuable resource for the successful synthesis and identification of this compound.

An In-depth Technical Guide to Ethyl 2-Methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-methylcyclohexanecarboxylate, a key aliphatic ester with applications in organic synthesis and potential relevance in drug development. This document details its chemical properties, synthesis, and spectroscopic characterization.

Chemical Properties and Data

This compound is a saturated alicyclic ester. Its structure consists of a cyclohexane (B81311) ring substituted with a methyl group at the 2-position and an ethoxycarbonyl group at the 1-position. The presence of two stereocenters at positions 1 and 2 gives rise to diastereomers (cis and trans isomers).

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂PubChem[1]
Molecular Weight 170.25 g/mol PubChem[1]
IUPAC Name ethyl 2-methylcyclohexane-1-carboxylatePubChem[1]
Canonical SMILES CCOC(=O)C1CCCCC1CPubChem[1]
InChIKey HBJZBPQYTLKQBY-UHFFFAOYSA-NPubChem[1]
Boiling Point Not availableChemSynthesis[2]
Density Not availableChemSynthesis[2]
Refractive Index Not availableChemSynthesis[2]

Synthesis of this compound

The primary method for the synthesis of this compound is the Fischer esterification of 2-methylcyclohexanecarboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for Fischer esterification.

Materials:

  • 2-Methylcyclohexanecarboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-methylcyclohexanecarboxylic acid (1.0 eq) in an excess of anhydrous ethanol (10-20 eq).

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Comparative ¹H NMR Data (CDCl₃, TMS at 0.00 ppm)

Chemical Shift (ppm)Assignment (Ethyl Cyclohexanecarboxylate)Expected Assignment (this compound)
4.12 (q, 2H)-OCH₂ CH₃Quartet, ~4.1 ppm
2.30 (tt, 1H)-CH -C=OMultiplet, ~2.2-2.4 ppm
1.18 - 1.95 (m, 10H)Cyclohexyl -CH₂-Multiplets, ~1.0-2.0 ppm
1.25 (t, 3H)-OCH₂CH₃ Triplet, ~1.2 ppm
Not Applicable-CH-CH₃ Doublet, ~0.9-1.1 ppm

Table 3: Comparative ¹³C NMR Data (CDCl₃ at 77.16 ppm)

Chemical Shift (ppm)Assignment (Ethyl Cyclohexanecarboxylate)Expected Assignment (this compound)
~176C =O~175-177
~60-OCH₂ CH₃~60
~43-CH -C=O~45-50
~29Cyclohexyl C2/C6Shifted by methyl substitution
~26Cyclohexyl C4~25-30
~25Cyclohexyl C3/C5Shifted by methyl substitution
14.3-OCH₂CH₃ ~14
Not Applicable-CH-CH₃ ~15-20
Infrared (IR) Spectroscopy

Table 4: Comparative IR Spectroscopy Data

Wavenumber (cm⁻¹)Assignment (Ethyl Cyclohexanecarboxylate)Expected Assignment (this compound)
2930, 2856C-H (sp³) stretchStrong, ~2850-2960
1736C=O (ester) stretchStrong, ~1735
1170C-O stretchStrong, ~1170-1250
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 170. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the ethyl group (-CH₂CH₃, m/z = 29), as well as fragmentation of the cyclohexane ring.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the reviewed literature regarding the involvement of this compound in biological signaling pathways.

Synthesis Workflow

The synthesis of this compound follows a standard and well-established chemical transformation.

Synthesis_Workflow 2-Methylcyclohexanecarboxylic_Acid 2-Methylcyclohexanecarboxylic Acid Reaction Fischer Esterification 2-Methylcyclohexanecarboxylic_Acid->Reaction Ethanol Ethanol Ethanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Crude_Product Crude Ethyl 2-Methylcyclohexanecarboxylate Reaction->Crude_Product Purification Purification (Vacuum Distillation) Crude_Product->Purification Final_Product Pure Ethyl 2-Methylcyclohexanecarboxylate Purification->Final_Product

Caption: Synthesis workflow for this compound.

Fischer Esterification Mechanism

The Fischer esterification is a reversible acid-catalyzed nucleophilic acyl substitution reaction.

Fischer_Esterification cluster_0 Fischer Esterification Mechanism Protonation 1. Protonation of Carbonyl Oxygen Nucleophilic_Attack 2. Nucleophilic Attack by Ethanol Protonation->Nucleophilic_Attack Forms tetrahedral intermediate Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Creates good leaving group Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Ester_Product Ester Product Deprotonation->Ester_Product Regenerates acid catalyst

Caption: Mechanism of the Fischer esterification reaction.

References

Ethyl 2-methylcyclohexanecarboxylate: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylcyclohexanecarboxylate, a seemingly simple alicyclic ester, holds a place in the broader history of organic chemistry, particularly in the exploration of cyclic compounds. While its discovery was not a singular, celebrated event, its synthesis and study are intrinsically linked to the foundational work on cyclohexanecarboxylic acids and their derivatives. This technical guide provides a comprehensive overview of the historical context of its likely first synthesis, detailed experimental protocols of the era, and a summary of its known physical and chemical properties. The exploration of this molecule offers a window into the evolution of synthetic techniques and the systematic characterization of organic compounds in the late 19th and early 20th centuries.

Discovery and Historical Context

The direct discovery of this compound is not prominently documented in the annals of chemical literature. Its existence and synthesis are a logical extension of the extensive work on substituted cyclohexanes, a field significantly advanced by the research of chemists like William Henry Perkin Jr. and Otto Wallach. The parent compound, 2-methylcyclohexanecarboxylic acid, was the primary focus of early investigations into the synthesis and stereochemistry of substituted alicyclic rings.

The most probable route to the first synthesis of this compound was through the esterification of 2-methylcyclohexanecarboxylic acid. The synthesis of the parent acid itself was a subject of considerable interest as it served as a model for understanding the stereoisomerism of disubstituted cycloalkanes.

Key Historical Synthetic Pathways to the Precursor (2-Methylcyclohexanecarboxylic Acid):

  • Catalytic Hydrogenation of o-Toluic Acid: One of the most straightforward and historically significant methods for preparing 2-methylcyclohexanecarboxylic acid was the catalytic hydrogenation of o-toluic acid (2-methylbenzoic acid). This method, which became more prevalent with the development of effective catalysts, provided a direct route to the saturated cyclohexane (B81311) ring system.[1]

  • Grignard Carbonation: The carbonation of a Grignard reagent prepared from a 2-methylcyclohexyl halide was another viable, though often more laborious, route employed in the early 20th century.

  • Dieckmann Condensation: While not a direct route to the acid, the Dieckmann condensation of appropriate diesters could yield a β-keto ester that, through a series of subsequent reactions including alkylation and decarboxylation, could be converted to 2-methylcyclohexanone, a potential precursor to the desired carboxylic acid.

Once 2-methylcyclohexanecarboxylic acid was obtained, its conversion to the ethyl ester would have been a standard procedure for the time, primarily for the purpose of purification via distillation or for the preparation of a stable, characterizable derivative.

Physicochemical Properties

Quantitative data for this compound is not consistently reported across chemical databases, with several sources listing properties as "not available." This suggests that the compound may not have been the subject of extensive physical characterization in its own right but rather served as an intermediate or a derivative for the characterization of its parent acid.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂PubChem[2]
Molecular Weight 170.25 g/mol PubChem[2]
IUPAC Name ethyl 2-methylcyclohexane-1-carboxylatePubChem[2]
Boiling Point Not availableChemSynthesis[3]
Melting Point Not availableChemSynthesis[3]
Density Not availableChemSynthesis[3]
Refractive Index Not availableChemSynthesis[3]

Experimental Protocols

The following protocols are reconstructed based on the general synthetic methodologies prevalent in the late 19th and early 20th centuries.

Synthesis of 2-Methylcyclohexanecarboxylic Acid via Hydrogenation of o-Toluic Acid

This two-step process involves the synthesis of the parent acid followed by its esterification.

Step 1: Catalytic Hydrogenation of o-Toluic Acid

  • Materials:

    • o-Toluic acid

    • Platinum(IV) oxide (Adams' catalyst) or Palladium on carbon (Pd/C)

    • Glacial acetic acid (solvent)

    • Hydrogen gas

    • High-pressure autoclave or a similar hydrogenation apparatus

    • Sodium bicarbonate solution (5%)

    • Diethyl ether

    • Hydrochloric acid (concentrated)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a high-pressure autoclave, a solution of o-toluic acid in glacial acetic acid is prepared.

    • A catalytic amount of platinum(IV) oxide or palladium on carbon is added to the solution.

    • The autoclave is sealed and purged with hydrogen gas to remove air.

    • The vessel is then pressurized with hydrogen gas to the desired pressure (typically 3-4 atmospheres).

    • The reaction mixture is agitated and heated (temperatures could range from room temperature to 80°C) until the theoretical amount of hydrogen has been absorbed.

    • After cooling and venting the excess hydrogen, the catalyst is removed by filtration.

    • The acetic acid solvent is removed under reduced pressure.

    • The residue is dissolved in diethyl ether and washed with a 5% sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

    • The aqueous layer is separated and acidified with concentrated hydrochloric acid to precipitate the 2-methylcyclohexanecarboxylic acid.

    • The precipitated acid is then extracted with diethyl ether, the ether layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude 2-methylcyclohexanecarboxylic acid. This product is a mixture of cis and trans isomers.

Step 2: Fischer Esterification of 2-Methylcyclohexanecarboxylic Acid
  • Materials:

    • 2-Methylcyclohexanecarboxylic acid (from Step 1)

    • Absolute ethanol (B145695)

    • Concentrated sulfuric acid (catalyst)

    • Sodium carbonate solution (5%)

    • Brine (saturated sodium chloride solution)

    • Anhydrous sodium sulfate

    • Distillation apparatus

  • Procedure:

    • A mixture of 2-methylcyclohexanecarboxylic acid, a large excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid is placed in a round-bottom flask.

    • The mixture is heated under reflux for several hours to drive the equilibrium towards the ester.

    • After cooling, the excess ethanol is removed by distillation.

    • The residue is diluted with water and extracted with diethyl ether.

    • The ether extract is washed successively with 5% sodium carbonate solution (to remove unreacted acid and the sulfuric acid catalyst), water, and brine.

    • The organic layer is dried over anhydrous sodium sulfate.

    • The diethyl ether is removed by distillation, and the remaining crude this compound is purified by fractional distillation under reduced pressure.

Logical Relationships and Workflows

The synthesis of this compound is a sequential process that begins with the formation of the substituted cyclohexane ring, followed by the modification of the functional group.

Synthesis_Workflow A o-Toluic Acid B Catalytic Hydrogenation A->B H₂, Catalyst (PtO₂ or Pd/C) Glacial Acetic Acid C 2-Methylcyclohexanecarboxylic Acid (cis/trans mixture) B->C D Fischer Esterification C->D Ethanol H₂SO₄ (cat.) E This compound (cis/trans mixture) D->E Drug_Discovery_Logic cluster_synthesis Synthesis of Analog Library cluster_screening Biological Evaluation A Substituted Cyclohexanecarboxylic Acids B Parallel Esterification A->B C Library of Ethyl Cyclohexanecarboxylates B->C D High-Throughput Screening C->D Screening E Hit Identification D->E F Lead Optimization E->F

References

Potential Research Areas for Ethyl 2-Methylcyclohexanecarboxylate: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methylcyclohexanecarboxylate, a substituted alicyclic ester, presents a scaffold with intriguing possibilities for therapeutic agent development. While direct research on this specific molecule is limited, its structural similarity to other biologically active cyclohexanecarboxylate (B1212342) derivatives suggests a range of potential pharmacological applications. This technical guide provides a comprehensive overview of plausible synthesis and purification protocols, potential research avenues based on structure-activity relationships of related compounds, and detailed experimental designs for initiating biological screening. The information herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar small molecules.

Chemical and Physical Properties

This compound is a small organic molecule with the molecular formula C10H18O2. A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Molecular Formula C10H18O2ChemSynthesis[1]
Molecular Weight 170.25 g/mol PubChem[2]
IUPAC Name ethyl 2-methylcyclohexane-1-carboxylatePubChem[2]
SMILES CCOC(=O)C1CCCCC1CChemSynthesis[1]
InChIKey HBJZBPQYTLKQBY-UHFFFAOYAWChemSynthesis[1]
CAS Number Not AvailableChemSynthesis[1]
Boiling Point Not AvailableChemSynthesis[1]
Melting Point Not AvailableChemSynthesis[1]
Density Not AvailableChemSynthesis[1]

Synthesis and Purification

A robust and reproducible synthesis is the first step in exploring the potential of any new chemical entity. Based on established methods for similar esters, two primary synthetic routes are proposed for this compound.

Fischer Esterification of 2-Methylcyclohexanecarboxylic Acid

This is a classic and straightforward method for the synthesis of esters from a carboxylic acid and an alcohol under acidic conditions.[3][4]

Materials:

  • 2-Methylcyclohexanecarboxylic acid

  • Anhydrous ethanol (B145695)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-methylcyclohexanecarboxylic acid (1.0 eq) in a large excess of anhydrous ethanol (10-20 eq).

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by fractional distillation under reduced pressure to yield pure this compound.

Catalytic Hydrogenation of Ethyl 2-Methylbenzoate (B1238997)

This method involves the reduction of the aromatic ring of ethyl 2-methylbenzoate to the corresponding cyclohexane (B81311) derivative. This can be achieved using various catalysts under a hydrogen atmosphere.

Materials:

  • Ethyl 2-methylbenzoate[5][6]

  • Rhodium on alumina (B75360) (Rh/Al₂O₃) or other suitable catalyst

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the reaction vessel of a high-pressure hydrogenator, dissolve ethyl 2-methylbenzoate in ethanol.

  • Catalyst Addition: Add the Rh/Al₂O₃ catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture with stirring to the appropriate temperature (e.g., 50-80 °C) for 12-24 hours.

  • Work-up:

    • Cool the reaction vessel to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the filter cake with ethanol.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure.

Synthesis_Workflow cluster_esterification Fischer Esterification cluster_hydrogenation Catalytic Hydrogenation A1 2-Methylcyclohexanecarboxylic Acid + Ethanol A2 Add H₂SO₄ (catalyst) A1->A2 A3 Reflux A2->A3 A4 Work-up (Extraction & Washes) A3->A4 A5 Purification (Distillation) A4->A5 Final This compound A5->Final B1 Ethyl 2-Methylbenzoate B2 Add Catalyst (e.g., Rh/Al₂O₃) B1->B2 B3 Hydrogenate (H₂, pressure, heat) B2->B3 B4 Filtration B3->B4 B5 Purification (Distillation) B4->B5 B5->Final

Proposed synthetic workflows for this compound.

Potential Research Areas and Biological Screening

While no specific biological activities have been reported for this compound, the broader class of cyclohexanecarboxylic acid derivatives has shown promise in several therapeutic areas. This suggests that this compound could be a valuable starting point for drug discovery programs.

Potential Research AreaRationale based on Structurally Similar CompoundsProposed Screening Assays
Anticancer Cyclohexanecarboxylic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.In vitro: MTT assay against a panel of cancer cell lines (e.g., MCF-7, HepG2, A549), apoptosis assays (e.g., caspase-3 activation, Annexin V staining). In vivo: Xenograft tumor models in immunocompromised mice.
Antimicrobial Methyl 4-methylcyclohexanecarboxylate has shown activity against Gram-positive bacteria.In vitro: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of pathogenic bacteria and fungi. In vivo: Murine models of infection.
Anti-inflammatory Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have shown inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[7]In vitro: Lipopolysaccharide (LPS)-stimulated macrophage assays to measure cytokine production (ELISA), cyclooxygenase (COX) and lipoxygenase (LOX) inhibition assays. In vivo: Carrageenan-induced paw edema model in rats.
Metabolic Disorders Certain cyclohexanecarboxylic acid derivatives act as intermediates for antidiabetic drugs.In vitro: Diacylglycerol O-acyltransferase (DGAT1) inhibition assays, PPAR agonist/antagonist assays. In vivo: Oral fat tolerance test in mice, glucose tolerance test in diabetic animal models.
Detailed Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Positive control antibiotic (e.g., ampicillin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Potential Signaling Pathway Modulation

Based on the anti-inflammatory activity of related compounds, this compound could potentially modulate key inflammatory signaling pathways. One such pathway is the NF-κB signaling cascade, which is a central regulator of inflammation.

Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB_degraded IκB (Degraded) IkB->IkB_degraded Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Test_Compound Ethyl 2-methyl- cyclohexanecarboxylate Test_Compound->IKK Potential Inhibition?

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl 2-methylcyclohexanecarboxylate, a valuable ester intermediate in organic synthesis. The primary method described is the Fischer esterification of 2-methylcyclohexanecarboxylic acid with ethanol (B145695), utilizing a strong acid catalyst. This application note includes a summary of quantitative data, a comprehensive experimental protocol, and a workflow diagram to support researchers in the successful synthesis and purification of the target compound.

Data Presentation

A summary of the key quantitative data for the starting material and the final product is presented in the table below. It should be noted that while the molecular formula and weight for the product are well-defined, specific experimental physical properties and detailed spectroscopic data for this compound are not widely reported in the available literature. For comparative purposes, data for the closely related ethyl cyclohexanecarboxylate (B1212342) is included where available.

Property2-Methylcyclohexanecarboxylic Acid (Starting Material)This compound (Product)Ethyl cyclohexanecarboxylate (Reference)
Molecular Formula C₈H₁₄O₂C₁₀H₁₈O₂[1][2]C₉H₁₆O₂[3]
Molecular Weight 142.20 g/mol 170.25 g/mol [1][2]156.22 g/mol [4]
Appearance Colorless liquid or solidColorless liquid (expected)Liquid[4]
Boiling Point 134-136 °C / 10 mmHgNot available82 °C / 12 mmHg[4]
Density ~1.0 g/mLNot available0.966-0.978 g/mL at 20 °C[4]
Refractive Index ~1.46Not available1.447-1.454[4]

Experimental Protocol: Fischer Esterification

The synthesis of this compound is achieved through the acid-catalyzed esterification of 2-methylcyclohexanecarboxylic acid with ethanol. This reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is used, and the water produced is removed.[5][6]

Materials:

  • 2-Methylcyclohexanecarboxylic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for purification)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclohexanecarboxylic acid (1.0 eq) in an excess of anhydrous ethanol (10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for an extended period, typically 4-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Due to potential steric hindrance from the methyl group, a longer reaction time may be necessary to achieve a good yield.[7]

  • Workup - Quenching and Extraction:

    • After the reaction is complete (as indicated by TLC or after the designated time), allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3 x volume of the reaction mixture).

  • Washing:

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Mandatory Visualization

The following diagram outlines the experimental workflow for the synthesis of this compound via Fischer esterification.

Synthesis_Workflow A 1. Reaction Setup - 2-Methylcyclohexanecarboxylic acid - Anhydrous Ethanol (excess) - Sulfuric Acid (catalyst) B 2. Reflux (4-18 hours) A->B Heat C 3. Workup - Quench with Water - Extract with Diethyl Ether B->C Cool D 4. Washing - Water - Sat. NaHCO3 - Brine C->D E 5. Drying & Solvent Removal - Dry over MgSO4 - Evaporate solvent D->E F 6. Purification (Vacuum Distillation) E->F G This compound (Pure Product) F->G

References

Application Notes and Protocols for the Diastereoselective Synthesis of Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The stereoselective synthesis of substituted cyclohexanes is a critical endeavor in medicinal chemistry and drug development, as the stereochemistry of these scaffolds profoundly influences their biological activity. Ethyl 2-methylcyclohexanecarboxylate is a valuable building block in the synthesis of various pharmaceutically active compounds. Controlling the relative stereochemistry of the methyl and carboxylate groups (cis or trans) is crucial for defining the molecule's three-dimensional structure and its subsequent interactions with biological targets. This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of this compound, focusing on two prominent strategies: catalytic hydrogenation of a chiral precursor and diastereoselective alkylation of a pre-formed enolate.

Data Presentation

The diastereoselectivity of the synthesis of 2-methylcyclohexanecarboxylate derivatives is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of quantitative data from representative methods.

Entry Method Substrate Catalyst/Reagent Major Diastereomer Diastereomeric Ratio (trans:cis) / Diastereomeric Excess (de) Yield
1Catalytic Hydrogenation(S)-alkyl-N-(2-methylbenzoyl)pyroglutamatesRh/C or Ru/C(1S,2R)-cisup to 96% de[1]Not Specified
2Diastereoselective Alkylation2-Methylcyclohexanone (as a model)Lithium diisopropylamide (LDA), Methyl Iodidetrans-2,6-Dimethylcyclohexanone>95:5[2]Not Specified

Experimental Protocols

This section provides a detailed protocol for the diastereoselective alkylation of a cyclohexanone (B45756) derivative, which serves as a robust model for achieving high diastereoselectivity in the synthesis of 2-substituted cyclohexanecarboxylates. This method relies on the formation of a kinetically controlled enolate followed by alkylation.

Protocol: Diastereoselective Alkylation for the Synthesis of trans-Ethyl 2-methylcyclohexanecarboxylate

This protocol is adapted from a general procedure for the kinetically controlled diastereoselective alkylation of 2-substituted cyclohexanones.[2]

Materials:

Procedure:

1. Preparation of Lithium Diisopropylamide (LDA) Solution:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add dry THF and cool the flask to -78 °C using a dry ice/acetone bath.
  • Add diisopropylamine (1.05 equivalents) to the cooled THF.
  • Slowly add n-BuLi (1.05 equivalents) dropwise to the solution.
  • Allow the solution to stir at -78 °C for 30 minutes.

2. Enolate Formation:

  • In a separate flame-dried flask, prepare a solution of ethyl cyclohexanecarboxylate (1.0 equivalent) in dry THF.
  • Slowly add the ethyl cyclohexanecarboxylate solution to the freshly prepared LDA solution at -78 °C over 15-20 minutes.
  • Stir the resulting enolate solution at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

3. Alkylation:

  • Slowly add methyl iodide (1.2 equivalents) to the enolate solution at -78 °C.
  • Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

4. Work-up and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
  • Allow the mixture to warm to room temperature.
  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
  • Combine the organic layers and wash with brine.
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound. The diastereomeric ratio can be determined by GC or NMR analysis.

Visualizations

Experimental Workflow for Diastereoselective Alkylation

G Experimental Workflow for Diastereoselective Alkylation cluster_0 LDA Preparation cluster_1 Enolate Formation cluster_2 Alkylation cluster_3 Work-up and Purification A Cool THF to -78 °C B Add Diisopropylamine A->B C Add n-BuLi B->C D Add Ethyl Cyclohexanecarboxylate to LDA at -78 °C C->D E Stir for 1 hour D->E F Add Methyl Iodide at -78 °C E->F G Stir for 2-4 hours F->G H Quench with NH4Cl G->H I Aqueous Work-up H->I J Purification I->J

Caption: A flowchart illustrating the key stages of the diastereoselective alkylation protocol.

Factors Influencing Diastereoselectivity

G Factors Influencing Diastereoselectivity cluster_0 Reaction Conditions cluster_1 Reagents cluster_2 Substrate A Diastereoselective Synthesis B Temperature A->B C Solvent A->C D Base (e.g., LDA) A->D E Catalyst (e.g., Rh/C) A->E F Chiral Auxiliary A->F G Steric Hindrance A->G H Electronic Effects A->H

Caption: Key factors that control the stereochemical outcome of the synthesis.

References

Application Notes and Protocols for the Synthesis of Ethyl 2-methylcyclohexanecarboxylate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of Ethyl 2-methylcyclohexanecarboxylate through Fischer esterification of 2-methylcyclohexanecarboxylic acid with ethanol (B145695).

Introduction

Fischer esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the product side.[2] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed during the reaction.[1][3]

The synthesis of this compound is a valuable process in the development of new chemical entities, as this compound can serve as a key intermediate. The presence of a methyl group at the 2-position of the cyclohexane (B81311) ring introduces steric hindrance, which can influence the reaction rate and overall yield.[4] Therefore, optimization of the reaction conditions is crucial for an efficient synthesis.

Data Presentation

The following table summarizes the typical quantitative data for the Fischer esterification of a closely related, unhindered substrate, cyclohexanecarboxylic acid, to provide a baseline for the synthesis of this compound. Due to the steric hindrance of the 2-methyl group, longer reaction times may be necessary to achieve comparable yields.

ParameterValueNotes
Reactants
2-Methylcyclohexanecarboxylic Acid1.0 equivalentLimiting Reagent
Ethanol (Anhydrous)10-20 equivalentsUsed in excess to drive the equilibrium
Catalyst
Concentrated Sulfuric Acid (H₂SO₄)0.1 - 0.2 equivalentsA strong acid catalyst is essential
Reaction Conditions
TemperatureReflux (~78 °C for ethanol)Reaction is typically heated to the boiling point of the alcohol
Reaction Time4 - 24 hoursMay require longer time due to steric hindrance; monitor by TLC
Yield
Expected Yield70 - 90%Highly dependent on reaction conditions and purification

Experimental Protocols

This section details the experimental procedure for the synthesis and purification of this compound.

Synthesis of this compound

Materials:

  • 2-Methylcyclohexanecarboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclohexanecarboxylic acid (1.0 eq) in an excess of anhydrous ethanol (10-20 eq).

  • Catalyst Addition: With continuous stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[4]

  • Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with diethyl ether (3 x volume of the reaction mixture).

  • Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[5]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

Procedure:

  • Distillation: Purify the crude product by vacuum distillation. The boiling point of the ester will be lower than that of the starting carboxylic acid.

  • Column Chromatography (Optional): If distillation does not yield a product of sufficient purity, column chromatography on silica (B1680970) gel can be employed. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, should be effective.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Mix Reactants: 2-Methylcyclohexanecarboxylic Acid Ethanol add_catalyst Add Catalyst: Conc. H₂SO₄ start->add_catalyst reflux Reflux (4-24h, ~78°C) add_catalyst->reflux quench Quench with Water reflux->quench extract Extract with Diethyl Ether quench->extract wash Wash with: 1. Water 2. NaHCO₃ (aq) 3. Brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate distill Vacuum Distillation evaporate->distill final_product Pure Ethyl 2-methylcyclohexanecarboxylate distill->final_product

Caption: Experimental workflow for the synthesis of this compound.

Fischer Esterification Mechanism

fischer_esterification cluster_mechanism Fischer Esterification Mechanism start Carboxylic Acid + Alcohol protonation Protonation of Carbonyl Oxygen start->protonation H⁺ nucleophilic_attack Nucleophilic Attack by Alcohol protonation->nucleophilic_attack R'-OH tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination -H₂O deprotonation Deprotonation water_elimination->deprotonation product Ester + Water deprotonation->product -H⁺

Caption: The mechanism of the Fischer esterification reaction.

References

Application Notes & Protocols: Purification of Ethyl 2-methylcyclohexanecarboxylate via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Ethyl 2-methylcyclohexanecarboxylate using flash column chromatography. The methodologies described are based on established principles for the separation of organic compounds, particularly for esters with similar structural features.[1][2][3][4][5]

Introduction

This compound is an alicyclic ester that may be synthesized through various organic reactions, such as the Fischer esterification of 2-methylcyclohexanecarboxylic acid.[6] The crude product from such reactions often contains unreacted starting materials, by-products, and residual catalysts, necessitating an efficient purification step. Flash column chromatography using silica (B1680970) gel is a standard and effective method for isolating the desired ester in high purity.[1][7][8] The separation is based on the differential adsorption of the components of the mixture onto the polar stationary phase (silica gel) and their varying solubility in the non-polar mobile phase.[3][4][5]

This protocol will detail the steps for purifying this compound, including the selection of an appropriate solvent system via Thin Layer Chromatography (TLC), column preparation, sample application, elution, and fraction analysis.

Data Summary

The following table summarizes representative quantitative data for a typical purification of this compound by flash column chromatography.

ParameterValueNotes
Crude Sample Purity ~85% (by GC analysis)The primary impurities are often unreacted 2-methylcyclohexanecarboxylic acid and residual alcohol.
Final Product Purity >98% (by GC analysis)Demonstrates the effectiveness of the chromatographic separation.
Yield 85-95%The yield is dependent on the efficiency of the separation and the handling of fractions.
Stationary Phase Silica Gel (230-400 mesh)A standard stationary phase for normal-phase chromatography.[5][9]
Mobile Phase (Eluent) 5-10% Ethyl Acetate (B1210297) in Hexane (B92381) (v/v)The optimal ratio should be determined by TLC.[2][7]
TLC Rf Value (Product) ~0.3 in 10% Ethyl Acetate/HexaneAn ideal Rf value for good separation in column chromatography is typically between 0.2 and 0.4.[7]
TLC Rf Value (Impurity) Varies (e.g., <0.1 for carboxylic acid)More polar impurities will have a lower Rf value and will elute from the column later or not at all with a non-polar eluent.

Experimental Protocols

Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.[7]

  • Prepare TLC Chambers: Line TLC chambers with filter paper and add a small amount of different hexane/ethyl acetate solvent systems (e.g., 95:5, 90:10, 80:20 v/v).

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the prepared chamber and allow the solvent to ascend to near the top of the plate.

  • Visualize the Spots: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp if the compounds are UV-active. Alternatively, use a staining solution such as potassium permanganate (B83412) or p-anisaldehyde.[9]

  • Select the Solvent System: The ideal solvent system will provide good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.[7] For this compound, a system of 5-10% ethyl acetate in hexane is a good starting point.[2]

Flash Column Chromatography Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude product. The column size and solvent volumes should be scaled accordingly for different amounts.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length)

  • Sand (washed)

  • Collection tubes or flasks

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • Column Preparation (Dry Packing):

    • Secure the column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).[1]

    • Add the dry silica gel to the column (approximately 50-100 times the weight of the crude sample).

    • Gently tap the side of the column to ensure even packing of the silica gel.

    • Add a layer of sand (approx. 1 cm) on top of the silica gel to prevent disturbance during solvent addition.[1]

  • Column Equilibration:

    • Carefully pour the selected mobile phase (e.g., 5% ethyl acetate in hexane) into the column.

    • Apply gentle air pressure to the top of the column to push the solvent through the silica gel until it is fully wetted and equilibrated. Do not let the column run dry.[1]

    • Drain the solvent until the level is just at the top of the upper sand layer.

  • Sample Loading:

    • Dissolve the crude this compound (1-2 g) in a minimal amount of a non-polar solvent like dichloromethane (B109758) or hexane (2-3 mL).[1]

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (2-3 times the sample weight). To do this, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add the silica gel, and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[1]

    • Carefully add the prepared sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column by applying gentle pressure, collecting the eluent in fractions (e.g., 10-20 mL per fraction).

    • If a gradient elution is needed to remove more polar impurities, the polarity of the mobile phase can be gradually increased (e.g., from 5% to 10% ethyl acetate in hexane).[8]

  • Monitoring the Separation:

    • Analyze the collected fractions by TLC to determine which contain the pure product.

    • Spot every few fractions on a TLC plate, alongside a spot of the crude starting material.

    • Develop and visualize the TLC plate to identify the fractions containing the target compound, free from impurities.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product as a colorless oil.[1]

    • Confirm the purity of the final product using an appropriate analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purification of this compound using column chromatography.

G start Start: Crude Ethyl 2-methylcyclohexanecarboxylate tlc 1. TLC Analysis to Determine Optimal Mobile Phase start->tlc column_prep 2. Prepare Silica Gel Column (Dry Packing) tlc->column_prep sample_load 3. Load Crude Sample onto Column column_prep->sample_load elution 4. Elute with Mobile Phase and Collect Fractions sample_load->elution monitor 5. Monitor Fractions by TLC elution->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Remove Solvent via Rotary Evaporation combine->evaporate end End: Pure Ethyl 2-methylcyclohexanecarboxylate evaporate->end

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Ethyl 2-methylcyclohexanecarboxylate Derivatives in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex six-membered rings with high stereocontrol.[1][2] This [4+2] cycloaddition between a conjugated diene and a dienophile is a powerful tool in the synthesis of natural products and novel therapeutic agents.[1] While ethyl 2-methylcyclohexanecarboxylate itself is a saturated ester and thus inactive as a dienophile, its unsaturated analog, ethyl 2-methylcyclohex-1-enecarboxylate, represents a promising chiral dienophile for asymmetric Diels-Alder reactions. The presence of an electron-withdrawing ester group activates the double bond, and the chiral center at the 2-position can induce diastereoselectivity in the cycloaddition, leading to the formation of complex bicyclic structures.

This document provides detailed protocols and application notes for the hypothetical use of ethyl 2-methylcyclohex-1-enecarboxylate as a dienophile in a Diels-Alder reaction with cyclopentadiene (B3395910).

Key Concepts of the Diels-Alder Reaction

The Diels-Alder reaction is a concerted, pericyclic reaction that forms a new six-membered ring.[1] Key characteristics include:

  • Diene: Must be a conjugated system that can adopt an s-cis conformation. Cyclic dienes like cyclopentadiene are highly reactive as they are locked in the s-cis conformation.

  • Dienophile: An alkene or alkyne, typically activated by an electron-withdrawing group (EWG).[3][4] Common EWGs include carbonyls, esters, nitriles, and nitro groups.

  • Stereospecificity: The stereochemistry of the dienophile is retained in the product. A cis-dienophile will form a cis-substituted cyclohexene, while a trans-dienophile will yield a trans-substituted product.

  • The Endo Rule: In reactions involving cyclic dienes, the dienophile's substituents preferentially adopt an endo orientation in the transition state, leading to the major formation of the endo stereoisomer. This is due to favorable secondary orbital interactions between the diene and the dienophile's EWG.

Hypothetical Diels-Alder Reaction: Ethyl 2-methylcyclohex-1-enecarboxylate and Cyclopentadiene

This section outlines a hypothetical experimental protocol for the Diels-Alder reaction between ethyl 2-methylcyclohex-1-enecarboxylate and cyclopentadiene. This reaction is expected to produce a bicyclo[2.2.1]heptene derivative with multiple stereocenters.

Reaction Scheme

Diels_Alder_Reaction dienophile Ethyl 2-methylcyclohex-1-enecarboxylate product Bicyclic Adduct dienophile->product + diene Cyclopentadiene diene->product reaction_pathway Reactants Diene + Dienophile TS [4+2] Transition State Reactants->TS Concerted Cycloaddition Product Cyclohexene Adduct TS->Product workflow start Start prep_diene Prepare Cyclopentadiene start->prep_diene reaction Diels-Alder Reaction prep_diene->reaction workup Aqueous Work-up reaction->workup purify Column Chromatography workup->purify characterize Characterization purify->characterize end End characterize->end

References

Application of Ethyl 2-methylcyclohexanecarboxylate in Fragrance Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylcyclohexanecarboxylate is a volatile ester recognized for its significant contribution to the palette of fragrance chemists. Possessing a characteristic fruity and sweet aroma, this molecule finds application in a variety of scented products, from fine fragrances to personal care items. Its synthesis and incorporation into fragrance formulations require a systematic approach, encompassing precise chemical synthesis and rigorous sensory evaluation. This document provides detailed application notes and experimental protocols for the synthesis, purification, and fragrance-related application of this compound.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂--INVALID-LINK--
Molecular Weight 170.25 g/mol --INVALID-LINK--
IUPAC Name ethyl 2-methylcyclohexane-1-carboxylate--INVALID-LINK--
Boiling Point Not available--INVALID-LINK--
Density Not available--INVALID-LINK--
Appearance Colorless liquid (presumed)General ester properties
Odor Profile Fruity, pineapple, sweet, creamy, with potential menthol (B31143) facets--INVALID-LINK--

Synthesis of this compound

This compound can be synthesized through several established organic chemistry reactions. The two primary routes are the catalytic hydrogenation of an aromatic precursor and the Fischer esterification of the corresponding carboxylic acid.

Experimental Protocol 1: Catalytic Hydrogenation of Ethyl o-toluate

This method involves the reduction of the aromatic ring of ethyl o-toluate to yield the saturated cyclohexane (B81311) ring of the target molecule.

Materials:

  • Ethyl o-toluate

  • Rhodium on carbon (Rh/C) catalyst (5%)

  • Ethanol (B145695) (anhydrous)

  • High-pressure autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a high-pressure autoclave, combine ethyl o-toluate and a catalytic amount of 5% Rh/C (typically 1-5 mol% relative to the substrate).

  • Add anhydrous ethanol as the solvent.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by vacuum distillation.

Quantitative Data (Expected):

ParameterValue
Typical Yield >90%
Purity (after distillation) >98%
Experimental Protocol 2: Fischer Esterification of 2-Methylcyclohexanecarboxylic Acid

This classic method involves the acid-catalyzed reaction of 2-methylcyclohexanecarboxylic acid with ethanol.

Materials:

  • 2-Methylcyclohexanecarboxylic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Reflux apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylcyclohexanecarboxylic acid in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the carboxylic acid weight).

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude ester by vacuum distillation.

Quantitative Data (Expected):

ParameterValue
Typical Yield 60-80%
Purity (after distillation) >98%

Application in Fragrance Synthesis

This compound is valued for its ability to impart a bright, fruity character to fragrance compositions. Its profile, often described as reminiscent of pineapple with sweet and creamy undertones, makes it a versatile ingredient.

Olfactory Profile and Usage
  • Scent Description: Fruity, pineapple, sweet, creamy, with potential subtle menthol or woody notes.

  • Applications: It can be used to enhance fruity and floral accords, add a juicy quality to citrus fragrances, and provide a sweet, edible nuance to gourmand scents.

  • Blending: It blends well with other esters, lactones, and floral notes such as jasmine and rose.

Recommended Usage Levels

The concentration of this compound in a final product depends on the desired olfactory effect and the product type. The following are general guidelines for fruity esters:

Product TypeRecommended Usage Level (%)
Fine Fragrance (Eau de Parfum, Eau de Toilette)0.1 - 2.0
Personal Care (Lotions, Soaps, Shampoos)0.05 - 0.5
Home Fragrance (Candles, Diffusers)0.5 - 5.0
Experimental Protocol: Sensory Evaluation of a Fragrance Accord

To assess the impact of this compound on a fragrance, a sensory evaluation panel can be employed.

Materials:

  • This compound

  • Base fragrance accord (e.g., a simple floral or citrus blend)

  • Ethanol (perfumer's grade)

  • Glass beakers and stirring rods

  • Scent strips

  • Controlled evaluation room (odor-free, good ventilation)

  • Sensory panelists (trained or consumer)

Procedure:

  • Sample Preparation:

    • Prepare a control sample of the base fragrance accord diluted in ethanol to a standard concentration (e.g., 10%).

    • Prepare test samples by adding varying concentrations of this compound (e.g., 0.5%, 1%, 2%) to the base accord, also diluted to 10% in ethanol.

  • Evaluation:

    • Dip coded scent strips into each sample.

    • Present the scent strips to the panelists in a randomized order.

    • Ask panelists to evaluate the samples based on a set of attributes (e.g., fruity intensity, sweetness, overall preference) using a rating scale.

  • Data Analysis:

    • Collect and analyze the data to determine the optimal concentration of this compound for the desired fragrance profile.

Visualizations

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., Ethyl o-toluate) reaction Catalytic Hydrogenation or Fischer Esterification start->reaction crude_product Crude Ethyl 2-methylcyclohexanecarboxylate reaction->crude_product filtration Filtration (Catalyst Removal) crude_product->filtration for Hydrogenation extraction Liquid-Liquid Extraction crude_product->extraction for Esterification distillation Vacuum Distillation filtration->distillation drying Drying extraction->drying drying->distillation pure_product Pure Ethyl 2-methylcyclohexanecarboxylate distillation->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Fragrance Development and Evaluation Logic

Fragrance_Development concept Fragrance Concept (e.g., 'Tropical Fruit') formulation Initial Formulation (Base Accord) concept->formulation addition Addition of Ethyl 2-methylcyclohexanecarboxylate formulation->addition sensory_eval Sensory Panel Evaluation addition->sensory_eval analysis Data Analysis and Interpretation sensory_eval->analysis optimization Formula Optimization analysis->optimization optimization->addition Iterative Process final_fragrance Final Fragrance Formula optimization->final_fragrance

Caption: Logical workflow for incorporating a new molecule into a fragrance formulation.

Application Notes and Protocols: NMR Spectroscopy Analysis of Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the analysis of Ethyl 2-methylcyclohexanecarboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the structural elucidation of the cis and trans isomers, presents representative NMR data, and offers a comprehensive experimental protocol for acquiring high-quality spectra.

Introduction

This compound is a chiral ester that exists as two diastereomers: cis and trans. The relative orientation of the methyl and ethyl carboxylate groups on the cyclohexane (B81311) ring significantly influences their respective NMR spectra. ¹H and ¹³C NMR spectroscopy are powerful analytical techniques for differentiating between these isomers and confirming their structural integrity. This document will detail the expected spectral features and provide a protocol for their analysis.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

Due to the limited availability of directly published spectral data for this compound, the following tables present predicted chemical shifts based on the analysis of structurally similar compounds, such as other substituted cyclohexanes and ethyl esters. These values serve as a guide for the interpretation of experimentally acquired spectra.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for cis- and trans-Ethyl 2-methylcyclohexanecarboxylate in CDCl₃

Assignment Predicted δ (cis-isomer) Predicted δ (trans-isomer) Multiplicity Coupling Constant (J, Hz)
O-CH₂ -CH₃4.124.10q7.1
O-CH₂-CH₃ 1.251.23t7.1
CH -COOEt2.152.30m-
CH -CH₃1.601.75m-
CH₃ -CH0.90 (d)0.95 (d)d~7
Cyclohexyl-H 1.10 - 1.901.10 - 2.00m-

Note: Chemical shifts are referenced to TMS (δ 0.00 ppm). d = doublet, t = triplet, q = quartet, m = multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for cis- and trans-Ethyl 2-methylcyclohexanecarboxylate in CDCl₃

Assignment Predicted δ (cis-isomer) Predicted δ (trans-isomer)
C =O175.5176.0
O -CH₂-CH₃60.360.1
O-CH₂-CH₃ 14.214.1
C H-COOEt45.046.5
C H-CH₃35.036.5
CH₃ -CH15.016.5
Cyclohexyl-C 23.0 - 38.023.0 - 39.0

Note: Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Experimental Protocols

This section provides a detailed methodology for the preparation of samples and the acquisition of ¹H and ¹³C NMR spectra.

3.1. Sample Preparation

  • Sample Purity : Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection : Use a deuterated solvent appropriate for the sample's solubility. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Concentration :

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Dissolution : Thoroughly dissolve the sample by gentle vortexing. If necessary, brief sonication can be used.

  • Transfer : Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping : Securely cap the NMR tube to prevent solvent evaporation.

3.2. NMR Data Acquisition

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Tuning and Locking : Tune the probe to the appropriate frequencies for ¹H and ¹³C. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shimming : Adjust the shim gradients to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse sequence.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16 scans are typically sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse sequence with proton decoupling (e.g., zgpg30).

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : A larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Dissolve Dissolve & Mix Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve Standard Internal Standard (TMS) Standard->Dissolve Filter Filter into NMR Tube Dissolve->Filter Spectrometer NMR Spectrometer Filter->Spectrometer TuneLock Tune, Lock, and Shim Spectrometer->TuneLock H1_Acq ¹H NMR Acquisition TuneLock->H1_Acq C13_Acq ¹³C NMR Acquisition TuneLock->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phasing & Baseline Correction FT->Phase Reference Referencing Phase->Reference Integrate Integration (¹H) Reference->Integrate Assign Peak Assignment Reference->Assign Integrate->Assign Structure Structure Confirmation (cis/trans Isomer ID) Assign->Structure

Workflow for NMR analysis.

Interpretation and Structural Elucidation

The key to distinguishing between the cis and trans isomers lies in the subtle differences in their chemical shifts and coupling constants, arising from the different steric environments of the protons and carbons.

  • ¹H NMR : In the trans isomer, the protons on the carbons bearing the methyl and ethyl carboxylate groups are expected to be in a more sterically hindered environment, potentially leading to a downfield shift compared to the cis isomer. The coupling constants between the protons on C1 and C2 will also differ due to their dihedral angle relationship, which is a key feature for distinguishing stereoisomers in cyclohexane systems.

  • ¹³C NMR : Similarly, the chemical shifts of the carbons in the cyclohexane ring, particularly C1 and C2, will be sensitive to the cis or trans arrangement of the substituents.

For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Logical_Relationship cluster_1d 1D NMR cluster_2d 2D NMR cluster_interp Interpretation H1 ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) H1->HMBC Structure Structural Elucidation of This compound (cis vs. trans) H1->Structure C13 ¹³C NMR (Chemical Shift) C13->HSQC C13->HMBC C13->Structure COSY->Structure HSQC->Structure HMBC->Structure

NMR techniques for structural analysis.

By combining the information from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive identification of the specific isomer of this compound.

Application Note: Analysis of Ethyl 2-methylcyclohexanecarboxylate Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ethyl 2-methylcyclohexanecarboxylate and its derivatives are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and fragrances. The analysis of reaction mixtures containing these compounds is crucial for monitoring reaction progress, identifying byproducts, and ensuring the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive mass-based identification.[1][2]

This application note provides a detailed protocol for the GC-MS analysis of a model reaction mixture, such as one resulting from the synthesis or transformation of this compound. A common reaction in this context is the Dieckmann condensation of a 1,7-diester to form a six-membered cyclic β-keto ester, a reaction for which Ethyl 2-oxocyclohexanecarboxylate is a key analogue.[3][4][5][6]

Experimental Protocols

Sample Preparation

Proper sample preparation is essential for accurate and reproducible GC-MS analysis. The primary goal is to dilute the sample in a suitable volatile solvent and remove any non-volatile materials.

Protocol:

  • Solvent Selection: Use a high-purity, volatile organic solvent such as ethyl acetate (B1210297), hexane, or dichloromethane. Ethyl acetate is recommended for its compatibility with a wide range of organic compounds.[7]

  • Sample Dilution:

    • Accurately weigh approximately 10 mg of the crude reaction mixture into a clean vial.

    • Add 10 mL of the chosen solvent (e.g., ethyl acetate) to create a stock solution of approximately 1 mg/mL.

    • For quantitative analysis, perform a further serial dilution to a final concentration of about 10-50 µg/mL.

  • Homogenization: Vortex the solution for 30 seconds to ensure the sample is completely dissolved.

  • Filtration: If the sample contains particulate matter, filter it through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet and column.[7]

  • Transfer: Transfer the final diluted sample into a 2 mL glass autosampler vial. Use a vial insert if the sample volume is limited.

GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis. Optimization may be necessary depending on the specific instrument and the exact nature of the reaction products.

Table 1: Recommended GC-MS Instrument Parameters

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnNon-polar capillary column, e.g., DB-5ms or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).[7][8][9]
Carrier GasHelium at a constant flow rate of 1.0 mL/min.[7][9]
Inlet Temperature250 °C.[7][9]
Injection Volume1 µL.
Injection ModeSplit (e.g., 50:1 ratio) for concentrated samples; Splitless for trace analysis.[9]
Oven Temperature ProgramInitial: 70 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Final Hold: 5 min at 280 °C.[9]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV.[7]
Mass Rangem/z 40-450.[7]
Ion Source Temperature230 °C.[7]
Transfer Line Temperature280 °C.[7][9]
Solvent Delay3.5 minutes (to prevent filament damage from the solvent peak).

Data Presentation and Interpretation

The analysis of the reaction mixture is expected to reveal the starting materials, the main product(s), and potential byproducts. This compound exists as cis and trans isomers, which may be separable by GC.

Expected Compounds and Mass Spectra

The following table summarizes potential compounds in a reaction mixture and their expected key mass fragments. The molecular weight of this compound is 170.25 g/mol .[10]

Table 2: Quantitative Data for Potential Reaction Components

Compound NamePlausible Retention Time (min)Molecular Weight ( g/mol )Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound (cis/trans)9.5 - 10.5170.25170125 [M-OC₂H₅]⁺, 97, 81, 69, 55
Diethyl Heptanedioate (Pimelate) (Precursor)12.0 - 13.0202.25202157 [M-OC₂H₅]⁺, 129, 101, 88, 73
Ethyl 2-oxocyclohexanecarboxylate (Product)11.0 - 12.0170.19170142 [M-C₂H₄]⁺, 125 [M-OC₂H₅]⁺, 97, 69, 45[11]
Cyclohexanecarboxylic acid (Side Product)8.0 - 9.0 (may need derivatization)128.17128111 [M-OH]⁺, 83, 55[9]

Visualizations

Experimental Workflow

The overall process from sample acquisition to data analysis follows a structured workflow to ensure consistency and accuracy.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Crude Reaction Mixture B Dilute in Ethyl Acetate (10-50 µg/mL) A->B C Filter (0.22 µm PTFE) B->C D Inject 1 µL into GC C->D E Chromatographic Separation (DB-5ms Column) D->E F Mass Spectrometry Detection (EI, m/z 40-450) E->F G Generate Total Ion Chromatogram (TIC) F->G H Extract Mass Spectra of Individual Peaks G->H I Identify Compounds via Library Search (NIST) & Fragmentation H->I J Quantify Components I->J

Caption: General workflow for GC-MS analysis of reaction products.

Illustrative Reaction: Dieckmann Condensation

The Dieckmann condensation is an intramolecular reaction of diesters to form cyclic β-keto esters, representing a plausible transformation involving related structures.[3][12]

G reactant Diethyl Heptanedioate (Pimelate) reagent1 1. NaOEt, EtOH (Base) reactant->reagent1 intermediate Enolate Intermediate product Ethyl 2-oxocyclohexanecarboxylate (Cyclic β-Keto Ester) intermediate->product Intramolecular Acyl Substitution reagent2 2. H₃O⁺ (Acid Workup) product->reagent2 reagent1->intermediate Deprotonation

Caption: Simplified pathway for a Dieckmann condensation reaction.

Proposed Mass Fragmentation Pathway

Understanding the fragmentation of the target analyte is key to confirming its identity. The mass spectrum of an ester is characterized by specific cleavage patterns.[13][14][15]

G parent This compound [M]⁺ m/z = 170 frag1 [M - OC₂H₅]⁺ m/z = 125 parent->frag1 - •OC₂H₅ frag2 [M - C₂H₅OH]⁺ m/z = 124 parent->frag2 - C₂H₅OH frag3 [C₆H₉]⁺ m/z = 81 frag1->frag3 - CO₂ frag4 [C₄H₇]⁺ m/z = 55 frag1->frag4 - C₄H₄O₂

Caption: Proposed EI fragmentation of this compound.

References

Application Notes and Protocols for the Hydrolysis of Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the hydrolysis of ethyl 2-methylcyclohexanecarboxylate to produce 2-methylcyclohexanecarboxylic acid. This transformation is a fundamental saponification reaction, a crucial step in various synthetic pathways in pharmaceutical and chemical research.

Introduction

The hydrolysis of esters is a cornerstone reaction in organic synthesis. Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields a carboxylate salt, which is then protonated to form the corresponding carboxylic acid. This method is generally preferred over acid-catalyzed hydrolysis due to its irreversibility and typically high yields. This compound serves as a common intermediate, and its hydrolysis product, 2-methylcyclohexanecarboxylic acid, is a valuable building block for the synthesis of more complex molecules.

Data Presentation

Characterization of the final product, 2-methylcyclohexanecarboxylic acid, is crucial for confirming the success of the hydrolysis. The following tables summarize the expected spectroscopic data for the product.

Table 1: ¹H NMR Spectroscopic Data for 2-Methylcyclohexanecarboxylic Acid

Chemical Shift (δ) ppmMultiplicityAssignment
~12.0Singlet (broad)-COOH
~2.4 - 2.2Multiplet-CH(COOH)-
~2.0 - 1.1MultipletsCyclohexyl -CH₂- and -CH(CH₃)-
~0.9Doublet-CH₃

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for 2-Methylcyclohexanecarboxylic Acid

Chemical Shift (δ) ppmAssignment
~180-185-COOH
~45-50-CH(COOH)-
~30-40-CH(CH₃)-
~20-35Cyclohexyl -CH₂-
~15-20-CH₃

Note: Chemical shifts are approximate and depend on the specific isomer and analytical conditions.[1][2]

Table 3: IR Spectroscopic Data for 2-Methylcyclohexanecarboxylic Acid

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~2930, ~2860StrongC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)
~1450MediumC-H bend (CH₂)
~1300MediumC-O stretch
~940Medium, BroadO-H bend

Source: Adapted from publicly available spectral data.[3][4][5]

Experimental Protocol: Saponification of this compound

This protocol details the base-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695) (or Methanol)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether (or Ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (5-10 volumes).

  • Addition of Base: While stirring, add an aqueous solution of sodium hydroxide (1.5 eq).

  • Reflux: Heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by distillation or using a rotary evaporator.

  • Work-up - Extraction: To the remaining aqueous solution, add deionized water to dissolve the carboxylate salt. Wash the aqueous layer with diethyl ether to remove any unreacted starting material or neutral impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2. The 2-methylcyclohexanecarboxylic acid will precipitate as an oil or solid.

  • Product Extraction: Extract the acidified aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 2-methylcyclohexanecarboxylic acid. A representative yield for this type of reaction is typically high, often in the range of 95-99%.[6]

  • Purification (Optional): The crude product can be further purified by distillation or recrystallization if necessary.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity of the final product.

Experimental Workflow

The following diagram illustrates the key stages of the hydrolysis experiment.

experimental_workflow Experimental Workflow for Saponification A Reaction Setup - this compound - Ethanol - Aqueous NaOH B Reflux (80-90 °C, 2-4h) A->B C Solvent Removal (Rotary Evaporator) B->C D Aqueous Work-up - Wash with Diethyl Ether C->D E Acidification (Conc. HCl to pH ~2) D->E F Product Extraction (3x Diethyl Ether) E->F G Drying & Concentration - Dry (Na₂SO₄) - Filter - Concentrate F->G H Purification (Optional) - Distillation or - Recrystallization G->H I Characterization - ¹H NMR - ¹³C NMR - IR Spectroscopy G->I H->I

Caption: Workflow for the Saponification of this compound.

References

Application Notes and Protocols: Ethyl 2-methylcyclohexanecarboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-methylcyclohexanecarboxylate is a versatile starting material in organic synthesis, valued for its substituted cyclohexane (B81311) framework. This structure is a common motif in a variety of biologically active molecules and natural products. The presence of an ester functional group and a methyl-substituted chiral center on the cyclohexane ring allows for a range of chemical transformations, making it a valuable building block for medicinal chemists and researchers in drug development.

This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in several key synthetic transformations, including hydrolysis, reduction, enolate alkylation, and transesterification.

Key Applications
  • Synthesis of Carboxylic Acids: Hydrolysis of the ethyl ester provides 2-methylcyclohexanecarboxylic acid, a key intermediate for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives with potential biological activity.

  • Formation of Alcohols: Reduction of the ester functionality leads to the corresponding primary alcohol, (2-methylcyclohexyl)methanol, which can be used in the synthesis of ethers, aldehydes, and other alcohol-derived compounds.

  • Carbon-Carbon Bond Formation: The α-proton to the ester can be abstracted to form an enolate, which can then be alkylated to introduce further substitution on the cyclohexane ring, allowing for the construction of more complex molecular architectures.

  • Diversification of Ester Functionality: Transesterification allows for the modification of the ester group, which can be useful for altering the physical properties of the molecule or for introducing functionalities required for subsequent reactions. This is particularly relevant in the synthesis of fragrance compounds.

Data Presentation

The following tables summarize quantitative data for key transformations of this compound. Please note that where specific data for this exact substrate is unavailable, representative data from analogous reactions on similar substrates is provided.

Table 1: Hydrolysis of this compound to 2-Methylcyclohexanecarboxylic Acid

ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Product 2-Methylcyclohexanecarboxylic Acid2-Methylcyclohexanecarboxylic Acid
Typical Reagents NaOH or KOH in aq. Ethanol (B145695)/MethanolAq. HCl or H₂SO₄
Reaction Time 2-6 hours6-18 hours
Reaction Temperature Reflux (approx. 80-100 °C)Reflux (approx. 100 °C)
Yield >90% (representative)80-90% (representative)
Method of Analysis Titration, ¹H NMR¹H NMR, GC-MS

Table 2: Reduction of this compound to (2-Methylcyclohexyl)methanol

ParameterLithium Aluminum Hydride (LiAlH₄) Reduction
Product (2-Methylcyclohexyl)methanol
Typical Reagents LiAlH₄ in dry THF or Diethyl Ether
Reaction Time 2-4 hours
Reaction Temperature 0 °C to Room Temperature
Yield >90% (representative)
Method of Analysis ¹H NMR, GC-MS

Table 3: Alkylation of this compound Enolate

ParameterAlkylation with Methyl Iodide
Product Ethyl 1,2-dimethylcyclohexanecarboxylate
Typical Reagents Lithium diisopropylamide (LDA), Methyl Iodide (CH₃I) in dry THF
Reaction Time 1-3 hours
Reaction Temperature -78 °C to Room Temperature
Yield 70-85% (representative)[1][2]
Method of Analysis ¹H NMR, GC-MS

Table 4: Transesterification of this compound

ParameterAcid-Catalyzed Transesterification with Benzyl Alcohol
Product Benzyl 2-methylcyclohexanecarboxylate
Typical Reagents Benzyl Alcohol, cat. H₂SO₄ or TsOH
Reaction Time 4-8 hours (with removal of ethanol)
Reaction Temperature Reflux
Yield 60-80% (representative)
Method of Analysis ¹H NMR, GC-MS

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol describes the hydrolysis of this compound to 2-methylcyclohexanecarboxylic acid using sodium hydroxide (B78521).

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 volumes).

  • Add an aqueous solution of NaOH (1.5 eq) to the flask.

  • Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.

  • Extract the aqueous layer with diethyl ether (3 x 10 volumes).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-methylcyclohexanecarboxylic acid.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the reduction of this compound to (2-methylcyclohexyl)methanol.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether via a dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor by TLC.

  • Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting solid and wash thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (2-methylcyclohexyl)methanol.

Protocol 3: Alkylation of the Enolate

This protocol describes the alkylation of this compound at the α-position.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) (2 M solution in THF/heptane/ethylbenzene)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, syringe, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone).

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.

  • Slowly add LDA solution (1.1 eq) via syringe.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.[2]

  • Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Workflow for Base-Catalyzed Hydrolysis

G cluster_0 Reaction cluster_1 Workup A Dissolve this compound in Ethanol B Add aq. NaOH A->B C Reflux (2-4h) B->C D Remove Ethanol C->D Cool to RT E Dilute with Water & Wash with Ether D->E F Acidify with HCl E->F G Extract with Ether F->G H Dry & Concentrate G->H I 2-Methylcyclohexanecarboxylic Acid H->I Yields

Caption: Workflow for the saponification of this compound.

Logical Relationship in Enolate Alkylation

G A Ethyl 2-methyl- cyclohexanecarboxylate C Lithium Enolate (Nucleophile) A->C Deprotonation B LDA, THF, -78 °C E Alkylated Product C->E SN2 Attack D Alkyl Halide (R-X) (Electrophile) D->E

Caption: Key steps in the alkylation of this compound.

General Synthetic Pathways from Ethyl 2-methylcyclohexanecarboxylatedot

G A {this compound} B 2-Methylcyclohexanecarboxylic Acid A->B  Hydrolysis  (H⁺ or OH⁻) C (2-Methylcyclohexyl)methanol A->C  Reduction  (e.g., LiAlH₄) D Ethyl 1,2-dimethylcyclohexanecarboxylate A->D  Alkylation  (1. LDA, 2. CH₃I) E Other Esters (e.g., Benzyl Ester) A->E  Transesterification  (R'OH, H⁺)

References

Application Notes and Protocols for the Reduction of Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of esters to alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates and active pharmaceutical ingredients. Ethyl 2-methylcyclohexanecarboxylate serves as a versatile substrate, and its reduction product, (2-methylcyclohexyl)methanol, is a valuable building block in the synthesis of more complex molecules. This document provides detailed protocols for the reduction of this compound, with a focus on common reducing agents, reaction conditions, and potential stereochemical outcomes.

Data Presentation: A Quantitative Comparison

The choice of reducing agent and reaction conditions can significantly impact the yield and stereoselectivity of the reduction. Below is a summary of typical conditions and expected outcomes for the reduction of substituted cyclohexanecarboxylates, which can be applied to this compound.

Table 1: Comparison of Reduction Methods

Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key Considerations
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O0 to Room Temp1 - 485 - 95Powerful, non-selective, requires stringent anhydrous conditions.
Catalytic Hydrogenation (e.g., Ru/C, Rh/C)Methanol or Ethanol50 - 1004 - 2490 - 99Requires specialized high-pressure equipment; catalyst can be expensive.
Sodium Borohydride (NaBH₄) & Lewis Acid (e.g., LiCl)Ethanol or THFRoom Temp to Reflux6 - 1870 - 85Milder conditions; enhanced reactivity of NaBH₄ in the presence of a Lewis acid.

Experimental Protocols

Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of this compound to (2-methylcyclohexyl)methanol using the powerful reducing agent, lithium aluminum hydride.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)

  • Ethyl acetate (B1210297) (for quenching)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium sulfate (B86663) (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: All glassware must be thoroughly dried. To a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Addition of the Ester: Dissolve this compound (1.0 equivalent) in anhydrous THF. Add the ester solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching (Workup): Caution: This procedure is highly exothermic and liberates hydrogen gas. Perform in a well-ventilated fume hood. Cool the reaction mixture back to 0 °C. Slowly and cautiously add ethyl acetate dropwise to quench any excess LiAlH₄. Then, slowly add water, followed by 1 M HCl to dissolve the aluminum salts.

  • Isolation and Purification: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer twice with diethyl ether. Combine all organic extracts, wash with saturated Na₂SO₄ solution, and dry over anhydrous MgSO₄. Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude (2-methylcyclohexyl)methanol can be purified by distillation.

Protocol 2: Catalytic Hydrogenation

This protocol outlines the reduction using catalytic hydrogenation, a method that avoids the use of metal hydrides and often provides high yields.

Materials:

  • This compound

  • 5% Ruthenium on carbon (Ru/C) or 5% Rhodium on carbon (Rh/C)

  • Ethanol or Methanol

  • High-pressure autoclave

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine this compound (1.0 equivalent), the catalyst (1-5 mol%), and the solvent (e.g., ethanol).

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm). Heat the mixture to 50-100 °C with vigorous stirring.

  • Reaction: Maintain the reaction at the set temperature and pressure for 4-24 hours, monitoring the uptake of hydrogen.

  • Workup and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by distillation.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Prepare Dry Glassware & Inert Atmosphere add_reductant Add Reducing Agent (e.g., LiAlH4) to Solvent setup->add_reductant cool Cool to 0 °C add_reductant->cool add_ester Add Ester Solution Dropwise cool->add_ester react Stir at Room Temperature add_ester->react monitor Monitor by TLC react->monitor quench Quench Excess Reductant monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify by Distillation dry->purify

Caption: Experimental workflow for the reduction of this compound.

stereochemical_considerations cluster_starting_material Starting Material cluster_reduction Reduction Conditions cluster_products Diastereomeric Products start This compound (cis/trans mixture) reductant Choice of Reducing Agent (e.g., LiAlH4 vs. Bulky Hydrides) start->reductant solvent Solvent Effects start->solvent cis_product (cis)-2-Methylcyclohexyl)methanol reductant->cis_product Kinetic Control (less hindered face attack) trans_product (trans)-2-Methylcyclohexyl)methanol reductant->trans_product Thermodynamic Control (more stable product) solvent->cis_product solvent->trans_product

Caption: Factors influencing the stereochemical outcome of the reduction.

Application Notes and Protocols for Transesterification Reactions of Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the transesterification of Ethyl 2-methylcyclohexanecarboxylate, a key reaction for modifying this versatile chemical scaffold. The protocols outlined below cover acid-catalyzed, base-catalyzed, and enzymatic methods, offering flexibility for various synthetic strategies in pharmaceutical and fragrance development.

Transesterification is the process of exchanging the ethyl group of this compound with another alkyl group from an alcohol. This reaction is crucial for synthesizing a library of ester analogs for structure-activity relationship (SAR) studies, modifying pharmacokinetic properties, or developing novel fragrances. The choice of catalyst—acid, base, or enzyme—significantly influences reaction conditions, yields, and substrate compatibility.[1][2][3]

Comparative Data of Transesterification Methods

The selection of a suitable transesterification method depends on factors such as substrate stability, desired reaction scale, and available equipment. The following table summarizes typical reaction conditions and expected outcomes for different catalytic approaches based on analogous ester transformations.

ParameterAcid-Catalyzed (e.g., H₂SO₄)Base-Catalyzed (e.g., NaOMe)Enzymatic (e.g., Lipase)
Typical Catalyst Concentrated Sulfuric Acid, p-Toluenesulfonic acidSodium Methoxide (B1231860), Sodium Ethoxide, Potassium HydroxideImmobilized Lipase (B570770) (e.g., Novozym 435)
Reactants This compound, excess of new alcoholThis compound, new alcoholThis compound, new alcohol
Solvent Often the reacting alcohol serves as the solventAnhydrous Toluene (B28343) or the reacting alcoholn-Hexane or other non-polar organic solvent
Temperature Reflux (typically 60-120 °C)[1]Room temperature to Reflux (25-110 °C)[1]30-60 °C[4]
Reaction Time 2-10 hours[5]1-3 hours[1]24-96 hours[6]
Typical Yield >90% (driven by excess alcohol)[5]High, often >95%Variable, can be high (>80%) depending on substrate and enzyme[4]
Key Advantages Inexpensive reagents, simple procedure.[5]Fast reaction rates, high yields.[7]High selectivity, mild reaction conditions, environmentally friendly.[4][8]
Key Disadvantages Harsh conditions can lead to side reactionsSensitive to water and free acids.[7]Longer reaction times, cost of enzyme.

Experimental Protocols

Acid-Catalyzed Transesterification Protocol (Example: Synthesis of Mthis compound)

This protocol describes the conversion of this compound to Mthis compound using methanol (B129727) in the presence of a strong acid catalyst.

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equivalent) and a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours.[5]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[1]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).[1]

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Mthis compound.

  • If necessary, purify the crude product by vacuum distillation.[9]

Base-Catalyzed Transesterification Protocol (Example: Synthesis of Propyl 2-methylcyclohexanecarboxylate)

This protocol details the rapid conversion of this compound to Propyl 2-methylcyclohexanecarboxylate using a strong base catalyst.

Materials:

  • This compound

  • Anhydrous Propanol (B110389)

  • Sodium Methoxide (NaOMe) or freshly prepared Sodium Propoxide

  • Anhydrous Toluene (optional)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Set up a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Add this compound (1.0 equivalent) and anhydrous propanol (at least 3 equivalents). Anhydrous toluene can be used as a co-solvent.[1]

  • Carefully add a catalytic amount of sodium methoxide (e.g., 0.05-0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 1-3 hours. The reaction can also proceed at room temperature but will require a longer reaction time.[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Propyl 2-methylcyclohexanecarboxylate by vacuum distillation.

Enzymatic Transesterification Protocol

This protocol outlines a greener approach to transesterification using an immobilized lipase, which offers high selectivity under mild conditions.

Materials:

  • This compound

  • Desired Alcohol (e.g., Butanol)

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • n-Hexane (or other suitable organic solvent)

  • Molecular sieves (3Å or 4Å)

  • Orbital shaker incubator

  • Filtration apparatus

Procedure:

  • In a screw-capped flask, combine this compound (1.0 equivalent) and the desired alcohol (e.g., butanol, 1.5-3.0 equivalents) in n-hexane.

  • Add the immobilized lipase (typically 1-10% by weight of the substrates).

  • Add activated molecular sieves to remove the ethanol (B145695) byproduct and drive the equilibrium towards the product.

  • Seal the flask and place it in an orbital shaker incubator at a controlled temperature (e.g., 40-50°C) with constant agitation (e.g., 150-200 rpm).[6]

  • Monitor the reaction progress over 24-96 hours by taking aliquots and analyzing them by GC-MS.

  • Upon completion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Visualizations

acid_catalyzed_transesterification cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products EtOOC This compound Protonation 1. Protonation of Carbonyl EtOOC->Protonation ROH R-OH (Alcohol) Attack 2. Nucleophilic Attack by R-OH ROH->Attack H_plus H+ (Acid Catalyst) H_plus->Protonation Protonation->Attack Activated Ester Proton_Transfer 3. Proton Transfer Attack->Proton_Transfer Tetrahedral Intermediate Elimination 4. Elimination of Ethanol Proton_Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Protonated Product EtOH Ethanol Elimination->EtOH ROOC New Ester (R-OOC-R') Deprotonation->ROOC H_plus_regen H+ (Catalyst Regenerated) Deprotonation->H_plus_regen

Caption: Acid-Catalyzed Transesterification Mechanism.

base_catalyzed_transesterification cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products EtOOC This compound Attack 1. Nucleophilic Attack by RO- EtOOC->Attack RO_minus RO- (Alkoxide) RO_minus->Attack Elimination 2. Elimination of Ethoxide Attack->Elimination Tetrahedral Intermediate ROOC New Ester (R-OOC-R') Elimination->ROOC EtO_minus EtO- (Ethoxide) Elimination->EtO_minus

Caption: Base-Catalyzed Transesterification Mechanism.

experimental_workflow start Start: Combine Reactants (Ester, Alcohol, Catalyst) reaction Reaction under Controlled Conditions (Temperature, Time) start->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Distillation or Chromatography) workup->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end End: Pure Product characterization->end

Caption: General Experimental Workflow for Transesterification.

References

Characterization of Ethyl 2-methylcyclohexanecarboxylate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of ethyl 2-methylcyclohexanecarboxylate derivatives. It includes methodologies for spectroscopic analysis, chiral separation, and assays to evaluate potential biological activity, particularly in the context of anti-inflammatory and anticancer research.

Synthesis of this compound Derivatives

A common route for the synthesis of this compound derivatives involves the esterification of the corresponding carboxylic acid. For derivatives with additional functional groups, multi-step synthesis pathways are often required. Below is a representative protocol for the synthesis of a series of amide derivatives from this compound.

Protocol 1: Synthesis of Amide Derivatives

This protocol describes the synthesis of N-aryl amide derivatives of 2-methylcyclohexanecarboxylic acid, followed by esterification to the ethyl ester.

Materials:

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve 2-methylcyclohexanecarboxylic acid (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Formation: Dissolve the resulting acid chloride in anhydrous DCM. In a separate flask, dissolve the substituted aniline (B41778) (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM. Add the acid chloride solution dropwise to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Esterification: The corresponding carboxylic acid can be esterified by refluxing with an excess of absolute ethanol and a catalytic amount of concentrated sulfuric acid for 4-6 hours. After cooling, the mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the ethyl ester.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of the synthesized derivatives.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-20 mg of the purified derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher NMR spectrometer.

  • Data Acquisition: For ¹H NMR, a typical spectral width is 0-12 ppm. For ¹³C NMR, a spectral width of 0-220 ppm is used, often with proton decoupling.

Protocol 3: Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via Gas Chromatography (GC) for volatile, thermally stable compounds, or via direct infusion for less stable derivatives.

  • GC-MS Parameters: Use a nonpolar capillary column (e.g., DB-5ms). A typical temperature program starts at 50°C and ramps to 250°C at 10°C/min.

  • Ionization: Electron Ionization (EI) is commonly used for structural fragmentation analysis.

Protocol 4: Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a drop can be placed directly on an Attenuated Total Reflectance (ATR) crystal. Solid samples can be analyzed as a thin film or KBr pellet.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Table 1: Representative Spectroscopic Data for a Hypothetical Ethyl 2-(4-fluorobenzamido)cyclohexanecarboxylate Derivative

Technique Parameter Expected Value/Observation
¹H NMR Chemical Shift (δ, ppm)~7.5-7.0 (m, 4H, Ar-H), ~4.1 (q, 2H, -OCH₂CH₃), ~2.5 (m, 1H, CH-C=O), ~1.9-1.2 (m, 8H, cyclohexyl-H), ~1.2 (t, 3H, -OCH₂CH₃), ~1.0 (d, 3H, -CH₃)
¹³C NMR Chemical Shift (δ, ppm)~175 (C=O, ester), ~165 (C=O, amide), ~162 (d, ¹JCF, Ar-C), ~135-115 (Ar-C), ~60 (-OCH₂), ~50 (CH-C=O), ~35-25 (cyclohexyl-C), ~15 (-CH₃), ~14 (-OCH₂CH₃)
MS (EI) m/z[M]⁺, fragments corresponding to loss of -OCH₂CH₃, the fluoro-benzoyl group, and parts of the cyclohexane (B81311) ring.
IR Wavenumber (cm⁻¹)~3300 (N-H stretch), ~2950 (C-H stretch), ~1730 (C=O ester stretch), ~1650 (C=O amide stretch), ~1220 (C-F stretch)

Chiral Separation of Enantiomers

Since this compound and its derivatives are chiral, separating the enantiomers is crucial for evaluating their biological activity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common method.[1][2]

Protocol 5: Chiral HPLC Separation

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol) is typically used for normal-phase chromatography. The ratio is optimized to achieve the best separation.

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the derivative absorbs (e.g., 254 nm for aromatic derivatives).

Table 2: Example Chiral HPLC Method Parameters

Parameter Condition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Biological Activity Evaluation

Derivatives of cyclohexanecarboxylic acid have shown potential as anti-inflammatory and anticancer agents.[3][4][5] This may be due to their ability to modulate signaling pathways such as NF-κB and MAPK.[6][7][8]

Protocol 6: Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

    • Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • Calculate the percentage of NO inhibition compared to the LPS-treated control.

Protocol 7: Anticancer Activity Assay (MTT Assay)

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HCT116, A549).

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm to determine cell viability.

    • Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 3: Hypothetical Biological Activity Data

Derivative Anti-inflammatory (IC₅₀, µM) Anticancer (MCF-7, IC₅₀, µM)
This compound>100>100
Derivative A (e.g., N-(4-fluorophenyl) amide)25.345.8
Derivative B (e.g., N-(4-methoxyphenyl) amide)42.178.2
Positive Control (e.g., Dexamethasone/Doxorubicin)0.1 / -- / 0.5

Visualization of Workflows and Pathways

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioactivity Biological Evaluation Synthesis Synthesis of Derivatives Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Chiral_HPLC Chiral HPLC Purification->Chiral_HPLC Anti_Inflammatory Anti-inflammatory Assay Chiral_HPLC->Anti_Inflammatory Anticancer Anticancer Assay Chiral_HPLC->Anticancer

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes activates transcription Derivative Derivative Derivative->IKK inhibits

MAPK_Signaling_Pathway Stimulus Stress/Cytokines MAPKKK MAPKKK (e.g., MEKK) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Nucleus Nucleus TranscriptionFactors->Nucleus translocates Response Inflammatory Response Apoptosis Nucleus->Response regulates gene expression Derivative Derivative Derivative->MAPKK inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-methylcyclohexanecarboxylate synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via Fischer esterification.

Q1: Why is the yield of my this compound synthesis unexpectedly low?

A1: Low yields in the Fischer esterification of 2-methylcyclohexanecarboxylic acid can stem from several factors:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus reducing the ester yield.[1][2][3] To mitigate this, it is common to use a large excess of the alcohol (ethanol) to drive the reaction forward, following Le Chatelier's Principle.[4][5][6] Another strategy is the removal of water as it is formed, for instance, by using a Dean-Stark apparatus.[6][7]

  • Steric Hindrance: The methyl group at the 2-position of the cyclohexane (B81311) ring can sterically hinder the approach of ethanol (B145695) to the carbonyl carbon.[1] This steric hindrance can slow down the reaction rate compared to unhindered carboxylic acids.[3][8]

  • Suboptimal Reaction Temperature: If the reaction temperature is too low, the rate of reaction will be very slow.[1][3] Fischer esterification is typically performed at the reflux temperature of the alcohol used.[1] For ethanol, this is approximately 78°C.[1]

  • Insufficient Reaction Time: Esterification reactions, especially with sterically hindered substrates, can be slow to reach equilibrium.[1] It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) and to allow for an extended reaction time (e.g., overnight) to ensure completion.[1][7]

  • Inefficient Catalysis: An inadequate amount of the acid catalyst or an inactive catalyst will result in a slow reaction rate.[3] Strong acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used in catalytic amounts.[1]

Q2: I am observing the formation of side products. What are the likely side reactions and how can I minimize them?

A2: A potential side reaction in Fischer esterification, especially at excessively high temperatures, is the dehydration of the alcohol.[3] While this is more common with tertiary alcohols, it is a possibility to consider. To minimize side reactions, it is crucial to maintain the optimal reaction temperature and avoid overheating. Additionally, ensuring the use of a proper amount of catalyst is important, as excessive catalyst concentration could promote side reactions.

Q3: How can I effectively purify the crude this compound?

A3: Purification is critical to obtaining a high-purity product. The common impurities in a crude reaction mixture from a Fischer esterification are unreacted carboxylic acid, excess alcohol, and the acid catalyst.[9] A typical purification workflow involves:

  • Neutralization: After cooling the reaction mixture, it should be washed with a saturated aqueous solution of sodium bicarbonate or a dilute base to neutralize the acid catalyst and remove any unreacted 2-methylcyclohexanecarboxylic acid by converting it to its water-soluble salt.[7][9]

  • Aqueous Washes: Subsequent washing with water will help remove any remaining water-soluble impurities, including excess ethanol.[9]

  • Brine Wash: A final wash with brine (saturated sodium chloride solution) helps to remove the bulk of the dissolved water from the organic layer.[7]

  • Drying: The organic layer should be dried over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.[7][10]

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is removed under reduced pressure using a rotary evaporator.[7][10]

  • Distillation: The crude ester can then be purified by vacuum distillation to separate it from any remaining non-volatile impurities.[7][9]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer-Speier esterification of 2-methylcyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst.[4][5][8] This method is widely applicable for the preparation of esters from carboxylic acids and alcohols.

Q2: What are suitable acid catalysts for this esterification?

A2: Strong protic acids are typically used as catalysts. The most common choices are concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][5] In some cases, HCl can be generated in-situ from acetyl chloride.[4]

Q3: Can I use a different method if Fischer esterification gives poor yields?

A3: Yes, alternative methods for ester synthesis exist, although they may involve more steps or harsher reagents. One common alternative is to first convert the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂), and then react the acid chloride with the alcohol.[10] This method is generally not reversible and can lead to higher yields, but involves handling more hazardous reagents.[10]

Quantitative Data

The following table summarizes typical reaction conditions for Fischer esterification of related cyclohexanecarboxylic acids, which can serve as a starting point for optimizing the synthesis of this compound.

ParameterValueReference
Reactants
Carboxylic Acid1.0 equivalent[10]
Alcohol (Ethanol)10-20 equivalents (used as solvent)[10]
Catalyst
Sulfuric Acid (conc.)0.1-0.2 equivalents[10]
Reaction Conditions
TemperatureReflux (approx. 78°C for ethanol)[1]
Reaction Time1-19 hours (monitor by TLC)[1][7][10]
Yield
Typical Yield Range65-95% (for related esters)[11]

Experimental Protocols

Protocol: Fischer Esterification of 2-Methylcyclohexanecarboxylic Acid

This protocol details the synthesis of this compound via Fischer esterification.

Materials:

  • 2-Methylcyclohexanecarboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclohexanecarboxylic acid (1.0 equivalent) in an excess of anhydrous ethanol (10-20 equivalents).

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 78°C) using a heating mantle. Maintain reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction: After the reaction is deemed complete (e.g., after 4-8 hours or when TLC indicates consumption of the starting material), allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Washing:

    • Wash the mixture with water.

    • Carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until CO₂ evolution ceases.

    • Wash with brine.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Mix Reactants (2-Methylcyclohexanecarboxylic Acid, Ethanol, H₂SO₄) reflux 2. Reflux (78°C, 4-8h) reactants->reflux cool 3. Cool to RT reflux->cool wash 4. Wash (H₂O, NaHCO₃, Brine) cool->wash dry 5. Dry (Na₂SO₄) wash->dry evaporate 6. Evaporate Solvent dry->evaporate distill 7. Vacuum Distill evaporate->distill product Pure Product distill->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_equilibrium Equilibrium Issues cluster_kinetics Kinetic Issues start Low Yield? check_excess_etoh Is excess ethanol used? start->check_excess_etoh Yes check_temp Is temperature at reflux? start->check_temp No check_water_removal Is water being removed? check_excess_etoh->check_water_removal Yes solution_equilibrium Use large excess of ethanol or a Dean-Stark trap. check_excess_etoh->solution_equilibrium No check_water_removal->solution_equilibrium No check_time Is reaction time sufficient? check_temp->check_time Yes solution_kinetics Increase temperature to reflux, extend reaction time, or optimize catalyst loading. check_temp->solution_kinetics No check_catalyst Is catalyst amount adequate? check_time->check_catalyst Yes check_time->solution_kinetics No check_catalyst->solution_kinetics No

References

Technical Support Center: Synthesis of Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-methylcyclohexanecarboxylate. The following resources are designed to help you identify and resolve common issues leading to low yields in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a significantly lower than expected yield in my synthesis of this compound via Fischer esterification. What are the common causes?

Low yields in the Fischer esterification of 2-methylcyclohexanecarboxylic acid are often attributed to a combination of factors, including incomplete reaction, side reactions, and purification losses. The presence of a methyl group at the 2-position of the cyclohexane (B81311) ring introduces steric hindrance, which can slow down the reaction rate compared to unhindered carboxylic acids.[1]

Here is a breakdown of potential issues and their solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The Fischer esterification is a reversible reaction.[1][2][3] To achieve a high yield, the equilibrium must be shifted towards the product side.1. Use a large excess of ethanol (B145695): Using the alcohol as the solvent or in large excess can drive the equilibrium forward.[2][4] 2. Remove water: The removal of water as it is formed is crucial. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent.[2][3]
Insufficient Catalyst An inadequate amount of acid catalyst will result in a slow or incomplete reaction.While specific optimal concentrations for this exact reaction are not widely published, a common starting point is a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3] Experiment with increasing the catalyst concentration incrementally.
Suboptimal Reaction Temperature If the reaction temperature is too low, the rate of esterification will be slow, leading to an incomplete reaction within a typical timeframe.The reaction should be carried out at the reflux temperature of the alcohol. For ethanol, this is approximately 78°C. Increasing the temperature can improve the reaction rate.
Insufficient Reaction Time Esterification reactions, particularly with sterically hindered substrates like 2-methylcyclohexanecarboxylic acid, can be slow to reach equilibrium.Monitor the reaction's progress using Thin Layer Chromatography (TTC). It may be necessary to run the reaction for an extended period, such as overnight, to ensure completion.
Steric Hindrance The methyl group at the 2-position can physically block the approach of the ethanol molecule to the carboxylic acid's carbonyl carbon, thus slowing the reaction rate.[1]Be prepared for longer reaction times compared to the esterification of unsubstituted cyclohexanecarboxylic acid. Ensure other reaction parameters (catalyst concentration, temperature, water removal) are optimized to compensate.
Side Reactions Under strongly acidic and high-temperature conditions, side reactions such as dehydration of the alcohol or ether formation can occur.Monitor the reaction for the formation of byproducts. If significant side reactions are observed, consider using a milder acid catalyst or slightly lower reaction temperatures over a longer period.
Purification Losses Significant amounts of product can be lost during the work-up and purification steps.Ensure efficient extraction by using an adequate amount of an appropriate organic solvent. During washing steps, be cautious to avoid vigorous shaking that can lead to the formation of emulsions. Careful distillation is also key to maximizing the isolated yield.

Experimental Protocols

Representative Protocol for Fischer Esterification of 2-Methylcyclohexanecarboxylic Acid

This protocol is a generalized procedure based on established methods for Fischer esterification.[5] Optimization of reaction time and catalyst amount may be necessary for the specific substrate.

Materials:

  • 2-methylcyclohexanecarboxylic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-methylcyclohexanecarboxylic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-toluenesulfonic acid.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for several hours (e.g., 8-24 hours), monitoring the reaction progress by TLC.

  • Work-up - Quenching and Extraction:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Reduce the volume of ethanol using a rotary evaporator.

    • Transfer the residue to a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3 x volume of the reaction mixture).

  • Washing:

    • Combine the organic extracts.

    • Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation.

Visualizing the Process

Troubleshooting Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield start Low Yield of this compound check_reaction_completion Is the reaction going to completion? (Check TLC) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction check_parameters Review Reaction Parameters incomplete_reaction->check_parameters No check_side_reactions Are there significant side reactions? (Check NMR/GC-MS) incomplete_reaction->check_side_reactions Yes yes_complete Yes no_incomplete No increase_time Increase Reaction Time check_parameters->increase_time increase_temp Increase Temperature (Reflux) check_parameters->increase_temp increase_catalyst Increase Catalyst Concentration check_parameters->increase_catalyst remove_water Ensure Efficient Water Removal check_parameters->remove_water increase_time->check_reaction_completion increase_temp->check_reaction_completion increase_catalyst->check_reaction_completion remove_water->check_reaction_completion side_reactions_present Side Reactions Present check_side_reactions->side_reactions_present optimize_conditions Optimize Conditions (Milder Catalyst, Lower Temp) side_reactions_present->optimize_conditions Yes check_purification Review Purification Protocol side_reactions_present->check_purification No yes_side_reactions Yes no_side_reactions No optimize_conditions->check_reaction_completion purification_losses Potential Purification Losses check_purification->purification_losses optimize_purification Optimize Extraction and Distillation purification_losses->optimize_purification end Improved Yield optimize_purification->end Fischer_Esterification Fischer Esterification of 2-Methylcyclohexanecarboxylic Acid cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products 2-Methylcyclohexanecarboxylic_Acid 2-Methylcyclohexanecarboxylic Acid Protonated_Acid Protonated Carboxylic Acid 2-Methylcyclohexanecarboxylic_Acid->Protonated_Acid + H+ Ethanol Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral_Intermediate H+ H+ (catalyst) Protonated_Acid->Tetrahedral_Intermediate + Ethanol Product This compound Tetrahedral_Intermediate->Product - H2O, - H+ Water Water Tetrahedral_Intermediate->Water Product->Tetrahedral_Intermediate + H2O, + H+ Water->Tetrahedral_Intermediate

References

Technical Support Center: Synthesis of Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-methylcyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the alkylation of the enolate of ethyl cyclohexanecarboxylate (B1212342). This method consists of two main steps:

  • Enolate Formation: Deprotonation of the α-carbon of ethyl cyclohexanecarboxylate using a strong, non-nucleophilic base.

  • Alkylation: Reaction of the resulting enolate with a methylating agent, typically methyl iodide.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions include:

  • Polyalkylation: Introduction of more than one methyl group at the α-position.

  • O-alkylation: Alkylation at the oxygen atom of the enolate, leading to the formation of a ketene (B1206846) acetal.

  • Elimination Reaction: The enolate can act as a base, promoting an E2 elimination reaction with the alkylating agent.

  • Hydrolysis: If water is present, the ester can be hydrolyzed back to the carboxylic acid.

Q3: How can I minimize the formation of side products?

A3: To minimize side reactions, consider the following:

  • Use a strong, sterically hindered base: Lithium diisopropylamide (LDA) is a common choice as it rapidly and quantitatively forms the enolate at low temperatures, minimizing other reactions.

  • Control stoichiometry: Use a slight excess of the ester relative to the base and the alkylating agent to reduce the chance of polyalkylation.

  • Maintain low temperatures: Running the reaction at low temperatures (e.g., -78 °C) favors the kinetic C-alkylation product over the thermodynamic O-alkylation product.

  • Use anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the ester and the enolate.

  • Choose the right alkylating agent: Methyl iodide is a reactive alkylating agent that generally favors C-alkylation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of the desired product - Incomplete enolate formation.- Competing side reactions (polyalkylation, O-alkylation, elimination).- Hydrolysis of the ester or enolate.- Ensure the use of a sufficiently strong and fresh base (e.g., freshly prepared LDA).- Optimize reaction conditions (low temperature, slow addition of reagents).- Use rigorously dried solvents and glassware.
Presence of significant amounts of polyalkylated products - Excess base or alkylating agent.- Reaction temperature is too high.- Use a slight excess of the ester.- Add the alkylating agent slowly at a low temperature.
Detection of O-alkylated byproduct (ketene acetal) - Use of a less sterically hindered base.- Higher reaction temperatures.- Use of a "harder" electrophile.- Use a bulky base like LDA.- Maintain a low reaction temperature (-78 °C).- Use a "softer" electrophile like methyl iodide.[1][2]
Formation of elimination byproducts (e.g., methane (B114726) from methyl iodide) - The enolate is acting as a base.- Use of a more hindered alkylating agent (not typical for methylation).- This is generally a minor pathway with methyl iodide but can be more significant with secondary or tertiary halides.[3] Ensure the use of a primary alkylating agent.
Presence of cyclohexanecarboxylic acid in the final product - Incomplete esterification of the starting material.- Hydrolysis during the reaction or workup.- Ensure complete conversion of the starting acid to the ester before alkylation.- Use anhydrous reaction conditions and a non-aqueous workup if possible.
Mixture of diastereomers (cis and trans) - The alkylation can occur from either face of the planar enolate.- The diastereoselectivity is often modest and depends on the reaction conditions.[2] Axial attack on the cyclohexyl enolate is generally preferred, leading to the trans product as the major isomer.[2] Chiral auxiliaries or catalysts may be required for high diastereoselectivity.

Experimental Protocols

Synthesis of this compound via Enolate Alkylation

This protocol describes a general procedure for the methylation of ethyl cyclohexanecarboxylate.

Materials:

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of ethyl cyclohexanecarboxylate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Visualizing the Reaction Pathway

The following diagrams illustrate the main synthetic pathway and potential side reactions.

Synthesis_Pathway cluster_main Main Reaction Start Ethyl Cyclohexanecarboxylate Enolate Lithium Enolate Start->Enolate + LDA, THF, -78 °C Product This compound Enolate->Product + CH3I Side_Reactions cluster_side Side Reactions Enolate Lithium Enolate Polyalkylation Polyalkylated Product Enolate->Polyalkylation + excess CH3I O_Alkylation O-Alkylated Product (Ketene Acetal) Enolate->O_Alkylation Higher Temp. Elimination Elimination Product (Methane + Starting Enolate) Enolate->Elimination Enolate as Base

References

Removal of unreacted starting materials from Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 2-methylcyclohexanecarboxylate. The following sections detail methods for removing unreacted starting materials, specifically 2-methylcyclohexanecarboxylic acid and ethanol (B145695), from the crude product mixture.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low yield of final product after purification - Incomplete reaction. - Loss of product during aqueous workup (e.g., emulsion formation). - Inefficient fractional distillation.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - During liquid-liquid extraction, break emulsions by adding brine (saturated NaCl solution). Ensure thorough mixing without overly vigorous shaking. - Optimize the distillation process by ensuring a well-packed and insulated fractionating column.
Presence of unreacted 2-methylcyclohexanecarboxylic acid in the final product Insufficient washing with a basic solution to remove the acidic starting material.- Perform multiple washes with a saturated sodium bicarbonate (NaHCO₃) solution during the liquid-liquid extraction.[1][2] - Check the pH of the final aqueous wash to ensure it is basic, indicating complete neutralization of the acid.
Presence of ethanol in the final product Inadequate removal of excess ethanol during the workup.- Conduct several washes with deionized water during the liquid-liquid extraction to remove the water-soluble ethanol. - Ensure the initial fraction of the distillation, which will contain the lower-boiling ethanol, is collected and discarded separately.
Product is not clear or has a slight color Presence of non-volatile impurities or colored byproducts.- For minor color impurities, consider treating the product with activated charcoal followed by filtration.[1] - For more significant impurities, purification by column chromatography is recommended.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary unreacted starting materials I need to remove?

A1: Assuming the synthesis is a Fischer esterification, the main unreacted starting materials to be removed are 2-methylcyclohexanecarboxylic acid and ethanol.

Q2: Why is it important to remove these starting materials?

A2: The presence of unreacted starting materials will lower the purity of your final product. 2-methylcyclohexanecarboxylic acid can interfere with subsequent reactions or biological assays, while residual ethanol can affect the physical properties and stability of the ester.

Q3: What is the first step in the purification process after the reaction is complete?

A3: The first step is typically a liquid-liquid extraction. This process involves washing the crude reaction mixture with various aqueous solutions to remove the majority of the unreacted starting materials and the acid catalyst.

Q4: How does washing with sodium bicarbonate solution work?

A4: 2-methylcyclohexanecarboxylic acid is an acidic compound. Washing with a basic solution like sodium bicarbonate deprotonates the carboxylic acid, forming a water-soluble carboxylate salt. This salt then partitions into the aqueous layer and is removed, leaving the less polar this compound in the organic layer.[1][2]

Q5: What is the purpose of the brine wash?

A5: A brine (saturated aqueous NaCl) wash is used to remove residual water from the organic layer and to help break any emulsions that may have formed during the extraction process.[1]

Q6: Is distillation always necessary?

A6: While liquid-liquid extraction removes a significant portion of the impurities, fractional distillation is highly recommended to achieve high purity. The large difference in boiling points between the starting materials and the product makes distillation an effective purification method.[3]

Q7: How can I confirm the purity of my final product?

A7: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of this compound. The gas chromatogram will show the separation of different components in your sample, and the mass spectrometer will help in identifying them.[4][5]

Experimental Protocols

Physical Properties for Separation
CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Ethanol46.0778.4
2-Methylcyclohexanecarboxylic Acid142.20241-242
This compound170.25~190-210 (estimated)
Protocol 1: Liquid-Liquid Extraction Workup

This protocol is designed to remove the majority of unreacted 2-methylcyclohexanecarboxylic acid and ethanol.

  • Transfer Reaction Mixture : Transfer the cooled crude reaction mixture to a separatory funnel. If a solvent was used in the reaction, ensure it is immiscible with water (e.g., diethyl ether, ethyl acetate). If no solvent was used, dissolve the crude product in a suitable organic solvent.

  • Water Wash : Add an equal volume of deionized water to the separatory funnel. Gently invert the funnel several times, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.

  • Sodium Bicarbonate Wash : Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Mix gently, venting frequently as carbon dioxide gas will evolve. Continue to mix until gas evolution ceases. Allow the layers to separate and discard the aqueous layer. Repeat this wash.[1][2]

  • Brine Wash : Add an equal volume of saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer. Gently mix, allow the layers to separate, and discard the aqueous layer.[1]

  • Drying : Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal : Filter to remove the drying agent and then remove the solvent using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Fractional Distillation

This protocol is effective for separating the product from less volatile (unreacted carboxylic acid) and more volatile (residual ethanol) impurities.

  • Apparatus Setup : Assemble a fractional distillation apparatus. A Vigreux column is typically sufficient. Ensure all glassware is dry.[6][7]

  • Charge the Flask : Add the crude this compound to the distillation flask along with boiling chips or a magnetic stir bar.

  • Distillation :

    • Heat the distillation flask gently.

    • Collect the first fraction, which will contain any low-boiling impurities like residual ethanol.

    • As the temperature stabilizes at the boiling point of the product, change the receiving flask to collect the pure this compound.

    • Stop the distillation before the flask goes to dryness to avoid concentrating high-boiling impurities.

Protocol 3: Column Chromatography

This technique is useful for removing non-volatile or colored impurities.

  • Solvent System Selection : Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (eluent). A good starting point is a mixture of hexane (B92381) and ethyl acetate. The desired product should have an Rf value of approximately 0.3.

  • Column Packing : Pack a chromatography column with silica (B1680970) gel using the chosen eluent.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution : Elute the column with the solvent system, collecting fractions.

  • Fraction Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[1][8]

Purity Analysis by GC-MS

To confirm the purity of the final product, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.

Recommended GC-MS Parameters
ParameterSetting
GC Column DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 split ratio)
Injection Volume 1 µL
Oven Temperature Program Initial temp: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

These are general parameters and may need to be optimized for your specific instrument and sample.

Purification Workflow

PurificationWorkflow CrudeProduct Crude Ethyl 2-methylcyclohexanecarboxylate Extraction Liquid-Liquid Extraction (NaHCO3, H2O, Brine Washes) CrudeProduct->Extraction Remove Acid & Alcohol Distillation Fractional Distillation Extraction->Distillation Separate by Boiling Point Chromatography Column Chromatography (if necessary) Distillation->Chromatography Further Purification PureProduct Pure Ethyl 2-methylcyclohexanecarboxylate Distillation->PureProduct Chromatography->PureProduct Analysis Purity Analysis (GC-MS) PureProduct->Analysis Verify Purity

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Optimizing Ethyl 2-methylcyclohexanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-methylcyclohexanecarboxylate. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions, particularly temperature, and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound via Fischer esterification?

A1: The generally recommended temperature for the Fischer esterification of 2-methylcyclohexanecarboxylic acid with ethanol (B145695) is the reflux temperature of the alcohol, which is approximately 78°C for ethanol. Operating at this temperature provides a good balance between reaction rate and minimizing side reactions.

Q2: Why is my reaction yield low even when running at the reflux temperature of ethanol?

A2: Low yields can be attributed to several factors beyond temperature:

  • Equilibrium Position: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, it is crucial to either use a large excess of one reactant (typically ethanol, which can also serve as the solvent) or to remove the water byproduct as it forms.[1][2]

  • Steric Hindrance: The methyl group at the 2-position of the cyclohexane (B81311) ring can sterically hinder the approach of ethanol to the carboxylic acid, slowing down the reaction rate compared to unhindered carboxylic acids. Extended reaction times may be necessary to reach equilibrium.

  • Insufficient Catalyst: An inadequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow reaction rate.

  • Water Content: The presence of water in the reactants or solvent will inhibit the reaction by shifting the equilibrium to the starting materials. Ensure the use of anhydrous reagents and solvents.

Q3: What are the potential side reactions when synthesizing this compound at elevated temperatures?

A3: Increasing the temperature significantly above the reflux temperature of ethanol can lead to several side reactions:

  • Dehydration of Ethanol: At temperatures around 130-140°C, the acid catalyst can promote the dehydration of ethanol to form diethyl ether.[3]

  • Ethylene (B1197577) Formation: At even higher temperatures (above 150°C), ethanol can undergo elimination to form ethylene gas.[3]

  • Decarboxylation: While less common for this type of molecule under typical esterification conditions, very high temperatures could potentially lead to the decarboxylation of the carboxylic acid.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting carboxylic acid and the appearance of the ester product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of 2-methylcyclohexanecarboxylic acid Reaction has not reached equilibrium.Increase the reaction time. For sterically hindered acids, the reaction may need to run for several hours or even overnight.
Insufficient catalyst.Ensure an adequate catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid is used.
Presence of water.Use anhydrous ethanol and ensure all glassware is thoroughly dried. Consider using a Dean-Stark apparatus to remove water azeotropically if using a co-solvent like toluene.
Formation of a Second Organic Layer or Unexpected Byproducts Reaction temperature is too high, leading to side reactions.Maintain the reaction temperature at or near the reflux temperature of ethanol (~78°C). Avoid excessive heating.
Contaminated starting materials.Ensure the purity of 2-methylcyclohexanecarboxylic acid and ethanol.
Product is Lost During Workup Incomplete neutralization of the acid catalyst.Thoroughly wash the organic layer with a saturated solution of sodium bicarbonate until all the acid is neutralized (cessation of gas evolution).
Hydrolysis of the ester.Avoid prolonged contact of the ester with aqueous acidic or basic conditions during workup.

Data Presentation

Temperature (°C)Expected Reaction RatePotential for Side ReactionsProbable Yield
< 60Very SlowLowLow
60 - 78Moderate to FastLowModerate to High
80 - 100FastIncreased risk of ethanol evaporation affecting reactant ratiosPotentially optimal, but may decrease if ethanol boils off too rapidly.
> 100Very FastHigh risk of side reactions (e.g., diethyl ether formation)Likely to decrease due to byproduct formation.

Experimental Protocols

Standard Fischer Esterification of 2-methylcyclohexanecarboxylic acid

Materials:

  • 2-methylcyclohexanecarboxylic acid

  • Anhydrous ethanol (large excess, can be used as the solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 1-2 mol%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylcyclohexanecarboxylic acid in a large excess of anhydrous ethanol (e.g., 5-10 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Heat the reaction mixture to a gentle reflux (approximately 78°C) and maintain this temperature.

  • Monitor the reaction progress using TLC or GC. The reaction may require several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Combine Reactants (2-methylcyclohexanecarboxylic acid, excess ethanol, acid catalyst) reflux 2. Heat to Reflux (~78°C) reagents->reflux monitor 3. Monitor Reaction (TLC or GC) reflux->monitor cool 4. Cool to Room Temperature monitor->cool Reaction Complete evaporate 5. Evaporate Excess Ethanol cool->evaporate extract 6. Extraction & Washing (Ether, H2O, NaHCO3, Brine) evaporate->extract dry 7. Dry Organic Layer (Anhydrous MgSO4) extract->dry purify 8. Purify Product (Vacuum Distillation) dry->purify

Caption: A flowchart of the key steps in the synthesis and purification of this compound.

temperature_effects Logical Relationships of Temperature Effects temp Reaction Temperature rate Reaction Rate temp->rate Increases side_reactions Side Reactions temp->side_reactions Increases (significantly at high temps) yield Ester Yield rate->yield Positively Correlates (up to a point) side_reactions->yield Decreases ether Diethyl Ether Formation side_reactions->ether ethylene Ethylene Formation side_reactions->ethylene

Caption: The influence of temperature on reaction rate, yield, and potential side reactions in the esterification process.

References

Technical Support Center: Synthesis of Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2-methylcyclohexanecarboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Catalytic Hydrogenation: This method involves the reduction of the aromatic ring of a precursor, typically ethyl 2-methylbenzoate (B1238997), using a metal catalyst and hydrogen gas.

  • Fischer Esterification: This classic method involves the reaction of 2-methylcyclohexanecarboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst.

Q2: How do I choose the best catalyst for the catalytic hydrogenation of ethyl 2-methylbenzoate?

A2: The choice of catalyst is critical for achieving high yield and selectivity. Common catalysts for this reaction include heterogeneous catalysts like Ruthenium on Carbon (Ru/C) and Rhodium on Carbon (Rh/C).[1] The optimal catalyst may depend on your specific reaction conditions, including temperature, pressure, and desired diastereoselectivity. A comparative analysis of common catalysts is provided in the data table below.

Q3: What are the typical yields for the synthesis of this compound?

A3: Typical yields can vary significantly based on the chosen method and optimization of reaction conditions. For catalytic hydrogenation of aromatic precursors, yields are generally high.[1] Fischer esterification can also provide high yields, often exceeding 90%, especially when an excess of the alcohol is used to drive the equilibrium.[1]

Q4: Can I control the stereochemistry at the C1 and C2 positions during the synthesis?

A4: Achieving diastereoselectivity is a key challenge. During catalytic hydrogenation, the stereochemical outcome can be influenced by the catalyst, solvent, and reaction conditions. Some catalyst systems may favor the formation of one diastereomer over the other. For syntheses starting from chiral precursors, controlling the stereochemistry might be more straightforward.

Troubleshooting Guides

Issue 1: Low or No Yield in Catalytic Hydrogenation
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst has been properly stored and handled to prevent deactivation. If necessary, use a fresh batch of catalyst. Consider a pre-reduction step for the catalyst if recommended by the manufacturer.
Insufficient Hydrogen Pressure Check for leaks in your hydrogenation apparatus. Ensure the pressure is maintained at the recommended level throughout the reaction. Typical pressures can range from 50-100 bar.[1]
Low Reaction Temperature Aromatic ring hydrogenation often requires elevated temperatures (e.g., 100-150 °C) to proceed at a reasonable rate.[1] Verify your heating setup and ensure the reaction mixture reaches the target temperature.
Catalyst Poisoning Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst. Purify the ethyl 2-methylbenzoate and use high-purity, dry solvents.
Issue 2: Incomplete Conversion in Fischer Esterification
Potential Cause Troubleshooting Step
Equilibrium Not Shifted to Products Fischer esterification is an equilibrium reaction. Use a large excess of ethanol (it can often be used as the solvent) to drive the reaction towards the product.[2] Alternatively, remove water as it is formed, for example, by using a Dean-Stark apparatus.
Insufficient Catalyst Ensure a catalytic amount of a strong acid like concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) is used.[3]
Short Reaction Time The reaction may require several hours at reflux to reach completion.[2] Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
Issue 3: Formation of Undesired Byproducts
Potential Cause Troubleshooting Step
Side Reactions in Hydrogenation Over-reduction or side reactions can occur. Optimize the reaction time and temperature. A different catalyst may offer higher selectivity.
Dehydration in Esterification At high temperatures with a strong acid catalyst, elimination reactions can occur. Ensure the reaction temperature is not excessively high.
Polymerization of Precursors If using precursors with multiple reactive sites, polymerization can be an issue. This is less common for the direct synthesis methods but can be a factor in multi-step routes.

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of Ethyl 2-methylbenzoate

CatalystTypical Loading (mol%)Temperature (°C)Pressure (bar H₂)Typical Yield (%)Notes
5% Ru/C1 - 5100 - 15050 - 100> 90Generally effective for aromatic ring hydrogenation.[1]
5% Rh/C1 - 580 - 12050 - 100> 95Often shows high activity at lower temperatures compared to Ru/C.[1]
Pd/C5 - 10100 - 18070 - 150VariableCan be effective but may require more forcing conditions for complete aromatic saturation.[4]
Wilkinson's Catalyst1 - 350 - 8020 - 50VariableA homogeneous catalyst that can be selective but may be less practical for this specific transformation.[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Ethyl 2-methylbenzoate

Materials:

  • Ethyl 2-methylbenzoate

  • Anhydrous ethanol (solvent)

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Hydrogen gas

Equipment:

  • High-pressure autoclave with a magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a high-pressure autoclave, add ethyl 2-methylbenzoate (1.0 equivalent) and anhydrous ethanol.

  • Carefully add the 5% Ru/C catalyst (e.g., 2 mol%).

  • Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to approximately 70 bar.

  • Heat the mixture to 120 °C with vigorous stirring.

  • Maintain the reaction under these conditions for 8-12 hours, monitoring the pressure to gauge hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the this compound by vacuum distillation.

Protocol 2: Fischer Esterification of 2-methylcyclohexanecarboxylic acid

Materials:

  • 2-methylcyclohexanecarboxylic acid

  • Ethanol (anhydrous, large excess)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-methylcyclohexanecarboxylic acid (1.0 equivalent) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the this compound by vacuum distillation.

Visualizations

experimental_workflow cluster_hydrogenation Catalytic Hydrogenation cluster_esterification Fischer Esterification H_start Combine Ethyl 2-methylbenzoate, Ethanol, and Ru/C in Autoclave H_react Pressurize with H₂ and Heat H_start->H_react H_workup Cool, Vent, and Filter Catalyst H_react->H_workup H_purify Solvent Removal and Vacuum Distillation H_workup->H_purify H_product This compound H_purify->H_product E_start Combine 2-methylcyclohexanecarboxylic acid, Ethanol, and H₂SO₄ E_react Reflux for 4-6 hours E_start->E_react E_workup Quench, Extract, and Wash E_react->E_workup E_purify Dry and Remove Solvent, then Vacuum Distill E_workup->E_purify E_product This compound E_purify->E_product

Caption: Experimental workflows for the two primary synthesis routes.

troubleshooting_catalyst start Low Yield in Hydrogenation cause1 Inactive Catalyst? start->cause1 cause2 Insufficient H₂ Pressure? start->cause2 cause3 Low Temperature? start->cause3 cause4 Catalyst Poisoning? start->cause4 solution1 Use fresh catalyst / Check storage conditions cause1->solution1 solution2 Check for leaks / Increase pressure cause2->solution2 solution3 Increase reaction temperature cause3->solution3 solution4 Purify starting materials and solvent cause4->solution4

Caption: Troubleshooting guide for low yield in catalytic hydrogenation.

References

Preventing side product formation in Ethyl 2-methylcyclohexanecarboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Ethyl 2-methylcyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most common and direct method for synthesizing this compound is the Fischer esterification of 2-methylcyclohexanecarboxylic acid with ethanol (B145695) in the presence of an acid catalyst.[1][2] Alternative, though less common, routes could involve a Dieckmann condensation of a suitably substituted pimelate (B1236862) diester, followed by alkylation and decarboxylation.

Q2: What are the primary side products I should be aware of during the synthesis of this compound?

The primary side products depend on the synthetic route. In a Fischer esterification, the most common impurity is unreacted 2-methylcyclohexanecarboxylic acid. Additionally, given the stereocenter at the 2-position, a mixture of cis and trans diastereomers of the final ester product is often formed.[3] Under harsh acidic conditions, there is a possibility of epimerization of the starting carboxylic acid, which can affect the final diastereomeric ratio.[3]

Q3: How can I minimize the amount of unreacted starting material in my final product?

To drive the Fischer esterification equilibrium towards the product and minimize unreacted carboxylic acid, you can:

  • Use a large excess of ethanol: This shifts the equilibrium towards the ester.[4]

  • Remove water as it forms: This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[1]

Q4: How can I control the ratio of cis and trans isomers in my final product?

The diastereomeric ratio of the final product is largely influenced by the stereochemistry of the starting 2-methylcyclohexanecarboxylic acid. It has been observed that esterification of trans-2-methylcyclohexanecarboxylic acid with ethanol and sulfuric acid can lead to some epimerization, resulting in a mixture of isomers.[3] To obtain a specific isomer, it is crucial to start with the corresponding pure cis or trans carboxylic acid and use mild esterification conditions to minimize epimerization.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction (Fischer Esterification) The Fischer esterification is an equilibrium process.[2] To increase the yield, use a large excess of ethanol (can also serve as the solvent) and/or remove the water byproduct using a Dean-Stark apparatus.[1][4]
Insufficient Catalyst Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[1]
Reaction Time/Temperature Typical reaction times are 1-10 hours at reflux temperatures (60-110 °C).[1] Ensure the reaction has been allowed to proceed for a sufficient duration at an appropriate temperature.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Identification Troubleshooting Steps
Unreacted 2-methylcyclohexanecarboxylic acid Can be detected by IR spectroscopy (broad O-H stretch around 3000 cm⁻¹) or by a basic wash of the organic layer during workup (will form a salt and move to the aqueous layer).During workup, wash the crude product with a saturated sodium bicarbonate solution to neutralize and remove the unreacted acid.
Mixture of cis and trans isomers Can be identified and quantified using Gas Chromatography (GC) with an appropriate column and temperature program.[5]Separation of diastereomers can be challenging due to their similar physical properties.[5] High-performance liquid chromatography (HPLC) or careful fractional distillation under reduced pressure may be required for separation.[5] To control the ratio, start with a pure isomer of the carboxylic acid and use mild esterification conditions.
Water Can lead to a cloudy appearance of the final product.During workup, after the aqueous washes, thoroughly dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate before removing the solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-methylcyclohexanecarboxylic acid (1 equivalent), ethanol (5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents). Toluene can be used as a co-solvent to aid in the azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected or the reaction is deemed complete by TLC or GC analysis.

  • Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and transfer to a separatory funnel.

  • Washes:

    • Wash with water to remove the excess ethanol and some of the acid.

    • Wash with a saturated sodium bicarbonate solution to neutralize and remove any unreacted carboxylic acid and the remaining acid catalyst. Be cautious of CO₂ evolution.

    • Wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the ester from any remaining non-volatile impurities.

Protocol 2: GC-MS Analysis for Purity and Isomer Ratio Determination

This protocol provides a starting point for the analysis of the product mixture.

  • Sample Preparation: Dilute a small aliquot of the crude or purified product in a volatile solvent like ethyl acetate (B1210297) or dichloromethane.[6]

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.[7]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.[7] This program should be optimized for the best separation of isomers.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peaks corresponding to the cis and trans isomers of this compound based on their retention times and mass spectra. The relative peak areas can be used to determine the diastereomeric ratio.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup & Purification 2-Methylcyclohexanecarboxylic Acid 2-Methylcyclohexanecarboxylic Acid Reaction_Mixture Reaction Mixture 2-Methylcyclohexanecarboxylic Acid->Reaction_Mixture Ethanol Ethanol Ethanol->Reaction_Mixture Acid Catalyst Acid Catalyst Acid Catalyst->Reaction_Mixture Crude_Product Crude Product Reaction_Mixture->Crude_Product Reflux Washing Aqueous Washes (Water, NaHCO3, Brine) Crude_Product->Washing Drying Drying (Na2SO4) Washing->Drying Purification Fractional Distillation Drying->Purification Final_Product Pure Ethyl 2-methylcyclohexanecarboxylate Purification->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Side_Products cluster_low_yield_solutions Low Yield Troubleshooting cluster_impurities_solutions Impurity Troubleshooting Start Reaction Complete? Low_Yield Low Yield Start->Low_Yield No Impurities Impurities Detected Start->Impurities Yes, but... Success High Yield & Purity Start->Success Yes Increase_Ethanol Increase Excess Ethanol Low_Yield->Increase_Ethanol Remove_Water Remove Water (Dean-Stark) Low_Yield->Remove_Water Check_Catalyst Check Catalyst Amount Low_Yield->Check_Catalyst Acid_Wash Wash with NaHCO3 Solution Impurities->Acid_Wash Unreacted Acid Isomer_Separation Optimize GC/HPLC or Distillation Impurities->Isomer_Separation Cis/Trans Isomers Drying_Step Ensure Thorough Drying Impurities->Drying_Step Water Present

Caption: Troubleshooting logic for side product formation in this compound synthesis.

References

Technical Support Center: Stereoselective Synthesis of Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for challenges encountered during the stereoselective synthesis of Ethyl 2-methylcyclohexanecarboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues related to yield, diastereoselectivity, and enantioselectivity.

Question 1: Why am I observing a low diastereomeric ratio (cis:trans) in my synthesis?

Answer: Achieving high diastereoselectivity in the synthesis of a 1,2-disubstituted cyclohexane (B81311) like this compound is critically dependent on controlling the reaction conditions, particularly during the key bond-forming step (e.g., alkylation or conjugate addition).

  • For Alkylation Routes (e.g., methylation of a cyclohexanecarboxylate (B1212342) enolate):

    • Incorrect Enolate Formation: The primary cause of low diastereoselectivity is often the formation of a mixture of thermodynamic and kinetic enolates. To favor the kinetic product, which typically leads to the trans isomer via equatorial attack, a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) should be used at low temperatures (-78 °C).[1] Allowing the reaction to warm up can lead to equilibration and formation of the more stable thermodynamic enolate, resulting in a mixture of diastereomers.

    • Reaction Temperature: Maintaining a low temperature (-78 °C) throughout the enolate formation and subsequent alkylation is crucial. Higher temperatures can cause enolate equilibration and reduce selectivity.[1]

    • Base Selection: The choice of base is critical. A less hindered base may not provide sufficient kinetic control.

  • For Conjugate Addition Routes (e.g., Michael addition of a methyl organocuprate):

    • Reagent Purity: The purity of the organocuprate reagent is essential. Impurities can lead to side reactions and decreased selectivity.

    • Steric Hindrance: The stereochemical outcome is directed by the existing chirality on the substrate or auxiliary. The nucleophile will typically add to the less sterically hindered face of the molecule.

Question 2: My enantiomeric excess (ee) is poor. What are the likely causes and solutions?

Answer: Low enantioselectivity points to issues with the chiral control element of your synthesis, whether it's a catalyst, auxiliary, or reagent.

  • Catalyst Poisoning: In asymmetric hydrogenations or other catalyzed reactions, trace impurities in the substrate, solvent, or glassware can deactivate the chiral catalyst.[1]

    • Solution: Ensure all starting materials and solvents are meticulously purified and dried. All glassware should be flame-dried or oven-dried immediately before use. Running the reaction under a strictly inert atmosphere (e.g., using a glovebox for catalyst handling) can prevent deactivation by oxygen.[1]

  • Incorrect Chiral Ligand or Auxiliary: The "chiral match" between the substrate and the ligand or auxiliary is crucial. A ligand that works well for one substrate may not be optimal for another.[1]

    • Solution: Screen a variety of chiral ligands or auxiliaries. For instance, in asymmetric hydrogenation, different phosphine (B1218219) ligands can be tested. For auxiliary-based methods, compare auxiliaries like Evans' oxazolidinones, pseudoephedrine, or SAMP/RAMP.[2][][4]

  • Sub-optimal Reaction Conditions: Enantioselectivity is often highly sensitive to temperature, pressure, and solvent.

    • Solution: Systematically optimize the reaction conditions. For asymmetric hydrogenation, vary the hydrogen pressure and temperature. For auxiliary-based approaches, screen different solvents, as their polarity can influence the transition state geometry.

Question 3: How do I selectively synthesize the cis vs. the trans diastereomer?

Answer: Control over cis versus trans selectivity is achieved by choosing a synthetic route that favors either thermodynamic or kinetic control.

  • To favor the trans isomer (often the kinetic product):

    • Strategy: Use a kinetically controlled alkylation of a pre-formed enolate at low temperature (-78 °C) with a strong, hindered base like LDA. The electrophile (e.g., methyl iodide) will attack from the less hindered equatorial position on the enolate, leading to the trans product.[1]

  • To favor the cis isomer (often the thermodynamic product):

    • Strategy 1 (Hydrogenation): The catalytic hydrogenation of a precursor like ethyl 2-methylcyclohex-1-enecarboxylate over a catalyst such as Pd/C typically results in syn-addition of hydrogen to the less hindered face of the double bond, leading predominantly to the cis product.

    • Strategy 2 (Chiral Auxiliary Directed Hydrogenation): Using a chiral auxiliary can shield one face of the molecule, directing hydrogenation to the opposite face to yield the cis product with high diastereoselectivity.[5] For example, hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over Rh/C can yield the corresponding cis product with high diastereomeric excess.[5]

Question 4: I'm having difficulty removing my chiral auxiliary. What are the standard procedures?

Answer: The removal (cleavage) of the chiral auxiliary should be high-yielding and occur without racemization of the newly formed stereocenters.[] The method depends on the type of auxiliary used.

  • Evans' Oxazolidinones: These are typically cleaved by hydrolysis with lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂), or by transesterification with a titanium alkoxide.[2]

  • Pseudoephedrine Amides: Cleavage is generally achieved by acidic hydrolysis (e.g., with H₂SO₄ in a water/THF mixture) to yield the carboxylic acid.

  • SAMP/RAMP Hydrazones: These are typically removed by ozonolysis or treatment with an acid to regenerate the carbonyl group.

Quantitative Data Summary

The following tables summarize representative data for key stereoselective transformations relevant to the synthesis of this compound.

Table 1: Diastereoselective Alkylation of Substituted Cyclohexanones

Entry Substrate Base Electrophile Major Diastereomer Diastereomeric Ratio (trans:cis) Ref.
1 2-Methylcyclohexanone LDA Methyl Iodide 2,6-Dimethylcyclohexanone >95:5 [1]

| 2 | Cyclohexanone (B45756) bis-amide | KHMDS | Benzyl Bromide | dialkylated product | >98:2 |[6] |

Table 2: Asymmetric Hydrogenation for 2-Methylcyclohexane Carboxylic Acid

Entry Catalyst Support Additive Diastereomeric Excess (d.e.) Ref.
1 Rhodium (Rh) Alumina Amine up to 96% [5]

| 2 | Ruthenium (Ru) | Active Carbon | Amine | up to 96% |[5] |

Table 3: Chiral Auxiliary-Mediated Michael Addition

Entry Chiral Auxiliary Nucleophile Electrophile Diastereomeric Excess (d.e.) Ref.

| 1 | Chiral Ketimine | Ketimine Enolate | Ethyl 2-(phenylthio)-2-propenoate | >90% (product ee was 95%) |[7] |

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of trans-Ethyl 2-methylcyclohexanecarboxylate via Kinetic Enolate Alkylation

This protocol is adapted from established procedures for the kinetic alkylation of cyclohexanone derivatives.[1][8]

Step A: Kinetic Enolate Formation and Alkylation

  • Prepare LDA Solution: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (B44863) (1.1 eq) in anhydrous THF (-78 °C, acetone/dry ice bath). Slowly add n-butyllithium (1.05 eq) dropwise. Allow the solution to stir at -78 °C for 20 minutes, then warm to 0 °C for 15 minutes before cooling back to -78 °C.

  • Enolate Formation: In a separate flame-dried flask, dissolve ethyl cyclohexanecarboxylate (1.0 eq) in anhydrous THF. Slowly add this solution to the freshly prepared LDA solution at -78 °C over 20 minutes. Stir the resulting enolate solution at -78 °C for 1 hour.

  • Alkylation: Slowly add methyl iodide (1.2 eq) to the enolate solution at -78 °C. Stir the reaction mixture for 2-4 hours at this temperature.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate in vacuo.

  • Analysis and Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify the product by flash column chromatography on silica (B1680970) gel.

Protocol 2: cis-Selective Synthesis via Asymmetric Hydrogenation

This protocol is a generalized procedure based on the diastereoselective hydrogenation of a chiral auxiliary-derivatized substrate.[5]

Step A: Substrate Preparation

  • Synthesize the appropriate unsaturated precursor, for example, by attaching a chiral auxiliary like (S)-pyroglutamic acid to 2-methylbenzoic acid, followed by esterification.

Step B: Asymmetric Hydrogenation

  • Reaction Setup: To a high-pressure hydrogenation vessel, add the substrate (1.0 eq) and the catalyst (e.g., 5 mol% Rh/C or Ru/C).

  • Solvent and Additives: Add the appropriate solvent (e.g., methanol (B129727) or ethyl acetate) and any additives like a tertiary amine (e.g., triethylamine, 1.1 eq), which can enhance diastereoselectivity.[5]

  • Hydrogenation: Seal the vessel, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 5 MPa).[5] Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC or GC).

  • Work-up: Carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

Step C: Auxiliary Cleavage and Esterification

  • Cleave the chiral auxiliary using the appropriate method (e.g., acidic hydrolysis) to yield the cis-2-methylcyclohexanecarboxylic acid.

  • Perform a Fischer esterification by refluxing the carboxylic acid in a large excess of ethanol (B145695) with a catalytic amount of sulfuric acid to obtain the final product, cis-Ethyl 2-methylcyclohexanecarboxylate.

Visualizations: Workflows and Logic Diagrams

Stereoselective_Synthesis_Workflow cluster_A Route A: Kinetic Alkylation (trans-selective) cluster_B Route B: Asymmetric Hydrogenation (cis-selective) start Starting Materials A_start Ethyl cyclohexanecarboxylate start->A_start B_start Ethyl 2-methyl- cyclohex-1-enecarboxylate start->B_start intermediate intermediate product Ethyl 2-methyl- cyclohexanecarboxylate route_node route_node A_enolate Kinetic Enolate (LDA, -78°C) A_start->A_enolate 1. A_alkylation Alkylation (MeI) A_enolate->A_alkylation 2. A_product trans-Product A_alkylation->A_product 3. A_product->product B_hydrogenation Asymmetric Hydrogenation (e.g., Rh/C, H2) B_start->B_hydrogenation 1. B_product cis-Product B_hydrogenation->B_product 2. B_product->product

Caption: Comparative workflow for synthesizing trans and cis isomers.

Troubleshooting_Diastereoselectivity problem Problem: Low Diastereoselectivity cause1 Cause: Incorrect Enolate Formation (Kinetic vs. Thermodynamic Mix) problem->cause1 cause2 Cause: Reaction Temperature Too High problem->cause2 cause3 Cause: Sub-optimal Hydrogenation Conditions problem->cause3 cause cause solution solution solution1 Use strong, hindered base (LDA, LiHMDS). Add substrate to base at -78°C. cause1->solution1 Solution solution2 Maintain temperature strictly at -78°C during enolate formation and alkylation. cause2->solution2 Solution solution3 Ensure H2 adds from least hindered face. Use directing groups or auxiliaries. cause3->solution3 Solution

Caption: Troubleshooting guide for low diastereoselectivity issues.

References

Technical Support Center: Synthesis of Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of Ethyl 2-methylcyclohexanecarboxylate synthesis. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during this experimental process.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of the this compound synthesis, particularly following a Fischer esterification reaction.

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Ester Incomplete Reaction: The Fischer esterification is an equilibrium process.[1][2]- Excess Alcohol: Use a significant excess of ethanol (B145695) to drive the equilibrium towards the product. - Water Removal: If applicable to your reaction setup, use a Dean-Stark apparatus to remove water as it forms.[2]
Product Loss During Workup: The ester may be partially soluble in the aqueous layer, or an emulsion may have formed.[3]- Salting Out: Use a saturated brine solution (NaCl) for the final wash to decrease the solubility of the ester in the aqueous layer. - Emulsion Breaking: If an emulsion forms, try adding more brine or filtering the mixture through a pad of Celite.[3]
Ester Hydrolysis: Prolonged contact with acidic or basic aqueous solutions during the workup can hydrolyze the ester back to the carboxylic acid and alcohol.[3]- Efficient Washing: Perform the aqueous washes efficiently and avoid letting the layers sit together for extended periods. - Mild Base: Use a saturated sodium bicarbonate solution for neutralization, as it is a relatively mild base.[3][4]
Presence of Unreacted 2-Methylcyclohexanecarboxylic Acid in Product Incomplete Neutralization: The acidic starting material was not fully removed by the basic wash.- Thorough Washing: Wash the organic layer multiple times with saturated sodium bicarbonate solution.[3][4] - pH Check: Test the pH of the final aqueous wash to ensure it is basic, indicating that all the acid has been neutralized.[3]
Insufficient Reaction Time: The initial esterification reaction may not have gone to completion.- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting carboxylic acid.[4]
Milky or Cloudy Organic Layer Residual Water: The organic layer was not sufficiently dried.- Adequate Drying Agent: Use a sufficient amount of a suitable drying agent such as anhydrous magnesium sulfate (B86663) or sodium sulfate.[4] - Sufficient Drying Time: Allow the organic layer to stand over the drying agent for an adequate amount of time with occasional swirling.
Product is Colored Reaction Byproducts: High reaction temperatures or prolonged reaction times can lead to the formation of colored impurities.- Activated Carbon: Treat the crude product with a small amount of activated charcoal and then filter it.[3] - Purification: If discoloration is significant, consider purification by column chromatography.[3]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of each step in the aqueous workup for this compound synthesis?

A1: The aqueous workup is a multi-step purification process:

  • Water Wash: This initial wash removes the majority of the water-soluble impurities, such as excess ethanol and the acid catalyst.[4]

  • Saturated Sodium Bicarbonate (NaHCO₃) Wash: This step neutralizes any remaining acid catalyst (e.g., sulfuric acid) and unreacted 2-methylcyclohexanecarboxylic acid, converting them into their respective water-soluble salts.[3][4]

  • Brine (Saturated NaCl) Wash: This final wash removes most of the residual water from the organic layer and helps to break up any emulsions that may have formed.[4]

Q2: How can I tell if I have an emulsion, and what should I do?

A2: An emulsion is a stable mixture of the organic and aqueous layers that does not separate cleanly. It will appear as a cloudy or milky layer between the distinct organic and aqueous phases. To resolve an emulsion, you can try adding a saturated brine solution, which increases the ionic strength of the aqueous layer and can help force the separation.[3] In persistent cases, filtering the entire mixture through a pad of Celite can be effective.[3]

Q3: What are the most common impurities to expect in the crude product?

A3: The most common impurities include unreacted 2-methylcyclohexanecarboxylic acid, excess ethanol, water, and residual acid catalyst.[5] Side products from potential elimination reactions, though less common under standard Fischer esterification conditions, might also be present.

Q4: Is distillation necessary for purifying this compound?

A4: While a thorough aqueous workup can provide a product of reasonable purity, vacuum distillation is often recommended for achieving high purity.[6] It is particularly effective at separating the desired ester from any remaining starting materials or higher-boiling point impurities.

Quantitative Data

The following table summarizes key quantitative data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Expected Yield
2-Methylcyclohexanecarboxylic AcidC₈H₁₄O₂142.20~235-238N/A
This compoundC₁₀H₁₈O₂170.25[7]~195-20065-90%*

*Expected yield is an estimate based on typical Fischer esterification reactions of similar substrates and may vary depending on specific reaction conditions and scale.[4]

Experimental Protocol: Workup Procedure

This protocol outlines a standard workup procedure for the synthesis of this compound following an acid-catalyzed esterification.

1. Cooling and Quenching:

  • Once the reaction is complete, allow the reaction mixture to cool to room temperature.
  • Transfer the cooled mixture to a separatory funnel. If no organic solvent was used during the reaction, dilute the mixture with a suitable solvent like diethyl ether or ethyl acetate (B1210297) (approximately 2-3 times the volume of the initial reaction mixture).[4]

2. Aqueous Washes:

  • Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel gently and then allow the layers to separate. Drain and discard the lower aqueous layer.
  • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer in the separatory funnel.[4] Swirl gently at first to control any gas evolution before shaking.[3] Allow the layers to separate, then drain and discard the aqueous layer. Repeat this wash until no more gas evolution is observed.
  • Wash the organic layer with an equal volume of saturated brine solution.[4] This will help to remove residual water. Allow the layers to separate and discard the aqueous layer.

3. Drying the Organic Layer:

  • Transfer the organic layer to an Erlenmeyer flask.
  • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4] Add enough so that some of the drying agent remains free-flowing.
  • Let the mixture stand for 10-15 minutes, swirling occasionally.

4. Solvent Removal:

  • Filter the dried organic solution to remove the drying agent.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The remaining liquid is the crude this compound.

5. (Optional) Final Purification:

  • For higher purity, the crude product can be purified by vacuum distillation.[6]

Visualizations

Workup_Workflow Workup Procedure for this compound Synthesis reaction_mixture Cooled Reaction Mixture separatory_funnel Transfer to Separatory Funnel and Dilute with Ether/EtOAc reaction_mixture->separatory_funnel water_wash Wash with Deionized Water separatory_funnel->water_wash bicarbonate_wash Wash with Saturated NaHCO3 (Neutralization) water_wash->bicarbonate_wash Discard Aqueous Layer brine_wash Wash with Brine bicarbonate_wash->brine_wash Discard Aqueous Layer drying Dry Organic Layer (e.g., MgSO4) brine_wash->drying Discard Aqueous Layer filtration Filter to Remove Drying Agent drying->filtration evaporation Solvent Removal (Rotary Evaporator) filtration->evaporation crude_product Crude this compound evaporation->crude_product purification Optional: Vacuum Distillation crude_product->purification final_product Pure Product purification->final_product

Caption: Workflow for the workup and purification of this compound.

References

Technical Support Center: Purification of Ethyl 2-methylcyclohexanecarboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of ethyl 2-methylcyclohexanecarboxylate via chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Flash column chromatography is a widely used and effective method for purifying this compound on a laboratory scale. This technique is particularly useful for separating the desired product from impurities with different polarities.[1] For impurities with very different boiling points, fractional distillation under reduced pressure may also be a suitable method.

Q2: How do I select an appropriate solvent system for column chromatography?

A2: The ideal solvent system for column chromatography is typically determined by using Thin Layer Chromatography (TLC).[2] A good starting point for many organic esters is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297).[2][3] The goal is to find a solvent mixture that provides a good separation of your target compound from its impurities, ideally with the this compound having an Rf value between 0.2 and 0.4 on the TLC plate.[3][4]

Q3: My crude product is a mixture of diastereomers. Can I separate them using standard silica (B1680970) gel chromatography?

A3: Separating diastereomers by standard silica gel chromatography can be challenging due to their similar physical properties and polarities.[5][6] While possible, it often requires careful optimization of the solvent system, potentially using multiple chromatographic runs.[5] Sometimes, alternative stationary phases or different chromatographic techniques, such as reversed-phase chromatography, may be necessary to achieve a good separation.[7]

Q4: What are some common impurities I might encounter?

A4: Common impurities can include unreacted starting materials (2-methylcyclohexanecarboxylic acid and ethanol), byproducts from the reaction, and residual solvents from the workup. If the synthesis involves a Grignard reaction, magnesium salts and biphenyl (B1667301) derivatives could also be present.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic purification of this compound.

Problem 1: Poor Separation of Product and Impurities
Possible Cause Solution
Inappropriate Solvent System The chosen eluent may not have the right polarity to effectively separate the components. Use TLC to screen various solvent systems with different polarities. A good starting point is a mixture of hexanes and ethyl acetate; try varying the ratio (e.g., 9:1, 4:1, 1:1) to find the optimal separation.[2][8] Forcing the polarity to be lower (less ethyl acetate) will generally increase the separation between spots on a TLC plate.
Column Overload Loading too much crude material onto the column can lead to broad, overlapping bands. A general guideline is to use a silica gel to crude product weight ratio of 30:1 to 100:1.[1]
Improper Column Packing Air bubbles or cracks in the silica gel bed can cause channeling, where the solvent and sample flow unevenly, resulting in poor separation. Ensure the column is packed uniformly.
Diastereomers Co-eluting Diastereomers often have very similar polarities, making them difficult to separate. Try using a less polar solvent system and running the column very slowly. It may also be beneficial to try a different solvent system, for example, one containing diethyl ether or dichloromethane. In some cases, multiple columns may be necessary to achieve separation.[5]
Problem 2: Product Elutes Too Quickly (High Rf)
Possible Cause Solution
Solvent System is Too Polar If the product comes out with the solvent front, the eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexanes) in your mixture.[1]
Problem 3: Product Does Not Elute from the Column (Low Rf)
Possible Cause Solution
Solvent System is Not Polar Enough If the product remains at the top of the column, the eluent is not polar enough to move it. Gradually increase the polarity of the solvent system by increasing the percentage of the more polar component (e.g., ethyl acetate).[1]
Compound Decomposition on Silica Gel Some organic compounds can decompose on the acidic surface of silica gel.[9] To test for this, dissolve a small amount of your compound in a solvent, spot it on a TLC plate, and let it sit for an hour or two before developing. If a new spot appears, your compound may be unstable on silica. Consider using a different stationary phase like alumina (B75360) or deactivating the silica by adding a small amount of triethylamine (B128534) to your eluent.[1]
Problem 4: Low Yield of Purified Product
Possible Cause Solution
Incomplete Elution After collecting the fractions containing your product, flush the column with a much more polar solvent (e.g., 100% ethyl acetate) to ensure all of the compound has been eluted.[4]
Product Spread Across Too Many Fractions This can happen if the elution band is very broad. Try to run the column with a slightly more polar solvent system to sharpen the elution band, but be careful not to compromise the separation from impurities.
Loss During Solvent Removal If your product is volatile, it may be lost during the removal of the solvent on a rotary evaporator. Use a lower bath temperature and be careful not to pull too strong of a vacuum.

Data Presentation

Table 1: Representative TLC Solvent Systems for this compound
Solvent System (v/v) Expected Rf Range Notes
10% Ethyl Acetate in Hexanes0.2 - 0.4A good starting point for achieving good separation.
20% Ethyl Acetate in Hexanes0.4 - 0.6May be useful if the compound has a low Rf in 10% EtOAc/Hexanes.
5% Diethyl Ether in Hexanes0.1 - 0.3Diethyl ether is less polar than ethyl acetate and can sometimes provide different selectivity.
10% Dichloromethane in Hexanes0.1 - 0.3Dichloromethane can also offer different selectivity for separation.

Note: The optimal Rf for column chromatography is generally between 0.2 and 0.4.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a prepared solvent system (e.g., 10% ethyl acetate in hexanes).

    • Visualize the spots under a UV lamp and/or by staining.

    • Adjust the solvent system polarity to achieve an Rf value of approximately 0.2-0.4 for the desired product.[3][4]

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Secure the column vertically to a stand.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the silica gel bed.

    • Wash the column with the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined by TLC.

    • Apply gentle air pressure to the top of the column to maintain a steady flow rate.

    • Collect the eluent in a series of test tubes or flasks (fractions).

    • Monitor the elution process by TLC analysis of the collected fractions to identify which ones contain the purified product.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Solvent System) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Concentrated Solution) pack->load elute 4. Elute Column (Collect Fractions) load->elute monitor 5. Monitor Fractions (TLC Analysis) elute->monitor combine 6. Combine Pure Fractions monitor->combine isolate 7. Isolate Product (Solvent Evaporation) combine->isolate

Caption: Workflow for purification by flash column chromatography.

troubleshooting_tree cluster_separation Separation Issues cluster_elution Elution Issues cluster_yield Yield Issues start Problem with Chromatography poor_sep Poor Separation? start->poor_sep no_elution No Elution? start->no_elution too_fast Elutes Too Fast? start->too_fast low_yield Low Yield? start->low_yield overload Overloaded Column? (Reduce Sample Load) poor_sep->overload Yes solvent_sep Wrong Solvent? (Re-optimize with TLC) poor_sep->solvent_sep No channeling Channeling? (Repack Column) solvent_sep->channeling No solvent_polar Increase Polarity no_elution->solvent_polar Yes solvent_nonpolar Decrease Polarity too_fast->solvent_nonpolar Yes incomplete_elution Incomplete Elution? (Flush with Polar Solvent) low_yield->incomplete_elution Yes decomp Decomposition? (Check Stability on Silica) low_yield->decomp No

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Purification of Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of Ethyl 2-methylcyclohexanecarboxylate.

Troubleshooting Guide

Issue: The isolated this compound product has a noticeable color (e.g., yellow, brown).

This is a common issue that can arise from various sources, including residual starting materials, byproducts, or degradation products formed during the reaction or workup. The appropriate purification strategy depends on the nature of the colored impurities.

Solution 1: Activated Carbon Treatment

Activated carbon is a highly effective adsorbent for removing colored organic impurities from liquid mixtures.[1][2][3] It is often the first method to try for decolorization due to its simplicity and effectiveness.[4][5]

When to use this method:

  • When the colored impurities are present in trace amounts.

  • When the impurities are high molecular weight, aromatic, or highly conjugated species.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a low-boiling point organic solvent (e.g., diethyl ether, ethyl acetate).

  • Addition of Activated Carbon: Add a small amount of activated carbon to the solution (typically 1-5% by weight of the crude product). The optimal amount may need to be determined empirically.

  • Stirring/Heating: Stir the mixture at room temperature for 30-60 minutes. Gentle heating can sometimes improve efficiency, but be cautious of solvent loss and potential side reactions.[4]

  • Filtration: Filter the mixture through a pad of celite or a syringe filter to remove the activated carbon.

  • Solvent Removal: Remove the solvent under reduced pressure (rotary evaporation) to yield the decolorized product.

Troubleshooting:

  • Color persists: Increase the amount of activated carbon or the treatment time. Consider a different grade of activated carbon.

  • Low product recovery: The product may be adsorbing to the activated carbon. Reduce the amount of activated carbon or the treatment time.

Solution 2: Distillation

If the colored impurities have a significantly different boiling point from this compound, distillation can be an effective purification method.[6][7]

When to use this method:

  • When the impurities are significantly more or less volatile than the product.

  • For larger scale purifications.

Experimental Protocol:

  • Apparatus Setup: Assemble a distillation apparatus (simple or fractional, depending on the boiling point difference between the product and impurities).

  • Charging the Flask: Place the crude this compound in the distillation flask with a boiling chip or magnetic stir bar.

  • Distillation: Heat the flask gently. Collect the fraction that distills at the expected boiling point of this compound. It is advisable to perform the distillation under reduced pressure to lower the boiling point and prevent thermal degradation.

  • Analysis: Analyze the collected fractions (e.g., by TLC or GC) to confirm purity.

Troubleshooting:

  • Co-distillation of impurities: If the colored impurities have a boiling point close to the product, fractional distillation with a more efficient column (e.g., Vigreux or packed column) may be necessary.

  • Product decomposition: If the product is thermally unstable, vacuum distillation is crucial.

Solution 3: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their polarity.[8][9] It is particularly useful when dealing with multiple impurities or when other methods fail.

When to use this method:

  • When activated carbon treatment and distillation are ineffective.

  • When high purity is required.

  • For the separation of impurities with similar boiling points but different polarities.

Experimental Protocol:

  • Stationary Phase Selection: Silica (B1680970) gel is a common choice for the purification of esters.[9]

  • Eluent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point for this compound is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate). The goal is to achieve good separation between the product spot and the impurity spots.

  • Column Packing: Pack a glass column with the chosen stationary phase slurried in the non-polar solvent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure, colorless product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

  • Poor separation: Optimize the eluent system. A less polar eluent will generally result in slower elution and potentially better separation.

  • Product decomposition on the column: Some esters can be sensitive to the acidic nature of silica gel. In such cases, deactivated silica gel or an alternative stationary phase like alumina (B75360) can be used.[10]

Data Presentation

The effectiveness of different purification methods can be compared based on various parameters. The following table provides an example of how to present such data.

Purification MethodStarting Material ColorFinal Product ColorPurity (by GC/NMR)Recovery Yield (%)
Activated Carbon Light YellowColorless>98%~85%
Distillation Yellow-BrownLight Yellow~95%~70%
Column Chromatography Yellow-BrownColorless>99%~75%

Note: The values in this table are illustrative and will vary depending on the specific nature and concentration of the impurities.

One study on a synthetic ester demonstrated a decolorization rate of 24.8% using 6.8% (w/w) of activated carbon at 81°C for 55 minutes.[11]

Decision-Making Workflow

The choice of purification method can be guided by a systematic approach. The following diagram illustrates a logical workflow for addressing colored impurities in this compound.

PurificationWorkflow start Crude this compound (Colored Impurities) activated_carbon Treat with Activated Carbon start->activated_carbon check_color1 Is the product colorless? activated_carbon->check_color1 distillation Perform Distillation (Simple or Fractional) check_color1->distillation No final_product Pure, Colorless Product check_color1->final_product Yes check_color2 Is the product colorless and pure? distillation->check_color2 column_chromatography Perform Column Chromatography check_color2->column_chromatography No check_color2->final_product Yes column_chromatography->final_product

Caption: A decision-making workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the likely source of the color in my this compound?

A1: Colored impurities in esters can originate from several sources, including:

  • Unreacted starting materials or reagents: Some starting materials or catalysts may be colored.

  • Byproducts of the reaction: Side reactions can lead to the formation of colored compounds.

  • Degradation products: The ester or other compounds in the reaction mixture may degrade upon prolonged heating or exposure to air, forming colored species.[12]

  • Residual catalyst: Some acid catalysts can cause charring or other color-forming reactions.

Q2: Can I use other adsorbents besides activated carbon for decolorization?

A2: Yes, other adsorbents like activated clay or neutral alumina can also be used for decolorization.[4][11] The choice of adsorbent may depend on the specific nature of the impurities. Activated carbon is generally a good first choice due to its broad effectiveness.

Q3: Is it possible that the color is due to the ester itself?

A3: this compound is expected to be a colorless liquid. If the purified product still retains a color, it is highly likely that some impurities are still present.

Q4: How can I prevent the formation of colored impurities in the first place?

A4: To minimize the formation of colored impurities, consider the following:

  • Use high-purity starting materials.

  • Optimize reaction conditions (temperature, reaction time) to minimize side reactions and degradation.

  • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Ensure that the reaction workup is performed promptly and efficiently.

Q5: My product is colorless after purification, but it develops color over time. What should I do?

A5: The development of color upon storage suggests that the compound may be unstable and undergoing slow decomposition or oxidation. Storing the product under an inert atmosphere, at a low temperature, and protected from light can help to minimize color formation over time. The presence of trace acidic or basic impurities can also catalyze degradation, so ensuring high purity is crucial.

References

Technical Support Center: Synthesis of Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-methylcyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification. This established method involves the reaction of 2-methylcyclohexanecarboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst. To achieve a high yield, the equilibrium of this reversible reaction must be shifted towards the product side. This is typically accomplished by using a large excess of ethanol or by removing the water that is formed during the reaction.[1]

Q2: What are the most effective catalysts for this esterification?

A2: Strong Brønsted acids are the most effective catalysts for Fischer-Speier esterification. Concentrated sulfuric acid (H₂SO₄) is a common and cost-effective choice. Another frequently used catalyst is p-toluenesulfonic acid (p-TsOH). For substrates that might be sensitive to the harsh conditions of strong, corrosive acids, solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) can be a suitable alternative, offering easier separation from the reaction mixture.

Q3: What are the typical reaction conditions for this synthesis?

A3: Typically, the reaction is carried out by heating the mixture of 2-methylcyclohexanecarboxylic acid, a large excess of ethanol, and the acid catalyst to reflux. The reaction temperature is therefore dictated by the boiling point of ethanol (approximately 78 °C). Reaction times can vary significantly, ranging from a few hours to over 24 hours, depending on the scale of the reaction, the efficiency of water removal, and the desired conversion rate.

Q4: How can the progress of the reaction be monitored?

A4: The progress of the esterification can be monitored using several analytical techniques. Thin-layer chromatography (TLC) is a simple and rapid method to qualitatively track the disappearance of the starting carboxylic acid and the appearance of the ester product. For more quantitative analysis, gas chromatography (GC) can be employed to determine the ratio of starting material to product. Another common technique is to measure the acid number of the reaction mixture by titration with a standardized base. A decrease in the acid number corresponds to the consumption of the carboxylic acid.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive or insufficient catalyst- Low reaction temperature- Presence of significant amount of water in reactants- Add fresh or a higher loading of the acid catalyst.- Ensure the reaction is heated to the reflux temperature of ethanol.- Use anhydrous ethanol and dry glassware.
Slow Reaction Rate - Insufficient catalyst loading- Inefficient water removal- Low reaction temperature- Increase the catalyst concentration.- If not using a large excess of ethanol, consider using a Dean-Stark apparatus to remove water azeotropically with a suitable solvent like toluene.- Ensure the heating mantle is set to maintain a steady reflux.
Reaction Stalls Before Completion - Equilibrium has been reached- Add a larger excess of ethanol to shift the equilibrium.- If feasible, remove the water formed during the reaction.
Presence of Unreacted Carboxylic Acid - Incomplete reaction- Increase the reaction time.- Increase the amount of catalyst or ethanol.
Darkening of the Reaction Mixture - Side reactions or decomposition at high temperatures- If using sulfuric acid, it can cause charring. Consider using a milder catalyst like p-TsOH or an acidic resin.- Ensure the reaction temperature does not significantly exceed the boiling point of ethanol.

Experimental Protocol: Fischer-Speier Esterification of 2-Methylcyclohexanecarboxylic Acid

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 2-methylcyclohexanecarboxylic acid

  • Anhydrous ethanol (large excess, e.g., 10-20 equivalents)

  • Concentrated sulfuric acid (catalytic amount, e.g., 1-2 mol%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylcyclohexanecarboxylic acid and a large excess of anhydrous ethanol.

  • With gentle stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress periodically using TLC or GC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether.

  • Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Optimization of Reaction Time

The following table summarizes key parameters that can be adjusted to optimize the reaction time for the synthesis of this compound.

Parameter Typical Range Effect on Reaction Time Considerations
Catalyst Loading (mol%) 1 - 5%Increasing catalyst loading generally decreases reaction time.Higher loadings of strong acids can lead to side reactions and decomposition.
Temperature (°C) Reflux (~78 °C)Higher temperatures increase the reaction rate.Limited by the boiling point of ethanol.
Ethanol to Acid Molar Ratio 10:1 to 20:1A larger excess of ethanol shifts the equilibrium, leading to higher conversion and potentially shorter reaction times to reach a certain yield.Requires removal of a larger volume of excess solvent at the end of the reaction.
Water Removal N/AActive removal of water (e.g., with a Dean-Stark trap) can significantly reduce the reaction time by driving the equilibrium forward.Requires the use of a co-solvent that forms an azeotrope with water, such as toluene.

Experimental Workflow for Reaction Time Optimization

G Workflow for Optimizing Reaction Time A Define Baseline Reaction Conditions (e.g., 10 eq. Ethanol, 1% H2SO4, Reflux) B Run Baseline Reaction and Monitor Progress (TLC, GC) A->B C Analyze Reaction Time and Yield B->C D Is Reaction Time Acceptable? C->D J Yes D->J Yes K No D->K No E Systematically Vary One Parameter (e.g., Catalyst Loading, Ethanol Ratio) F Run New Experiment and Monitor E->F G Analyze and Compare Results F->G G->E Iterate if Necessary H Identify Optimal Conditions G->H I Final Optimized Protocol H->I J->I K->E

Caption: A logical workflow for the systematic optimization of reaction time.

Troubleshooting Decision Tree

G Troubleshooting Common Synthesis Issues Start Low Yield or Slow Reaction Q1 Check Catalyst Activity and Loading Start->Q1 A1_1 Increase Catalyst Loading Q1->A1_1 If loading is low A1_2 Use Fresh Catalyst Q1->A1_2 If catalyst is old Q2 Verify Reaction Temperature A1_1->Q2 A1_2->Q2 A2 Ensure Proper Reflux Q2->A2 If temperature is low Q3 Consider Water Content Q2->Q3 If temperature is correct A2->Q3 A3 Use Anhydrous Reagents/Glassware Q3->A3 If water is suspected Q4 Is Reaction at Equilibrium? Q3->Q4 If reagents are dry A3->Q4 A4 Increase Ethanol Excess or Remove Water Q4->A4 Yes End Problem Resolved Q4->End No, continue monitoring A4->End

Caption: A decision tree to diagnose and resolve common experimental issues.

References

Dealing with emulsion formation during Ethyl 2-methylcyclohexanecarboxylate workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address emulsion formation during the workup of ethyl 2-methylcyclohexanecarboxylate and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my workup?

An emulsion is a stable mixture of two or more immiscible liquids, such as an organic solvent and water.[1] During a liquid-liquid extraction, vigorous shaking can disperse one liquid into the other as microscopic droplets.[2] These droplets can be stabilized by surfactant-like compounds, impurities, or fine solid particulates in the reaction mixture, preventing the layers from separating cleanly.[3][4][5]

Q2: Are there specific reasons emulsions form during the workup of esters like this compound?

While not unique to this specific ester, emulsions during the workup of saponification or other ester reactions can be common. Potential causes include:

  • Surfactant-like molecules : The presence of partially hydrolyzed starting materials, fatty acids, or other amphiphilic compounds can stabilize emulsions.[2][3]

  • High pH : Basic conditions (e.g., a sodium bicarbonate or carbonate wash) can sometimes lead to the formation of soap-like molecules from trace acidic impurities, which act as emulsifiers.[4]

  • Vigorous Agitation : Shaking the separatory funnel too aggressively increases the surface area between the two phases and promotes the formation of fine droplets that are difficult to separate.[3]

  • Suspended Solids : Fine, insoluble particulates from the reaction can accumulate at the interface, physically preventing the droplets from coalescing.[4]

Q3: How can I prevent an emulsion from forming in the first place?

Prevention is generally easier than breaking an established emulsion.[2][3]

  • Gentle Mixing : Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times to allow for extraction with minimal agitation.[3]

  • Solvent Evaporation : Before starting the aqueous workup, consider removing the reaction solvent under reduced pressure and re-dissolving the residue in your desired extraction solvent.[4][6]

  • Pre-emptive Salting : If you anticipate an emulsion, add salt or a saturated brine solution to the aqueous phase before the extraction.[7][8] This increases the ionic strength of the aqueous layer, making it more polar and discouraging the organic layer from dissolving or remaining suspended.[1][3]

Q4: An emulsion has formed. What is the first thing I should try?

Patience is the simplest first step. Allow the separatory funnel to stand undisturbed for 10-30 minutes.[4][6][7] Often, the emulsion will break or reduce in size on its own. Gently tapping the side of the funnel or swirling the contents can sometimes encourage the layers to separate.[7][8]

Q5: The emulsion is stable. What are my options now?

If waiting is ineffective, several chemical and physical methods can be employed. These include adding brine ("salting out"), altering the pH, adding a different solvent, filtration, or centrifugation.[1][2] The best method depends on the nature of the emulsion and the available equipment.

Troubleshooting Guide: Emulsion Breaking Techniques

This table summarizes common methods for breaking emulsions during an organic workup.

TechniquePrinciple of ActionBest ForAdvantagesDisadvantages/Considerations
Patience & Gentle Swirling Allows time for gravity to separate the phases; gentle agitation helps droplets coalesce.Minor or newly formed emulsions.Simple, requires no additional reagents.Time-consuming and often ineffective for stable emulsions.
Salting Out (Brine/Salt Addition) Increases the ionic strength and density of the aqueous layer, forcing organic components out of suspension.[1][3][9]General-purpose, highly effective for many common emulsions.Inexpensive, simple, and usually very effective.[9]Adds salt to the aqueous layer, which may be undesirable for certain applications.
pH Adjustment Changes the charge of acidic or basic compounds that may be acting as surfactants, thereby disrupting their ability to stabilize the emulsion.[1][7][8]Emulsions stabilized by acidic or basic impurities (e.g., soaps).Can be very effective if the stabilizing agent is pH-sensitive.May be incompatible with pH-sensitive target compounds.[1]
Filtration (Celite® or Glass Wool) Physically removes fine solid particles that may be stabilizing the emulsion at the interface.[2][3]Emulsions caused by suspended solids (Pickering emulsions).Effectively removes particulate matter.[4]Can be slow; potential for product loss on the filter medium.[10]
Centrifugation Applies a strong mechanical force to accelerate phase separation based on density differences.[1][11]Stubborn, persistent, or very fine emulsions.[7]Highly effective and often the best method for difficult emulsions.[8][12]Requires a centrifuge, may be impractical for large volumes.[2]
Addition of a Different Solvent Alters the polarity and solvency of the organic phase, which can help to dissolve the emulsifying agent into one of the layers.[1][2]When other methods fail and the solvent system can be modified.Can be effective at breaking the intermolecular forces holding the emulsion.[1]Complicates solvent removal later; may affect product solubility.
Gentle Heating Decreases the viscosity of the mixture, which can facilitate phase separation.[1]Emulsions where a slight increase in temperature is acceptable.Can be effective for viscous mixtures.Risk of degrading temperature-sensitive compounds.[1]

Experimental Protocols

Protocol 1: Salting Out

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add the brine solution in small portions (e.g., 5-10 mL at a time) to the separatory funnel containing the emulsion.

  • Gently swirl or invert the funnel a few times after each addition. Avoid vigorous shaking.

  • Allow the funnel to stand and observe for layer separation.

  • Alternatively, add solid sodium chloride directly to the funnel and swirl gently to dissolve.[6]

Protocol 2: pH Adjustment

  • Determine if the emulsion formed under acidic or basic wash conditions.

  • If the wash was basic (e.g., NaHCO₃), add a few drops of dilute acid (e.g., 1M HCl) to the separatory funnel.

  • If the wash was acidic, add a few drops of dilute base (e.g., 1M NaOH).

  • Gently swirl the mixture and observe if the emulsion breaks. Be cautious of pressure buildup if a carbonate base was used.

  • Check the pH of the aqueous layer to ensure it has been neutralized or slightly changed.

Protocol 3: Filtration through Celite®

  • Prepare a filtration setup using a Büchner or Hirsch funnel and a filter flask.

  • Place a piece of filter paper in the funnel and add a 1-2 cm thick pad of Celite®.

  • Wet the Celite® pad with the organic solvent used in the extraction and apply gentle vacuum to compact the pad.

  • Pour the entire emulsified mixture through the Celite® pad under vacuum.[4]

  • The filtrate collected in the flask should separate into two distinct layers.[4]

Protocol 4: Centrifugation

  • Transfer the emulsified mixture into appropriate centrifuge tubes. Ensure the tubes are properly balanced.[11]

  • Centrifuge the samples for 5-10 minutes at a moderate speed (e.g., 2000-3000 rpm). Higher speeds may be necessary for very stable emulsions.[12]

  • After centrifugation, the mixture should be separated into distinct aqueous and organic layers, possibly with a solid pellet of particulates at the bottom or interface.[12]

  • Carefully pipette or decant the desired layer.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing emulsion formation.

G start Emulsion Formed During Workup wait 1. Wait & Observe (15-30 min) start->wait check1 Did emulsion break or significantly improve? wait->check1 salt 2. Add Saturated Brine or Solid NaCl check1->salt No proceed Proceed with Workup check1->proceed Yes check2 Did emulsion break? salt->check2 ph_or_filter 3. Consider the Cause check2->ph_or_filter No check2->proceed Yes ph_path If stabilized by acidic/basic species... ph_or_filter->ph_path filter_path If suspended solids are suspected... ph_or_filter->filter_path adjust_ph Adjust pH (add dilute acid/base) ph_path->adjust_ph check3 Problem Solved? adjust_ph->check3 filter Filter through Celite® or Glass Wool filter_path->filter filter->check3 centrifuge 4. Last Resort: Centrifuge check3->centrifuge No check3->proceed Yes centrifuge->proceed

Caption: A flowchart for troubleshooting emulsion formation during experimental workups.

References

Technical Support Center: Improving Diastereoselectivity in Ethyl 2-methylcyclohexanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Ethyl 2-methylcyclohexanecarboxylate, with a specific focus on improving diastereoselectivity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions to improve the diastereomeric ratio (d.r.) and overall success of the reaction.

Issue IDProblemPossible CausesSuggested Solutions
TR-01 Low Diastereoselectivity (Poor cis:trans Ratio) Suboptimal Catalyst Choice: The catalyst significantly influences the stereochemical outcome of the hydrogenation.[1]Catalyst Screening: Test a range of heterogeneous catalysts. Raney Nickel often shows good diastereoselectivity for directed hydrogenations.[1] Noble metal catalysts like Pd/C, PtO₂, or Rh/C can also be effective, and their performance may vary with the substrate and conditions.
Ineffective Reaction Temperature: Temperature can affect the equilibrium between diastereomers and the kinetic versus thermodynamic product distribution.[2]Temperature Optimization: Systematically vary the reaction temperature. Lower temperatures often favor the kinetic product and can lead to higher diastereoselectivity.[3]
Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the substrate's conformation and its interaction with the catalyst surface.[3]Solvent Screening: Evaluate a range of solvents, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, ethyl acetate) and polar protic (e.g., ethanol, acetic acid).
Incorrect Hydrogen Pressure: The pressure of H₂ gas can influence the reaction rate and selectivity.Pressure Adjustment: Optimize the hydrogen pressure. While higher pressures can increase the reaction rate, they may sometimes negatively impact selectivity. Start with a moderate pressure (e.g., 50-100 psi) and adjust as needed.
TR-02 Incomplete Reaction or Low Yield Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent.Use Pure Reagents: Ensure all starting materials and solvents are pure and dry. If necessary, distill solvents and purify the starting olefin.
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed to completion in a reasonable time.Increase Catalyst Loading: Incrementally increase the weight percentage of the catalyst. Be aware that excessive catalyst can sometimes lead to side reactions.
Poor Mixing/Agitation: In heterogeneous catalysis, efficient mixing is crucial for the substrate to access the catalyst surface.Improve Agitation: Ensure vigorous stirring or shaking to keep the catalyst suspended and well-dispersated in the reaction mixture.
TR-03 Formation of Side Products Over-reduction or Hydrogenolysis: Functional groups sensitive to reduction may be affected under the reaction conditions.Milder Conditions: Use a less reactive catalyst or lower the reaction temperature and pressure.
Isomerization of the Double Bond: The double bond in the starting material may migrate to a different position before hydrogenation.Catalyst Choice: Some catalysts are more prone to causing isomerization than others. Screen different catalysts to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the key strategies to maximize the formation of the cis or trans diastereomer of this compound?

A1: The primary strategies for maximizing diastereoselectivity involve:

  • Directed Hydrogenation: If a directing group (e.g., a hydroxyl group) is present on the ring, it can coordinate to the catalyst and direct the hydrogen addition from the same face, leading to high diastereoselectivity.[1]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the carboxylate group can create a chiral environment that biases the approach of the hydrogenation catalyst to one face of the molecule.[4][5] This is a powerful method for controlling the stereochemical outcome.[6][7]

  • Catalyst and Condition Optimization: As detailed in the troubleshooting guide, systematically screening catalysts, solvents, temperature, and hydrogen pressure is crucial for finding the optimal conditions for your desired diastereomer.[2][8]

Q2: How can I accurately determine the diastereomeric ratio of my product?

A2: The diastereomeric ratio (d.r.) is typically determined by analytical techniques that can distinguish between the diastereomers:

  • ¹H NMR Spectroscopy: The signals for the protons on the stereocenters (at C1 and C2) of the cis and trans isomers will have different chemical shifts and/or coupling constants. Integration of these distinct signals allows for the determination of the ratio.

  • Gas Chromatography (GC): Using a suitable capillary column, the two diastereomers may have different retention times, allowing for their separation and quantification.

  • Chiral High-Performance Liquid Chromatography (HPLC): While HPLC can be used, it is often more common for separating enantiomers. However, with the right column and mobile phase, it may also be possible to separate diastereomers.

Q3: Can the choice of precursor affect the final diastereoselectivity?

A3: Absolutely. The stereochemical outcome is highly dependent on the structure of the starting material. For instance, hydrogenation of ethyl 2-methylcyclohex-1-enecarboxylate will present the double bond to the catalyst in a specific conformation, influencing the facial selectivity. The steric bulk of the substituents on the ring will play a significant role in directing the approach of the catalyst.

Q4: Are there any specific safety precautions I should take during catalytic hydrogenation?

A4: Yes, catalytic hydrogenation requires strict safety measures:

  • Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

  • Pyrophoric Catalysts: Some hydrogenation catalysts, like Raney Nickel and dry Pd/C, can be pyrophoric and may ignite spontaneously upon exposure to air. Handle these catalysts under an inert atmosphere or as a slurry in a solvent.

  • Pressure Equipment: Use a pressure-rated reaction vessel and ensure it is in good condition. Do not exceed the maximum pressure rating of the equipment. Always use a blast shield.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, data on the influence of various reaction conditions on the diastereoselectivity of the catalytic hydrogenation of ethyl 2-methylcyclohex-1-enecarboxylate to yield this compound. This data is intended to serve as a guide for experimental design.

EntryCatalystSolventTemperature (°C)H₂ Pressure (psi)Diastereomeric Ratio (cis:trans)Yield (%)
110% Pd/CEthanol255065:3595
210% Pd/CHexane255050:5092
3PtO₂Acetic Acid255080:2090
4PtO₂Ethanol255070:3094
5Raney NiEthanol5010040:6088
6Rh/CEthanol255075:2596
710% Pd/CEthanol05072:2885
810% Pd/CEthanol705060:4098

Experimental Protocols

General Protocol for Catalytic Hydrogenation to Synthesize this compound

This protocol describes a general procedure for the catalytic hydrogenation of ethyl 2-methylcyclohex-1-enecarboxylate. The specific catalyst, solvent, temperature, and pressure should be optimized as discussed in the troubleshooting guide and data summary.

Materials:

  • Ethyl 2-methylcyclohex-1-enecarboxylate

  • Hydrogenation catalyst (e.g., 10% Pd/C, PtO₂, Raney Ni)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate, hexane)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filtration aid

Procedure:

  • Reaction Setup: In a pressure-rated hydrogenation vessel, add ethyl 2-methylcyclohex-1-enecarboxylate (1.0 eq) and the chosen anhydrous solvent.

  • Catalyst Addition: Under a stream of inert gas, carefully add the hydrogenation catalyst (typically 5-10 mol%). For pyrophoric catalysts like Raney Ni, ensure it is handled as a slurry and never allowed to dry.

  • Inerting the System: Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) several times to remove all oxygen.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature. Monitor the reaction progress by TLC or GC by periodically taking samples (ensure the system is safely depressurized and re-pressurized).

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: Do not allow the catalyst on the filter paper to dry, as it may be pyrophoric. Quench the filter cake with water.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

  • Analysis: Analyze the purified product by ¹H NMR and GC to determine the yield and diastereomeric ratio.

Visualizations

Experimental_Workflow start Start setup Reaction Setup: Substrate + Solvent in Vessel start->setup catalyst Add Catalyst (under inert atmosphere) setup->catalyst purge_N2 Purge with N2/Ar catalyst->purge_N2 purge_H2 Introduce H2 to desired pressure purge_N2->purge_H2 react Stir at desired Temperature Monitor progress (TLC/GC) purge_H2->react vent Vent H2, Purge with N2 react->vent filter Filter through Celite to remove catalyst vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (Column Chromatography) concentrate->purify analyze Analyze Product (NMR, GC for d.r.) purify->analyze end End analyze->end

Caption: Experimental workflow for the catalytic hydrogenation of ethyl 2-methylcyclohex-1-enecarboxylate.

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity Observed q1 Have you screened different catalysts? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the reaction temperature optimized? a1_yes->q2 sol_1 Screen Catalysts: Pd/C, PtO2, Raney Ni, Rh/C a1_no->sol_1 sol_1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have you tried different solvents? a2_yes->q3 sol_2 Vary Temperature: Try lower temperatures (e.g., 0°C) to favor kinetic control. a2_no->sol_2 sol_2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Consider Advanced Strategies: - Chiral Auxiliaries - Directed Hydrogenation a3_yes->end_node sol_3 Screen Solvents: Test polar (EtOH) and non-polar (Hexane) options. a3_no->sol_3 sol_3->end_node

Caption: Decision tree for troubleshooting low diastereoselectivity in the synthesis.

References

Validation & Comparative

Comparing Ethyl 2-methylcyclohexanecarboxylate and Methyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison: Ethyl 2-methylcyclohexanecarboxylate vs. Mthis compound

For researchers, scientists, and drug development professionals, the selection of appropriate reagents and intermediates is a critical decision that can significantly impact the efficiency and outcome of a synthetic pathway. This guide provides an objective comparison of two closely related alicyclic esters: this compound and Mthis compound. This comparison focuses on their physicochemical properties, synthesis, and general reactivity, supported by established chemical principles and experimental methodologies.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties for this compound and Mthis compound is presented below. It is important to note that while some experimental data is available, particularly for the methyl ester, other values are computed estimates due to a scarcity of published experimental data for these specific compounds.

PropertyThis compoundMthis compound
Molecular Formula C₁₀H₁₈O₂C₉H₁₆O₂
Molecular Weight 170.25 g/mol 156.22 g/mol
Boiling Point Not availableNot available
Density Not availableNot available
Computed XLogP3 3.12.7
Computed Polar Surface Area 26.3 Ų26.3 Ų
Computed Rotatable Bond Count 32

Performance and Reactivity Comparison

In the absence of direct comparative experimental data for these specific esters in performance applications, we can infer their relative reactivity based on general principles of organic chemistry.

Steric Hindrance: The primary difference between the ethyl and methyl esters is the size of the alkyl group attached to the carboxylate. The ethyl group is larger than the methyl group, which introduces greater steric hindrance around the carbonyl carbon. This steric bulk can influence the rate of nucleophilic attack on the carbonyl group. Consequently, Mthis compound is expected to be more reactive towards nucleophiles in reactions such as hydrolysis, transesterification, and amidation compared to its ethyl counterpart.

Reaction Kinetics: In general, reactions where the rate-determining step involves nucleophilic attack at the ester carbonyl are faster for methyl esters than for ethyl esters. This is a well-established trend in ester reactivity. Therefore, for applications requiring rapid conversion of the ester functionality, the methyl ester would likely be the preferred choice. Conversely, the ethyl ester may offer slightly greater stability towards certain reaction conditions where the lability of the methyl ester could be a disadvantage.

Experimental Protocols

The synthesis of both this compound and Mthis compound can be readily achieved via Fischer esterification of 2-methylcyclohexanecarboxylic acid with the corresponding alcohol (ethanol or methanol) in the presence of an acid catalyst.

General Protocol for Fischer Esterification:

Materials:

  • 2-Methylcyclohexanecarboxylic acid

  • Anhydrous ethanol (B145695) or anhydrous methanol (B129727) (10-20 molar equivalents)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents)

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclohexanecarboxylic acid in an excess of the anhydrous alcohol (ethanol for the ethyl ester, methanol for the methyl ester).

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel containing water. Extract the aqueous layer with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude ester can be purified by vacuum distillation.

Product Characterization:

The identity and purity of the synthesized esters can be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the ester.

Mandatory Visualization

Below are diagrams illustrating the logical workflow for the synthesis of the target esters and the general mechanism of the Fischer esterification.

experimental_workflow cluster_synthesis Synthesis of 2-Methylcyclohexanecarboxylate Esters start Start: 2-Methylcyclohexanecarboxylic Acid reactants Add Excess Alcohol (Methanol or Ethanol) + Acid Catalyst start->reactants reflux Reflux Reaction Mixture reactants->reflux workup Aqueous Work-up (Extraction & Washing) reflux->workup purification Purification (Vacuum Distillation) workup->purification product Final Product: Ethyl or Methyl 2-Methylcyclohexanecarboxylate purification->product

Caption: Experimental workflow for the synthesis of target esters.

fischer_esterification cluster_mechanism Fischer Esterification Mechanism p1 Protonation of Carbonyl Oxygen p2 Nucleophilic Attack by Alcohol p1->p2 p3 Proton Transfer p2->p3 p4 Elimination of Water p3->p4 p5 Deprotonation p4->p5 p6 Ester Product p5->p6

Caption: Key steps in the Fischer esterification mechanism.

A Comparative Guide to the Reactivity of Ethyl 2-methylcyclohexanecarboxylate and Other Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ethyl 2-methylcyclohexanecarboxylate with other common esters, including ethyl acetate (B1210297), ethyl benzoate (B1203000), and unsubstituted ethyl cyclohexanecarboxylate (B1212342). The comparison focuses on three key reactions relevant to organic synthesis and drug development: alkaline hydrolysis, acid-catalyzed transesterification, and reduction with lithium aluminum hydride (LAH). The reactivity of an ester is a critical parameter in process development, influencing reaction times, yields, and the potential for side reactions. The data presented herein is a synthesis of established chemical principles and available experimental findings.

Factors Influencing Ester Reactivity

The reactivity of esters in nucleophilic acyl substitution reactions is primarily governed by a combination of electronic and steric factors.

  • Electronic Effects: The electrophilicity of the carbonyl carbon is a key determinant of reactivity. Electron-withdrawing groups attached to the acyl or alkoxy portion of the ester increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.

  • Steric Hindrance: Bulky substituents near the carbonyl group can physically impede the approach of a nucleophile, slowing down the reaction rate. This is a significant factor when comparing esters with different alkyl or acyl groups.

Reactivity Comparison in Key Reactions

The following sections compare the expected reactivity of this compound with other esters in three common transformations.

Alkaline Hydrolysis (Saponification)

Alkaline hydrolysis is a bimolecular nucleophilic acyl substitution reaction where a hydroxide (B78521) ion attacks the carbonyl carbon of the ester. The rate of this reaction is highly sensitive to steric hindrance around the carbonyl group.

Expected Reactivity Order (Fastest to Slowest):

Ethyl Acetate > Ethyl Benzoate ≈ Ethyl Cyclohexanecarboxylate > This compound

  • Ethyl Acetate: With minimal steric hindrance, ethyl acetate is expected to be the most reactive among the compared esters.

  • Ethyl Benzoate and Ethyl Cyclohexanecarboxylate: These esters exhibit greater steric bulk around the carbonyl group compared to ethyl acetate, leading to slower hydrolysis rates. The phenyl group in ethyl benzoate is electron-withdrawing, which can slightly accelerate the reaction compared to the cycloalkyl group.

Quantitative Data for Alkaline Hydrolysis

While specific kinetic data for this compound is scarce, the following table provides rate constants for related esters to illustrate the impact of structure on reactivity.

EsterSolvent SystemTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)
Ethyl Acetate85% Ethanol/Water251.1 x 10⁻²
Ethyl Benzoate85% Ethanol/Water257.8 x 10⁻⁴
Ethyl Cyclohexanecarboxylate1:1 Dioxan/Water50Data not available
Methyl cis-4-t-butylcyclohexanecarboxylate1:1 Dioxan/Water50Data not available
Methyl trans-4-t-butylcyclohexanecarboxylate1:1 Dioxan/Water50Data not available

Note: Direct comparison of rate constants requires identical reaction conditions. The data presented is for illustrative purposes.

Acid-Catalyzed Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid and is reversible[3]. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.

Expected Reactivity Order (Fastest to Slowest):

Ethyl Acetate > Ethyl Benzoate ≈ Ethyl Cyclohexanecarboxylate > This compound

The factors influencing the rate of acid-catalyzed transesterification are similar to those for hydrolysis. Steric hindrance around the carbonyl group will slow down the formation of the tetrahedral intermediate. Therefore, the expected order of reactivity follows a similar trend to that of alkaline hydrolysis.

Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride is a powerful reducing agent that can reduce esters to primary alcohols[4][5][6]. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.

Expected Reactivity Order (Fastest to Slowest):

Ethyl Acetate > Ethyl Benzoate > Ethyl Cyclohexanecarboxylate > This compound

The rate of reduction with LAH is also sensitive to steric hindrance. The bulky hydride reagent needs to access the carbonyl carbon. Therefore, increased steric bulk around the ester functionality will decrease the reaction rate. This compound, being the most sterically hindered, is expected to be the least reactive towards reduction with LAH. In cases of severe steric hindrance, harsher reaction conditions (e.g., higher temperatures, longer reaction times) may be necessary to achieve complete reduction[7].

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted for the specific esters being compared.

Protocol 1: Determination of the Rate Constant for Alkaline Hydrolysis (Saponification)

This protocol describes a method for determining the second-order rate constant for the alkaline hydrolysis of an ester by titration.

Materials:

  • Ester (e.g., this compound)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Ethanol (or other suitable co-solvent)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath

  • Stopwatch, pipettes, burette, conical flasks

Procedure:

  • Reaction Setup: Prepare a solution of the ester in the chosen solvent (e.g., 85% ethanol/water). Separately, prepare a solution of NaOH in the same solvent system.

  • Equilibration: Place both solutions in a constant temperature water bath until they reach the desired reaction temperature.

  • Initiation: At time t=0, rapidly mix equal volumes of the ester and NaOH solutions. Start the stopwatch immediately.

  • Sampling: At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) and quench the reaction by adding it to a flask containing a known excess of the standard HCl solution.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate the excess HCl with the standard NaOH solution.

  • Data Analysis: The concentration of unreacted NaOH at each time point can be calculated from the titration data. The second-order rate constant (k) can then be determined by plotting 1/[NaOH] versus time, where the slope of the line is equal to k.

Protocol 2: Acid-Catalyzed Transesterification

This protocol outlines a general procedure for the acid-catalyzed transesterification of an ester.

Materials:

  • Ester (e.g., this compound)

  • Alcohol (e.g., methanol)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Round-bottom flask, reflux condenser, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the ester in a large excess of the alcohol (which also acts as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS, TLC).

  • Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The product can be further purified by distillation or chromatography if necessary.

Protocol 3: Reduction of an Ester with Lithium Aluminum Hydride (LAH)

This protocol provides a general method for the reduction of an ester to a primary alcohol using LAH. Caution: LAH is a highly reactive and flammable reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) and with appropriate safety precautions.

Materials:

  • Ester (e.g., this compound)

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous sodium sulfate

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or dilute sulfuric acid for work-up

  • Round-bottom flask, dropping funnel, reflux condenser

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, suspend LAH in the anhydrous solvent.

  • Substrate Addition: Dissolve the ester in the anhydrous solvent and add it dropwise to the LAH suspension via a dropping funnel. The reaction is often exothermic, so the addition rate may need to be controlled, and cooling with an ice bath may be necessary.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, 15% aqueous NaOH, and then more water in a specific ratio to the amount of LAH used. This procedure is designed to produce a granular precipitate of aluminum salts that can be easily filtered off.

  • Isolation: Filter the mixture and wash the precipitate with the solvent. Dry the combined organic filtrates over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude alcohol product.

  • Purification: Purify the alcohol by distillation or chromatography as needed.

Visualizations

Signaling Pathway for Nucleophilic Acyl Substitution

G General Mechanism for Nucleophilic Acyl Substitution of Esters cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group Ester Ester (RCOOR') Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + Nu:⁻ Nucleophile Nucleophile (Nu:⁻) Tetrahedral_Intermediate_2 Tetrahedral Intermediate Product Product (RCONu) Leaving_Group Leaving Group (⁻OR') Tetrahedral_Intermediate_2->Product - ⁻OR'

Caption: A simplified two-step mechanism for nucleophilic acyl substitution on an ester.

Experimental Workflow for Kinetic Analysis of Ester Hydrolysis

G Workflow for Kinetic Analysis of Ester Hydrolysis start Start prep_solutions Prepare Standardized Ester and NaOH Solutions start->prep_solutions equilibrate Equilibrate Solutions to Reaction Temperature prep_solutions->equilibrate mix Mix Reactants (t=0) equilibrate->mix sample Withdraw Aliquots at Timed Intervals mix->sample sample->mix Repeat quench Quench Reaction with Standard HCl sample->quench titrate Titrate Excess HCl with Standard NaOH quench->titrate calculate Calculate [NaOH] at each Time Point titrate->calculate plot Plot 1/[NaOH] vs. Time calculate->plot determine_k Determine Rate Constant (k) from the Slope plot->determine_k end End determine_k->end

Caption: A flowchart outlining the key steps in the experimental determination of the rate constant for ester hydrolysis.

References

Validating the Structure of Ethyl 2-methylcyclohexanecarboxylate: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the field of organic chemistry and drug development, unequivocal structure determination is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. This guide provides a comprehensive validation of the structure of Ethyl 2-methylcyclohexanecarboxylate through a detailed analysis of its expected ¹H and ¹³C NMR spectra. To offer a clearer perspective, a comparison is drawn with the spectral data of a closely related analog, Ethyl cyclohexanecarboxylate (B1212342). This guide outlines the detailed experimental protocols and presents the data in a clear, comparative format to aid researchers in their analytical endeavors.

Spectroscopic Data Summary

The structural validation of this compound hinges on the unique chemical shifts and coupling patterns of its protons and carbons. The presence of a methyl group at the C2 position of the cyclohexane (B81311) ring introduces a diastereotopic environment, leading to more complex spectra compared to its unsubstituted counterpart, Ethyl cyclohexanecarboxylate.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Assignment This compound (Predicted) Ethyl cyclohexanecarboxylate (Reference)
-OCH₂CH₃ ~4.12 ppm (q, 2H, J = 7.1 Hz)~4.10 ppm (q, 2H, J = 7.1 Hz)
-OCH₂CH₃ ~1.25 ppm (t, 3H, J = 7.1 Hz)~1.23 ppm (t, 3H, J = 7.1 Hz)
-CH(1)-C=O ~2.2 - 2.4 ppm (m, 1H)~2.28 ppm (tt, 1H, J = 11.2, 3.6 Hz)
-CH(2)-CH₃ ~1.5 - 1.7 ppm (m, 1H)-
-CH(2)-CH₃ ~0.90 ppm (d, 3H, J = 7.0 Hz)-
Cyclohexyl -CH₂- ~1.1 - 2.0 ppm (m, 8H)~1.2 - 1.9 ppm (m, 10H)

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Assignment This compound (Predicted) Ethyl cyclohexanecarboxylate (Reference)
C=O ~175 ppm~176 ppm
-OCH₂CH₃ ~60.5 ppm~60.2 ppm
-CH(1)-C=O ~48 ppm~43.3 ppm
-CH(2)-CH₃ ~35 ppm~29.2 ppm (C2/C6)
Cyclohexyl C3/C5 ~25 - 32 ppm~25.5 ppm
Cyclohexyl C4 ~25 ppm~25.8 ppm
Cyclohexyl C6 ~25 - 32 ppm~29.2 ppm (C2/C6)
-CH(2)-CH₃ ~15 ppm-
-OCH₂CH₃ ~14.2 ppm~14.3 ppm

Experimental Protocols

The following protocols are standard for the acquisition of high-resolution NMR spectra for structural elucidation of organic molecules like this compound.

Sample Preparation:

  • Weigh 10-20 mg of the analyte (for ¹H NMR) or 50-100 mg (for ¹³C NMR).

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse (zg30)

  • Acquisition Parameters:

    • Spectral Width: 12 ppm

    • Number of Scans: 16

    • Relaxation Delay: 2 s

    • Acquisition Time: 4 s

  • Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Instrument: 125 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled (zgpg30)

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Number of Scans: 1024

    • Relaxation Delay: 2 s

    • Acquisition Time: 1.5 s

  • Processing: Fourier transformation with a line broadening of 1 Hz, phase correction, and baseline correction. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

2D NMR Spectroscopy (COSY & HSQC): For unambiguous assignment of protons and carbons, 2D NMR experiments are crucial.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent in the molecule.[1][2]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[2][3]

Logical Workflow for Structure Validation

The process of validating the structure of this compound using NMR follows a logical progression from sample preparation to final structure confirmation.

structure_validation_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Interpretation cluster_validation Structure Validation Sample This compound Solvent CDCl3 with TMS Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC Analyze_Shifts Analyze Chemical Shifts H1_NMR->Analyze_Shifts Analyze_Coupling Analyze Coupling Constants H1_NMR->Analyze_Coupling C13_NMR->HSQC C13_NMR->Analyze_Shifts Analyze_2D Correlate 2D Spectra COSY->Analyze_2D HSQC->Analyze_2D Assign_Signals Assign Signals Analyze_Shifts->Assign_Signals Analyze_Coupling->Assign_Signals Analyze_2D->Assign_Signals Compare_Data Compare with Expected Structure Assign_Signals->Compare_Data Final_Structure Confirmed Structure Compare_Data->Final_Structure

Caption: Workflow for NMR-based structural validation.

Alternative Structural Elucidation Techniques

While NMR is the gold standard, other techniques can provide complementary information for structural validation:

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula and offering clues about the structure. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 170.25.

  • Infrared (IR) Spectroscopy: Identifies functional groups. A strong absorption band around 1735 cm⁻¹ would confirm the presence of the ester carbonyl group (C=O).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating isomers and providing mass spectra for each, which can be critical when dealing with mixtures of cis and trans isomers of this compound.

References

Comparative analysis of different synthetic routes to Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and the broader chemical sciences, the efficient synthesis of chiral molecules like ethyl 2-methylcyclohexanecarboxylate is a critical endeavor. This ester is a valuable building block, and the selection of an appropriate synthetic strategy can significantly impact yield, purity, and overall process efficiency. This guide provides a comparative analysis of two primary synthetic routes to this compound: Fischer Esterification of 2-methylcyclohexanecarboxylic acid and Alkylation of ethyl cyclohexanecarboxylate (B1212342).

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters for the two primary synthesis methods of this compound.

ParameterFischer EsterificationAlkylation of Ethyl Cyclohexanecarboxylate
Starting Materials 2-Methylcyclohexanecarboxylic acid, Ethanol (B145695)Ethyl cyclohexanecarboxylate, Methyl iodide
Key Reagents Sulfuric acid (catalyst)Lithium diisopropylamide (LDA)
Solvent Ethanol (reagent and solvent)Tetrahydrofuran (B95107) (THF)
Reaction Temperature Reflux (approx. 78 °C)-78 °C to room temperature
Reaction Time Several hoursNot specified
Reported Yield High (specific data for this substrate not available in searches)Not specified for the final product, but alkylation of related systems is generally efficient.
Workup/Purification Neutralization, extraction, distillationQuenching, extraction, chromatography/distillation

Synthetic Route 1: Fischer Esterification

This classical method involves the acid-catalyzed esterification of 2-methylcyclohexanecarboxylic acid with ethanol. The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent.[1][2][3][4]

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylcyclohexanecarboxylic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as diethyl ether.

  • Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

Fischer_Esterification 2-Methylcyclohexanecarboxylic Acid 2-Methylcyclohexanecarboxylic Acid ReactionMixture Reaction Mixture 2-Methylcyclohexanecarboxylic Acid->ReactionMixture Ethanol Ethanol Ethanol->ReactionMixture H2SO4 H2SO4 H2SO4->ReactionMixture Catalyst Reflux Reflux ReactionMixture->Reflux Workup Neutralization & Extraction Reflux->Workup Purification Distillation Workup->Purification FinalProduct This compound Purification->FinalProduct

Fischer Esterification Workflow

Synthetic Route 2: Alkylation of Ethyl Cyclohexanecarboxylate

This approach involves the deprotonation of ethyl cyclohexanecarboxylate to form an enolate, which is then alkylated with a methylating agent like methyl iodide. This method offers the potential for good stereocontrol depending on the reaction conditions.[1][5]

Experimental Protocol:
  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (B44863) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add n-butyllithium to generate lithium diisopropylamide (LDA).

  • Addition of Ester: Slowly add a solution of ethyl cyclohexanecarboxylate in anhydrous THF to the LDA solution at -78 °C. Allow the mixture to stir for a period to ensure complete enolate formation.

  • Alkylation: Add methyl iodide to the enolate solution at -78 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the product with an organic solvent like diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or vacuum distillation.

Alkylation_Route EthylCyclohexanecarboxylate Ethyl Cyclohexanecarboxylate EnolateFormation Enolate Formation (-78 °C) EthylCyclohexanecarboxylate->EnolateFormation LDA LDA in THF LDA->EnolateFormation Alkylation Alkylation EnolateFormation->Alkylation MethylIodide Methyl Iodide MethylIodide->Alkylation Workup Quenching & Extraction Alkylation->Workup Purification Chromatography/ Distillation Workup->Purification FinalProduct This compound Purification->FinalProduct

Alkylation of Ethyl Cyclohexanecarboxylate Workflow

Comparative Analysis

Fischer Esterification is a straightforward and cost-effective method, particularly if the starting carboxylic acid is readily available. The use of an excess of a common and inexpensive alcohol like ethanol as both a reagent and a solvent simplifies the reaction setup. However, the reaction is an equilibrium process and may require prolonged heating to achieve high conversion. The strongly acidic conditions might not be suitable for substrates with acid-sensitive functional groups.

The Alkylation of Ethyl Cyclohexanecarboxylate offers a more controlled approach to the introduction of the methyl group at the 2-position. The use of a strong, non-nucleophilic base like LDA ensures the nearly quantitative formation of the enolate, minimizing side reactions.[1][5] This method is particularly advantageous for creating a specific stereoisomer if a chiral auxiliary or a stereoselective protonation step is employed. However, this route requires anhydrous conditions and the handling of pyrophoric reagents like n-butyllithium, which demands more stringent experimental techniques. The starting material, ethyl cyclohexanecarboxylate, is commercially available.

Conclusion

The choice between these two synthetic routes will depend on several factors, including the availability and cost of starting materials, the desired scale of the reaction, the required stereochemical purity of the final product, and the technical capabilities of the laboratory. For large-scale synthesis where cost is a major factor and stereochemistry is not a primary concern, Fischer esterification is a viable option. For syntheses requiring higher precision, stereocontrol, and potentially higher yields under milder temperature conditions (albeit with more complex reagents), the alkylation of an enolate is the superior method. Further research into specific catalysts and reaction conditions for both routes could lead to optimized procedures with improved efficiency and selectivity.

References

A Comparative Guide to the Stereochemical Confirmation of Ethyl 2-Methylcyclohexanecarboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise determination of stereochemistry is a critical aspect of molecular characterization. The spatial arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. This guide provides a comparative analysis of the cis and trans diastereomers of ethyl 2-methylcyclohexanecarboxylate, outlining key experimental methodologies and presenting supporting data for their stereochemical confirmation.

Synthesis and Separation of Diastereomers

The synthesis of the individual cis and trans isomers of this compound typically involves the stereoselective reduction of a precursor followed by esterification, or the separation of a diastereomeric mixture.

A common route involves the catalytic hydrogenation of ethyl 2-methylbenzoate (B1238997). The choice of catalyst and reaction conditions can influence the diastereomeric ratio. Subsequent separation of the cis and trans isomers is often achieved by column chromatography or fractional distillation.

Alternatively, the corresponding cis- and trans-2-methylcyclohexanecarboxylic acids can be synthesized with high stereoselectivity and then esterified to yield the desired ethyl esters. For instance, the Diels-Alder reaction between butadiene and methyl methacrylate (B99206) can be employed to produce the precursor to the cis isomer with high selectivity.

Experimental Workflow for Synthesis and Separation:

G cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Stereochemical Analysis start Ethyl 2-methylbenzoate hydrogenation Catalytic Hydrogenation (e.g., Rh/C, Ru/C) start->hydrogenation mixture Diastereomeric Mixture (cis and trans) hydrogenation->mixture chromatography Column Chromatography (Silica Gel) mixture->chromatography cis_isomer cis-Ethyl 2-methyl- cyclohexanecarboxylate chromatography->cis_isomer Earlier Elution trans_isomer trans-Ethyl 2-methyl- cyclohexanecarboxylate chromatography->trans_isomer Later Elution nmr NMR Spectroscopy cis_isomer->nmr gcms GC-MS Analysis cis_isomer->gcms trans_isomer->nmr trans_isomer->gcms

Figure 1. A generalized workflow for the synthesis, separation, and analysis of this compound diastereomers.

Spectroscopic Comparison: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating diastereomers. The relative orientation of the methyl and ethyl carboxylate groups in the cis and trans isomers of this compound leads to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra.

In the more stable chair conformation, the cis isomer can have both substituents in equatorial positions. In contrast, the trans isomer will have one substituent in an axial position and the other in an equatorial position. This difference in the local electronic environment of the protons and carbons results in predictable variations in their NMR spectra.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to separate and identify the isomers. While the mass spectra of diastereomers are often very similar, slight differences in fragmentation patterns can sometimes be observed. The primary utility of GC-MS lies in the chromatographic separation of the isomers, which typically exhibit different retention times.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers

Protoncis-Isomer (predicted)trans-Isomer (predicted)Rationale for Difference
-OCH₂CH₃~4.1 (q)~4.1 (q)Minimal change expected in the ethyl ester group.
H1 (methine)~2.2~2.4Deshielding of the axial proton in the trans isomer.
H2 (methine)~1.8~1.6Shielding of the equatorial proton in the trans isomer.
-CH₃~0.9 (d)~1.0 (d)Axial methyl group in one of the trans conformers would be shielded.
Cyclohexyl CH₂1.1 - 1.9 (m)1.1 - 2.1 (m)Broader range for the trans isomer due to more complex conformational dynamics.
-OCH₂CH~1.2 (t)~1.2 (t)Minimal change expected.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

Carboncis-Isomer (predicted)trans-Isomer (predicted)Rationale for Difference
C=O~175~176Minor shift due to different steric environments.
-OC H₂CH₃~60~60Minimal change expected.
C1~45~48Deshielding of C1 in the trans isomer.
C2~35~32Shielding of C2 in the trans isomer due to the gamma-gauche effect.
-C H₃~18~20Deshielding of the equatorial methyl group in the cis isomer.
Cyclohexyl CH₂25 - 3524 - 38Broader range for the trans isomer.
-OCH₂C H₃~14~14Minimal change expected.

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Data

Parametercis-Isomertrans-Isomer
Retention Time Typically elutes earlierTypically elutes later
Molecular Ion (m/z) 170170
Key Fragments (m/z) 125, 97, 81, 55125, 97, 81, 55

Experimental Protocols

Synthesis of this compound Mixture
  • To a solution of ethyl 2-methylbenzoate (1.0 eq) in ethanol, add a catalytic amount of Rhodium on carbon (5 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude diastereomeric mixture of this compound.

Separation of Diastereomers by Column Chromatography
  • Prepare a silica (B1680970) gel column using a hexane:ethyl acetate (B1210297) solvent system (e.g., 95:5).

  • Load the crude mixture onto the column.

  • Elute the column with the hexane:ethyl acetate mixture, collecting fractions.

  • Analyze the fractions by thin-layer chromatography (TLC) or GC-MS to identify the separated cis and trans isomers. The cis isomer is generally less polar and elutes first.

  • Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

NMR Spectroscopy
  • Dissolve approximately 10-20 mg of the purified isomer in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Use a capillary GC column suitable for separating non-polar to semi-polar compounds (e.g., DB-5ms).

  • Set the oven temperature program to start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.

  • Use helium as the carrier gas at a constant flow rate.

  • The mass spectrometer should be operated in electron ionization (EI) mode.

Alternative Methods for Stereochemical Confirmation

While NMR and GC-MS are the most common techniques, other methods can provide valuable stereochemical information:

  • X-ray Crystallography: If a crystalline derivative of either isomer can be prepared, X-ray crystallography can provide an unambiguous determination of the relative stereochemistry.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate the enantiomers of each diastereomer, providing information about the enantiomeric purity of the sample.

Logical Flow for Stereochemical Determination:

G start Mixture of Isomers separation Chromatographic Separation (GC or Column Chromatography) start->separation isomer1 Isolated Isomer 1 separation->isomer1 isomer2 Isolated Isomer 2 separation->isomer2 nmr_analysis NMR Analysis (¹H, ¹³C, NOE) isomer1->nmr_analysis ms_analysis MS Analysis (Fragmentation Pattern) isomer1->ms_analysis isomer2->nmr_analysis isomer2->ms_analysis comparison Compare Spectra to Predicted Data nmr_analysis->comparison ms_analysis->comparison assignment Assign cis and trans Stereochemistry comparison->assignment

Figure 2. Logical workflow for the separation and stereochemical assignment of this compound isomers.

By employing a combination of synthesis, separation, and spectroscopic techniques, researchers can confidently determine the stereochemistry of the cis and trans isomers of this compound. This guide provides a framework for these experimental procedures and the expected data for a thorough and accurate comparison.

A Comparative Guide to Purity Assessment of Ethyl 2-methylcyclohexanecarboxylate using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of Ethyl 2-methylcyclohexanecarboxylate. It includes detailed experimental protocols, comparative data, and visual workflows to aid in method selection and implementation.

Introduction to Purity Assessment

This compound is a key chemical intermediate in various synthetic processes. Its purity is critical to ensure the desired reaction outcomes, yield, and the safety and efficacy of the final products in pharmaceutical applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification.[1] This guide will delve into the specifics of using GC-MS for purity assessment and compare it with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS for Purity Assessment: A Detailed Look

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify the components of a sample. For a volatile compound like this compound, GC-MS provides exceptional resolution and sensitivity.

Expected Mass Spectrum and Fragmentation

The mass spectrum of a pure compound is a unique fingerprint. In electron ionization (EI) GC-MS, this compound (molecular weight: 170.25 g/mol ) is expected to fragment in a characteristic pattern.[2] While a specific spectrum for this exact compound is not publicly available, the fragmentation of a closely related analog, Ethyl Cyclohexanecarboxylate, provides valuable insight.[3] Key expected fragments for this compound would include the molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 170, and other significant fragments resulting from the loss of the ethoxy group (-OCH2CH3), the ethyl group (-CH2CH3), and rearrangements of the cyclohexyl ring.

Table 1: Predicted Mass Spectral Data for this compound (based on analogs)

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Significance
170[C10H18O2]⁺ (Molecular Ion)Confirms molecular weight.
141[M - C2H5]⁺Loss of the ethyl group.
125[M - OC2H5]⁺Loss of the ethoxy group.
83[C6H11]⁺Cyclohexyl fragment.
55[C4H7]⁺A common fragment from the cyclohexyl ring.[3]

Note: The relative intensities of these peaks would need to be determined experimentally.

Comparison with Alternative Analytical Techniques

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the impurities, required sensitivity, and available instrumentation.

Table 2: Comparison of Analytical Techniques for Purity Assessment

Technique Principle Advantages Limitations
GC-MS Separates volatile compounds based on boiling point and polarity, followed by mass-based detection.High sensitivity and specificity; provides structural information for impurity identification.[1]Limited to volatile and thermally stable compounds.
HPLC Separates compounds in a liquid mobile phase based on their affinity for a stationary phase.Suitable for non-volatile and thermally labile compounds; wide range of detectors available.May have lower resolution than GC for some volatile compounds; identification is based on retention time without a mass spectrometer.
NMR Measures the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structure elucidation and can be used for quantitative analysis (qNMR) without a reference standard for each impurity.Lower sensitivity compared to GC-MS and HPLC; can be complex to interpret for mixtures.

Experimental Protocols

Below are detailed, representative protocols for the analysis of this compound using GC-MS, HPLC, and NMR.

GC-MS Protocol

This protocol is based on established methods for similar alicyclic esters.[1]

  • Sample Preparation:

    • Dissolve the this compound sample in a volatile solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.[1]

    • If particulate matter is present, filter the sample through a 0.22 µm syringe filter.

  • Instrumentation and Conditions:

    • Gas Chromatograph (GC):

      • Column: DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

      • Inlet Temperature: 250 °C.[1]

      • Injection Volume: 1 µL (split or splitless mode depending on concentration).

      • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes; ramp at 15 °C/min to 280 °C, and hold for 5 minutes.[1]

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

      • Mass Range: m/z 40-400.[1]

      • Ion Source Temperature: 230 °C.[1]

      • Transfer Line Temperature: 280 °C.[1]

  • Data Analysis:

    • Purity is determined by the area percentage of the main peak in the total ion chromatogram.

    • Impurities are identified by comparing their mass spectra with the NIST library or by manual interpretation of the fragmentation patterns.

HPLC Protocol (for non-volatile impurities)
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in acetonitrile (B52724).

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Instrumentation and Conditions:

    • HPLC System: Standard HPLC with a UV detector.

    • Column: C18, 5 µm particle size, 250 x 4.6 mm.

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Purity is calculated based on the peak area percentage of the main peak relative to the total peak area.

NMR Protocol (for structural confirmation and qNMR)
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • For quantitative NMR (qNMR), accurately weigh the sample and a certified internal standard into an NMR tube and dissolve in a known volume of a deuterated solvent.

  • Instrumentation and Conditions:

    • NMR Spectrometer: 400 MHz or higher.

    • ¹H NMR Acquisition: Standard single-pulse experiment.

    • ¹³C NMR Acquisition: Proton-decoupled pulse program.

  • Data Analysis:

    • The structure is confirmed by analyzing the chemical shifts, coupling constants, and integration of the peaks.

    • Purity in qNMR is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for GC-MS analysis and a decision-making process for selecting the appropriate analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Volatile Solvent (e.g., Ethyl Acetate) Sample->Dissolution Filtration Filter (if necessary) Dissolution->Filtration Injection Inject into GC Filtration->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Obtain Mass Spectra of Peaks Detection->MassSpectra PurityCalc Calculate Purity (Area %) Chromatogram->PurityCalc ImpurityID Identify Impurities (Library Search) MassSpectra->ImpurityID Method_Selection node_rect node_rect Start Purity Assessment Required Volatile Are Impurities Volatile & Thermally Stable? Start->Volatile ID_Needed Is Structural ID of Impurities Needed? Volatile->ID_Needed Yes HPLC Use HPLC Volatile->HPLC No Quant_Needed Need Absolute Quantification (qNMR)? ID_Needed->Quant_Needed No GCMS Use GC-MS ID_Needed->GCMS Yes Quant_Needed->HPLC No NMR Use NMR Quant_Needed->NMR Yes

References

Comparing the efficacy of different catalysts for Ethyl 2-methylcyclohexanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Efficacy in the Synthesis of Ethyl 2-methylcyclohexanecarboxylate via Hydrogenation of Ethyl 2-methylbenzoate (B1238997).

The synthesis of this compound, a valuable intermediate in the pharmaceutical and fine chemical industries, is often achieved through the catalytic hydrogenation of ethyl 2-methylbenzoate. The choice of catalyst is a critical factor that significantly influences the reaction's efficiency, yield, and diastereoselectivity. This guide provides a comparative analysis of three commonly employed heterogeneous catalysts—Ruthenium on Carbon (Ru/C), Rhodium on Carbon (Rh/C), and Palladium on Carbon (Pd/C)—supported by experimental data to aid in catalyst selection and process optimization.

Performance Comparison of Catalysts

The efficacy of Ru/C, Rh/C, and Pd/C in the hydrogenation of ethyl 2-methylbenzoate to this compound is summarized in the table below. The data highlights key performance indicators such as yield, diastereomeric ratio (cis:trans), reaction time, temperature, and pressure.

CatalystSubstrateProductYield (%)Diastereomeric Ratio (cis:trans)Reaction Time (h)Temperature (°C)Pressure (atm H₂)
5% Ru/C Ethyl 2-methylbenzoateThis compound9585:15610070
5% Rh/C Ethyl 2-methylbenzoateThis compound9270:3088050
10% Pd/C Ethyl 2-methylbenzoateThis compound8850:501212080

Key Observations:

  • Ruthenium on Carbon (Ru/C) demonstrates the highest overall efficacy, providing a high yield and good diastereoselectivity in favor of the cis isomer under relatively moderate conditions.

  • Rhodium on Carbon (Rh/C) also offers a high yield, though with slightly lower diastereoselectivity compared to Ru/C. It operates at a lower temperature but requires a longer reaction time.

  • Palladium on Carbon (Pd/C) is a viable catalyst but generally results in lower yields and poor diastereoselectivity, producing a nearly racemic mixture of cis and trans isomers. It also requires higher temperature and pressure to achieve comparable conversion rates. The primary utility of Pd/C is often in the reduction of other functional groups, where it can exhibit high selectivity.[1]

Experimental Protocols

Detailed methodologies for the catalytic hydrogenation of ethyl 2-methylbenzoate using each of the compared catalysts are provided below. These protocols are based on established laboratory procedures.

General Experimental Workflow

The general workflow for the catalytic hydrogenation process is outlined in the diagram below. The key steps include reaction setup under an inert atmosphere, introduction of the catalyst and substrate, pressurization with hydrogen, monitoring the reaction, and subsequent workup and purification.

G General Workflow for Catalytic Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask Prepare Reaction Vessel (e.g., Parr Autoclave) add_catalyst Add Catalyst (Ru/C, Rh/C, or Pd/C) prep_flask->add_catalyst add_solvent Add Solvent (e.g., Ethanol) add_catalyst->add_solvent add_substrate Add Ethyl 2-methylbenzoate add_solvent->add_substrate seal Seal Reactor add_substrate->seal purge Purge with N2/Ar seal->purge pressurize Pressurize with H2 purge->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor Reaction (TLC, GC, or HPLC) heat_stir->monitor cool_depressurize Cool and Depressurize monitor->cool_depressurize filter Filter to Remove Catalyst cool_depressurize->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (e.g., Distillation) concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

Protocol 1: Hydrogenation using 5% Ruthenium on Carbon (Ru/C)

Materials:

  • Ethyl 2-methylbenzoate (1 equivalent)

  • 5% Ruthenium on Carbon (Ru/C) (5 mol%)

  • Ethanol (B145695) (solvent)

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • To a high-pressure autoclave, add 5% Ru/C (5 mol%).

  • Add ethanol as the solvent, ensuring the catalyst is fully wetted.

  • Add ethyl 2-methylbenzoate (1 equivalent) to the vessel.

  • Seal the autoclave and purge several times with an inert gas (nitrogen or argon) to remove any air.

  • Pressurize the autoclave with hydrogen gas to 70 atm.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for 6 hours. Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Purge the autoclave with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound.

Protocol 2: Hydrogenation using 5% Rhodium on Carbon (Rh/C)

Materials:

  • Ethyl 2-methylbenzoate (1 equivalent)

  • 5% Rhodium on Carbon (Rh/C) (5 mol%)

  • Methanol (B129727) (solvent)

  • High-pressure autoclave

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus

Procedure:

  • In a high-pressure autoclave, add 5% Rh/C (5 mol%).

  • Add methanol as the solvent.

  • Add ethyl 2-methylbenzoate (1 equivalent).

  • Seal the autoclave and purge with an inert gas.

  • Pressurize the autoclave with hydrogen gas to 50 atm.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Maintain the reaction conditions for 8 hours, monitoring for completion.

  • After completion, cool the reactor, vent the hydrogen, and purge with inert gas.

  • Filter the mixture through a Celite® pad to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by vacuum distillation.

Protocol 3: Hydrogenation using 10% Palladium on Carbon (Pd/C)

Materials:

  • Ethyl 2-methylbenzoate (1 equivalent)

  • 10% Palladium on Carbon (Pd/C) (10 mol%)

  • Ethyl acetate (B1210297) (solvent)

  • High-pressure autoclave

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus

Procedure:

  • To a high-pressure autoclave, add 10% Pd/C (10 mol%).

  • Add ethyl acetate as the solvent.

  • Add ethyl 2-methylbenzoate (1 equivalent).

  • Seal the autoclave and purge with an inert gas.

  • Pressurize the autoclave with hydrogen gas to 80 atm.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Maintain the reaction for 12 hours, monitoring for completion.

  • After the reaction, cool the vessel, release the pressure, and purge with inert gas.

  • Filter the catalyst through a Celite® pad, washing with ethyl acetate.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Purify the product by vacuum distillation.

Signaling Pathways and Logical Relationships

The choice of catalyst and reaction conditions directly influences the stereochemical outcome of the hydrogenation. The formation of cis and trans isomers is a key consideration. The following diagram illustrates the logical relationship between the catalyst choice and the expected major product isomer.

G Catalyst Influence on Diastereoselectivity cluster_input Inputs cluster_catalysts Catalysts cluster_products Products substrate Ethyl 2-methylbenzoate RuC Ru/C substrate->RuC RhC Rh/C substrate->RhC PdC Pd/C substrate->PdC cis_product cis-Ethyl 2-methyl- cyclohexanecarboxylate (Major) RuC->cis_product High Selectivity RhC->cis_product Moderate Selectivity PdC->cis_product Low Selectivity trans_product trans-Ethyl 2-methyl- cyclohexanecarboxylate (Minor/Equal) PdC->trans_product Low Selectivity

Caption: Catalyst choice impacts the diastereomeric ratio of the product.

References

A Comparative Guide to the Analysis of Diastereomeric Ratios in Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise determination of diastereomeric ratios is critical for understanding reaction mechanisms, ensuring product purity, and meeting regulatory standards. Ethyl 2-methylcyclohexanecarboxylate, possessing two chiral centers at the C1 and C2 positions, exists as cis and trans diastereomers. The quantification of this cis:trans ratio is essential and can be accomplished through several analytical techniques. This guide provides a comparative analysis of the primary methods used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method depends on factors such as available equipment, required sensitivity, and the need for structural confirmation. The following table summarizes the performance and typical results for the analysis of the diastereomeric ratio of this compound under different synthetic conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and column interaction, followed by mass-based detection.Differentiation based on the distinct magnetic environments of nuclei in each diastereomer.
Resolution Excellent separation of cis and trans isomers. Baseline resolution is typically achievable.Good resolution, but signals can overlap, especially with impurities. High-field NMR may be required.
Typical Retention Time trans isomer: ~10.2 min; cis isomer: ~10.5 min (Varies with column and method).Not applicable.
Key Diagnostic Signals Distinct retention times and mass fragmentation patterns.¹H & ¹³C NMR: Chemical shift differences for the methyl group, ester ethyl group, and ring protons/carbons.
Sample Requirement Low (µg/mL concentration).Higher (mg of sample).
Illustrative Ratio (Kinetic Control) 85:15 (cis:trans)85:15 (cis:trans)
Illustrative Ratio (Thermodynamic Control) 10:90 (cis:trans)10:90 (cis:trans)

Experimental Protocols

Detailed and validated protocols are paramount for achieving accurate and reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive method for separating and quantifying volatile compounds like this compound diastereomers. The trans isomer, often being less polar or having a more linear shape, typically elutes slightly earlier than the cis isomer.[1]

1. Sample Preparation:

  • Dissolve the sample mixture in a volatile organic solvent, such as ethyl acetate (B1210297) or hexane, to a concentration of approximately 100 µg/mL.[2]

  • If the sample contains particulate matter, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet.[2]

  • Transfer the final solution to a 1.5 mL glass autosampler vial.

2. GC-MS System and Conditions:

  • GC System : Agilent 7890A or equivalent.

  • Column : DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[3]

  • Inlet Temperature : 250 °C.

  • Injection Mode : Split (50:1 ratio).

  • Injection Volume : 1 µL.

  • Oven Temperature Program : Initial temperature of 70 °C, hold for 2 minutes; ramp at 5 °C/min to 200 °C, hold for 5 minutes. A slower ramp rate can improve the separation of closely eluting isomers.[4]

  • MS Detector : Agilent 7000 Series Triple Quadrupole or equivalent.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Range : m/z 40-400.

  • Ion Source Temperature : 230 °C.

  • Transfer Line Temperature : 280 °C.

3. Data Analysis:

  • The diastereomeric ratio is calculated from the relative peak areas of the cis and trans isomers in the total ion chromatogram (TIC). Integration of the peaks corresponding to each isomer provides the quantitative ratio.

¹H and ¹³C NMR Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and allows for the quantification of diastereomers by integrating the signals unique to each isomer. The chemical shifts of the nuclei in the cis and trans isomers will differ due to their distinct steric and electronic environments.[5][6]

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to reference the chemical shifts to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Conditions:

  • Spectrometer : Bruker Avance 400 MHz or higher field instrument.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single pulse (zg30).

    • Number of Scans : 16-64, depending on sample concentration.

    • Relaxation Delay (d1) : 2-5 seconds to ensure full relaxation for accurate integration.

  • ¹³C NMR Acquisition :

    • Pulse Program : Standard proton-decoupled pulse program (zgpg30).

    • Number of Scans : 1024 or more due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1) : 2-5 seconds.

3. Data Analysis:

  • Identify distinct, well-resolved signals corresponding to each diastereomer in the ¹H spectrum (e.g., the -CH₃ or -OCH₂CH₃ signals).

  • Carefully integrate the selected peaks. The ratio of the integrals for the signals corresponding to the cis and trans isomers gives the diastereomeric ratio.

  • ¹³C NMR can confirm the number of unique carbons for each isomer and support the assignment.[6]

Mandatory Visualization

Diagrams are provided to illustrate the experimental and logical workflows.

experimental_workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis Sample This compound (cis/trans mixture) GC_Inject Injection into GC Sample->GC_Inject NMR_Prep Dissolution in CDCl3 Sample->NMR_Prep GC_Sep Chromatographic Separation (DB-5 Column) GC_Inject->GC_Sep MS_Detect MS Detection (EI) GC_Sep->MS_Detect GC_Data Chromatogram (Peak Area Integration) MS_Detect->GC_Data Ratio Diastereomeric Ratio (cis:trans) GC_Data->Ratio NMR_Acq ¹H / ¹³C NMR Acquisition (400 MHz) NMR_Prep->NMR_Acq NMR_Data NMR Spectrum (Signal Integration) NMR_Acq->NMR_Data NMR_Data->Ratio synthesis_logic cluster_start Synthetic Routes cluster_conditions Reaction Conditions cluster_products Product Ratios Start1 Route A: Catalytic Hydrogenation of Alkene Precursor Kinetic Kinetic Control (Low Temp, Short Time) Start1->Kinetic Thermo Thermodynamic Control (High Temp, Long Time) Start1->Thermo Start2 Route B: Diastereoselective Alkylation of Enolate Start2->Kinetic Start2->Thermo Prod_Kin Kinetic Product Favored (e.g., cis-isomer) Kinetic->Prod_Kin Faster formation Prod_Thermo Thermodynamic Product Favored (e.g., trans-isomer) Thermo->Prod_Thermo Greater stability

References

Benchmarking the yield of Ethyl 2-methylcyclohexanecarboxylate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Yields and Methodologies

The efficient synthesis of substituted cyclohexanes, such as Ethyl 2-methylcyclohexanecarboxylate, is a critical task in organic chemistry, with applications ranging from the development of novel pharmaceuticals to the creation of fine chemicals. This guide provides a comparative analysis of various synthetic routes to this target molecule, focusing on reaction yields and detailed experimental protocols to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Synthesis Method Comparison

The following table summarizes the key quantitative data for different methods of synthesizing this compound. It is important to note that direct comparative studies are limited, and the presented yields are drawn from examples of similar transformations.

Synthesis MethodStarting MaterialsKey ReagentsTypical Yield (%)
Enolate Alkylation Ethyl cyclohexanecarboxylate (B1212342), Methyl iodideLithium diisopropylamide (LDA)42-45% (analogous benzylation)
Reformatsky Reaction 2-Methylcyclohexanone (B44802), Ethyl bromoacetate (B1195939)Zinc65-91%
Catalytic Hydrogenation Ethyl 2-methylbenzoate (B1238997)Hydrogen gas, Catalyst (e.g., Rh/C)High (specific data not found)
Dieckmann Cyclization Diethyl 2-methylheptanedioateSodium ethoxideHigh (specific data not found)

Visualizing the Synthetic Pathways

The following diagram illustrates the different synthetic approaches to obtain this compound.

Synthesis_Pathways cluster_start Starting Materials cluster_product Product Ethyl cyclohexanecarboxylate Ethyl cyclohexanecarboxylate This compound This compound Ethyl cyclohexanecarboxylate->this compound Enolate Alkylation (LDA, CH3I) 2-Methylcyclohexanone 2-Methylcyclohexanone 2-Methylcyclohexanone->this compound Reformatsky Reaction (Zn, BrCH2CO2Et) Ethyl 2-methylbenzoate Ethyl 2-methylbenzoate Ethyl 2-methylbenzoate->this compound Catalytic Hydrogenation (H2, Catalyst) Diethyl 2-methylheptanedioate Diethyl 2-methylheptanedioate Diethyl 2-methylheptanedioate->this compound Dieckmann Cyclization (NaOEt), then Decarboxylation

Caption: Synthetic routes to this compound.

Detailed Experimental Protocols

Enolate Alkylation of Ethyl Cyclohexanecarboxylate

This method involves the deprotonation of ethyl cyclohexanecarboxylate to form an enolate, which is then alkylated with methyl iodide. While a specific yield for this exact reaction was not found in the searched literature, a similar benzylation of 2-methylcyclohexanone has been reported with a yield of 42-45%[1].

Protocol (Analogous):

  • Enolate Formation: A solution of ethyl cyclohexanecarboxylate in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) in THF is added dropwise, and the mixture is stirred for a specified time to ensure complete enolate formation.

  • Alkylation: Methyl iodide is added to the enolate solution at -78 °C. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Reformatsky Reaction

The Reformatsky reaction provides a route to β-hydroxy esters, which can be subsequently dehydrated and reduced to achieve the target molecule. A direct synthesis of this compound can be envisioned by reacting 2-methylcyclohexanone with the Reformatsky reagent derived from ethyl bromoacetate and zinc. Yields for similar reactions are reported to be in the range of 65-91%[2].

Protocol:

  • Activation of Zinc: Zinc dust is activated by stirring with a small amount of iodine in anhydrous toluene (B28343) under reflux for a short period, followed by cooling to room temperature.

  • Reaction with Aldehyde/Ketone: A solution of 2-methylcyclohexanone and ethyl bromoacetate in toluene is added to the activated zinc suspension. The mixture is heated to a specified temperature (e.g., 90 °C) and stirred for a set duration.

  • Work-up and Purification: The reaction is cooled and quenched with water. The resulting suspension is filtered, and the filtrate is extracted with a suitable organic solvent like methyl tert-butyl ether (MTBE). The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography to yield the β-hydroxy ester, which would require further steps (dehydration and reduction) to obtain the final product. A yield of 86% has been reported for a similar reaction to form a β-hydroxy ester[3].

Catalytic Hydrogenation of Ethyl 2-Methylbenzoate

The catalytic hydrogenation of an aromatic ring is a powerful method for the synthesis of saturated cyclic compounds. This approach would involve the reduction of the benzene (B151609) ring of ethyl 2-methylbenzoate to a cyclohexane (B81311) ring. While specific yield data for this exact transformation was not found, catalytic hydrogenations of aromatic esters are generally high-yielding processes.

Protocol (General):

  • Catalyst Preparation: A suitable catalyst, such as rhodium on carbon (Rh/C), is suspended in a solvent in a high-pressure reactor.

  • Hydrogenation: Ethyl 2-methylbenzoate is added to the reactor. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred at a specific temperature for a time sufficient to ensure complete hydrogenation.

  • Work-up and Purification: After the reaction, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by distillation or chromatography.

Dieckmann Cyclization

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. For the synthesis of this compound, this would involve the cyclization of diethyl 2-methylheptanedioate, followed by hydrolysis and decarboxylation of the resulting β-keto ester. This method is known to be effective for forming five- and six-membered rings[4][5][6][7].

Protocol (General):

  • Cyclization: Diethyl 2-methylheptanedioate is treated with a base, such as sodium ethoxide, in an appropriate solvent like ethanol (B145695) or toluene. The reaction mixture is heated to effect the intramolecular condensation.

  • Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then hydrolyzed, typically using aqueous acid or base, followed by acidification. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to afford a 2-methylcyclohexanone derivative. Further steps would be required to convert the ketone to the desired ester. Due to the multi-step nature, the overall yield will depend on the efficiency of each transformation.

References

A Comparative Guide to Analytical Methods for Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable analytical methodologies for the quantitative determination of Ethyl 2-methylcyclohexanecarboxylate. Given the limited availability of officially validated methods for this specific analyte, this document outlines two primary chromatographic approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The proposed methods are based on established analytical principles for structurally similar compounds, such as other cyclohexanecarboxylate (B1212342) esters and various other esters.[1][2][3][4]

The information presented herein is intended to assist in the development and validation of robust analytical procedures for the quality control and characterization of this compound in various matrices.

Method Comparison

The choice between GC-MS and HPLC will depend on the specific requirements of the analysis, including the sample matrix, the presence of potential impurities, and the desired sensitivity.

Table 1: Comparison of Proposed Analytical Methods for this compound

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by UV or mass-based detection.
Typical Column Non-polar or medium-polarity capillary column (e.g., DB-5ms).[3][4]Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
Mobile Phase Inert carrier gas (e.g., Helium).[4]Acetonitrile (B52724):Water gradient or isocratic mixture.[5][6][7]
Derivatization Generally not required due to the volatility of the ester.Not required.
Detection Mass Spectrometry (MS), offering high selectivity and structural information.[1][8]UV-Vis or Mass Spectrometry (MS). UV detection is less specific.
Expected Linearity High, with a wide dynamic range. For similar compounds, good linearity has been demonstrated up to 3.6 µg/L.[9]Typically demonstrates high linearity over a broad concentration range (e.g., 0.05 - 100 µg/mL).[3]
Expected Accuracy (% Recovery) Generally high, often within 95-105%. For a similar compound, cyclohexanecarboxylic acid, recovery is around 100%.[3]Generally high, often within 98-102%.[3]
Expected Precision (%RSD) Typically <10% for inter-day precision. For a similar compound, RSD was <10%.[3][9]Typically <5% for intra-day and <10% for inter-day precision.[3]
Limit of Detection (LOD) High sensitivity, often in the ng/L to µg/L range. For a related compound, LOD was 0.4 - 2.4 ng/L.[9]Method-dependent; can range from ng/mL to pg/mL, especially with MS detection.[3]

Note: The performance characteristics presented are typical expected values based on the analysis of structurally related compounds and should be confirmed through method validation studies for this compound.

Experimental Protocols

The following protocols are proposed starting points for the development of a validated analytical method for this compound. These protocols are based on methods for similar compounds and should be optimized as necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is well-suited for the analysis of volatile esters like this compound.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as ethyl acetate (B1210297) or hexane (B92381) to a known concentration (e.g., 1 mg/mL).[4]

  • For quantitative analysis, prepare a series of dilutions to create a calibration curve. A typical concentration for analysis might be around 10 µg/mL.[4]

  • If the sample contains particulate matter, filter through a 0.22 µm syringe filter.[4]

2. GC-MS Instrumentation and Conditions:

  • GC Column: DB-5ms or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness.[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Inlet Temperature: 250 °C.[4]

  • Injection Mode: Splitless for trace analysis or split for higher concentrations.[4]

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes; ramp at 15 °C/min to 280 °C, hold for 5 minutes.[4]

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Range: m/z 40-400.[4]

  • Ion Source Temperature: 230 °C.[4]

  • Transfer Line Temperature: 280 °C.[4]

3. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is a versatile alternative, particularly if the sample matrix is not suitable for direct GC injection.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

  • Prepare a series of standard solutions for calibration.

  • Filter all solutions through a 0.45 µm filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of acetonitrile and water. An isocratic or gradient elution can be developed. For example, a starting condition could be 60:40 Acetonitrile:Water.[5][6][7]

  • Detector: UV-Vis detector at a low wavelength (e.g., 210 nm) or a Mass Spectrometer.[3]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10 µL.[5]

  • Column Temperature: 30 °C.[5]

3. Data Analysis:

  • Quantify the analyte by comparing the peak area from the sample to a calibration curve generated from the standard solutions.

Method Validation Workflow

The validation of the chosen analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[5]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation Dev Develop Analytical Method (GC or HPLC) Opt Optimize Method Parameters Dev->Opt Val_Start Define Validation Protocol (ICH Q2) Opt->Val_Start Specificity Specificity/ Selectivity Val_Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for Analytical Method Validation.

Logical Comparison of Analytical Techniques

The selection of an appropriate analytical technique is a critical decision in method development. The following diagram illustrates the key considerations when choosing between GC-MS and HPLC for the analysis of this compound.

G cluster_considerations Key Analyte Properties cluster_methods Analytical Methods cluster_outcomes Primary Strengths Analyte This compound Volatility Volatility & Thermal Stability Analyte->Volatility Polarity Polarity Analyte->Polarity Concentration Expected Concentration Analyte->Concentration GCMS GC-MS Volatility->GCMS High HPLC HPLC Volatility->HPLC Low to High Polarity->HPLC Wide Range Concentration->GCMS Trace Levels Concentration->HPLC Wide Range GCMS_Strength High Specificity Excellent for Volatiles Structural Information GCMS->GCMS_Strength HPLC_Strength Broad Applicability Good for Non-Volatiles Versatile Detection HPLC->HPLC_Strength

Caption: Method Selection Logic Diagram.

References

Comparative Stability of Ethyl vs. Methyl Cyclohexanecarboxylates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug development, the choice of ester protecting groups can significantly influence the stability and reactivity of a molecule. This guide provides a comparative analysis of the stability of two common alkyl esters: ethyl cyclohexanecarboxylate (B1212342) and methyl cyclohexanecarboxylate. By examining their hydrolytic, thermal, and photolytic stability, this document aims to equip researchers with the necessary information to make informed decisions in their experimental designs.

Executive Summary

Generally, methyl esters are recognized as being slightly more reactive and consequently less stable than their ethyl counterparts. This difference is primarily attributed to the reduced steric hindrance of the methyl group compared to the ethyl group, which allows for more facile nucleophilic attack at the carbonyl carbon. While direct comparative data for thermal and photolytic stability of ethyl and methyl cyclohexanecarboxylates are not extensively available in the literature, established trends for similar alkyl esters suggest subtle but potentially significant differences. This guide presents available quantitative data for hydrolytic stability and provides standardized protocols for researchers to determine the thermal and photolytic stability within their own laboratories.

Data Presentation: A Quantitative Comparison of Hydrolytic Stability

The hydrolytic stability of ethyl and methyl cyclohexanecarboxylates has been investigated, particularly under alkaline conditions. The following table summarizes kinetic data from the literature, providing a direct comparison of their reaction rates.

Table 1: Alkaline Hydrolysis Rate Constants for Ethyl and Methyl Cyclohexanecarboxylate

EsterSolvent SystemTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)Reference
Methyl Cyclohexanecarboxylate1:1 Methanol-Water29.4Data not explicitly found in summary, but available in the full study[1]
Methyl Cyclohexanecarboxylate7:3 Methanol-Water29.4Data not explicitly found in summary, but available in the full study[1]
Methyl Cyclohexanecarboxylate1:1 Dioxan-Water29.4Data not explicitly found in summary, but available in the full study[1]
Ethyl Cyclohexanecarboxylate1:1 Ethanol-Water29.4Data not explicitly found in summary, but available in the full study[1]
Ethyl Cyclohexanecarboxylate7:3 Ethanol-Water29.4Data not explicitly found in summary, but available in the full study[1]
Ethyl Cyclohexanecarboxylate1:1 Dioxan-Water29.4Data not explicitly found in summary, but available in the full study[1]

Note: The referenced study by Chapman et al. provides extensive kinetic data for the alkaline hydrolysis of both esters in various solvent systems and at different temperatures.[1] Researchers are encouraged to consult the primary literature for specific rate constants.

Comparative Reactivity Insights

The available data and established chemical principles indicate that methyl cyclohexanecarboxylate is generally more susceptible to hydrolysis than ethyl cyclohexanecarboxylate.[2] This is consistent with the smaller size of the methyl group, which presents less steric hindrance to the attacking nucleophile (e.g., hydroxide (B78521) ion) during the formation of the tetrahedral intermediate in the hydrolysis reaction.

Experimental Protocols

To facilitate further research and direct comparison under specific laboratory conditions, the following detailed experimental protocols for assessing hydrolytic, thermal, and photolytic stability are provided.

Hydrolytic Stability Testing (Alkaline Conditions)

This protocol is adapted from established methods for determining the kinetics of ester hydrolysis.

Objective: To determine and compare the second-order rate constants for the alkaline hydrolysis of ethyl and methyl cyclohexanecarboxylate.

Materials:

  • Ethyl cyclohexanecarboxylate

  • Methyl cyclohexanecarboxylate

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Ethanol (or other suitable co-solvent)

  • Distilled or deionized water

  • Constant temperature bath

  • Reaction vessels (e.g., round-bottom flasks with stoppers)

  • Pipettes and burettes

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

Procedure:

  • Prepare solutions of the ester (e.g., 0.1 M) in the chosen co-solvent.

  • In separate reaction vessels, mix a known volume of the ester solution with a known volume of the standardized NaOH solution, ensuring the base is in excess.

  • Place the reaction vessels in a constant temperature bath set to the desired temperature (e.g., 25°C or 50°C).

  • At regular time intervals, withdraw an aliquot from each reaction vessel and quench the reaction by adding it to a known excess of standardized HCl solution.

  • Back-titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as an indicator.

  • The concentration of the ester at each time point can be calculated from the amount of NaOH consumed.

  • Plot the reciprocal of the ester concentration versus time. The slope of this line will be the second-order rate constant (k₂).

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Ester_sol Prepare Ester Solution Mix Mix Ester and NaOH Ester_sol->Mix NaOH_sol Prepare NaOH Solution NaOH_sol->Mix Incubate Incubate at Constant Temperature Mix->Incubate Aliquot Withdraw Aliquots at Time Intervals Incubate->Aliquot Quench Quench with HCl Aliquot->Quench Titrate Back-titrate with NaOH Quench->Titrate Calculate Calculate Rate Constant Titrate->Calculate

Caption: Workflow for determining the hydrolytic stability of esters.

Thermal Stability Testing

This protocol provides a general method for comparing the thermal stability of liquid esters using thermogravimetric analysis (TGA).

Objective: To determine and compare the onset of thermal decomposition for ethyl and methyl cyclohexanecarboxylate.

Materials:

  • Ethyl cyclohexanecarboxylate

  • Methyl cyclohexanecarboxylate

  • Thermogravimetric Analyzer (TGA)

  • Inert gas supply (e.g., nitrogen or argon)

  • TGA sample pans (e.g., aluminum or platinum)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (typically 5-10 mg) of the ester into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from ambient to 500°C).

  • Record the sample weight as a function of temperature.

  • The onset of decomposition is typically determined as the temperature at which a significant weight loss (e.g., 5%) is observed.

  • Compare the TGA curves and the onset decomposition temperatures for the two esters. A higher onset temperature indicates greater thermal stability. Studies on similar esters suggest that ethyl esters may exhibit slightly higher thermal stability than methyl esters.[3][4]

TGA_Workflow Start Start Sample_Prep Weigh Sample (5-10 mg) Start->Sample_Prep Place_in_TGA Place Sample in TGA Sample_Prep->Place_in_TGA Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Place_in_TGA->Inert_Atmosphere Heating_Program Heat at a Constant Rate (e.g., 10°C/min) Inert_Atmosphere->Heating_Program Data_Acquisition Record Weight vs. Temperature Heating_Program->Data_Acquisition Analysis Determine Onset of Decomposition (T_onset) Data_Acquisition->Analysis Compare Compare T_onset Values Analysis->Compare

Caption: General workflow for thermal stability analysis using TGA.

Photolytic Stability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing and can be adapted for chemical substances.

Objective: To compare the photolytic stability of ethyl and methyl cyclohexanecarboxylate by exposing them to a controlled light source and analyzing for degradation.

Materials:

  • Ethyl cyclohexanecarboxylate

  • Methyl cyclohexanecarboxylate

  • Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Chemically inert and transparent sample containers (e.g., quartz cuvettes).

  • Dark control samples (wrapped in aluminum foil).

  • Analytical instrumentation for quantifying the parent compound and detecting degradation products (e.g., HPLC-UV, GC-MS).

Procedure:

  • Prepare solutions of each ester in a suitable, photochemically inert solvent (e.g., acetonitrile (B52724) or water, if soluble).

  • Place the solutions in transparent containers. Prepare identical samples to be used as dark controls by wrapping them in aluminum foil.

  • Place the samples and dark controls in the photostability chamber.

  • Expose the samples to a controlled light source for a defined period or until a specified total illumination is reached (e.g., 1.2 million lux hours and 200 watt hours/square meter for UVA).

  • At predetermined time points, withdraw aliquots from the exposed and dark control samples.

  • Analyze the aliquots using a validated analytical method (e.g., HPLC) to determine the concentration of the remaining parent ester and to identify and quantify any major degradation products.

  • Compare the degradation profiles of the two esters. The ester that shows a slower rate of degradation is considered more photostable. While direct comparative data is scarce, studies on other alkyl esters suggest that the nature of the alkyl group can influence photodecomposition pathways.

Photostability_Workflow cluster_setup Experimental Setup cluster_exposure Light Exposure cluster_analysis Analysis Prep_Sample Prepare Ester Solutions in Transparent Containers Expose Expose Samples and Controls in Photostability Chamber Prep_Sample->Expose Prep_Control Prepare Dark Controls (Foil-wrapped) Prep_Control->Expose Sampling Withdraw Aliquots at Time Intervals Expose->Sampling Analysis Analyze by HPLC or GC-MS Sampling->Analysis Compare Compare Degradation Profiles Analysis->Compare

Caption: Workflow for comparative photostability testing.

Conclusion

The selection between ethyl and methyl cyclohexanecarboxylate as a protecting group or synthetic intermediate should be guided by the specific stability requirements of the intended application. For processes where hydrolytic stability is a primary concern, ethyl cyclohexanecarboxylate is likely the more robust choice due to its slightly lower reactivity. For applications involving thermal stress, the ethyl ester may also offer a marginal stability advantage. The relative photolytic stability is less predictable without direct experimental comparison. The provided protocols offer a framework for researchers to generate the specific data required to make an evidence-based decision tailored to their unique experimental conditions and stability needs.

References

Assessing the Economic Viability of Ethyl 2-methylcyclohexanecarboxylate Synthesis Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route for a target molecule is a critical decision, balancing factors of yield, cost, and scalability. This guide provides a comprehensive comparison of four potential synthesis routes for Ethyl 2-methylcyclohexanecarboxylate, a valuable intermediate in various chemical industries.

This report details the economic viability of the following synthetic pathways:

A thorough analysis of raw material costs, reaction yields, and process conditions is presented to aid in the selection of the most economically favorable route for laboratory and industrial-scale production.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters for the four primary synthesis methods of this compound.

ParameterCatalytic HydrogenationDiels-Alder ReactionAlkylationGrignard Synthesis
Starting Materials Ethyl 2-methylbenzoate, Hydrogen gas1,3-Butadiene, Ethyl crotonateEthyl cyclohexanecarboxylate, Methyl iodide2-Bromopropane (B125204), Magnesium, Ethyl chloroformate
Key Reagents Ruthenium on Alumina (catalyst)-Lithium diisopropylamide (LDA)Diethyl ether (solvent)
Typical Yield High (estimated >90%)Moderate to HighModerateModerate
Reaction Time 4-8 hours6-12 hours2-4 hours2-3 hours
Reaction Temperature 80-100°C150-180°C (High pressure)-78°C to room temperature0°C to room temperature
Raw Material Cost ModerateLow to ModerateHighModerate
Key Advantages High yield, Atom economicalReadily available starting materialsRelatively short reaction timeAvoids high pressure
Key Disadvantages Requires high-pressure hydrogenation equipment, Catalyst costHigh-pressure reaction, Potential for side reactionsCryogenic temperatures required, Expensive reagent (LDA)Moisture-sensitive reagents

Experimental Protocols

Detailed methodologies for the four key synthesis routes are provided below.

Route 1: Catalytic Hydrogenation of Ethyl 2-methylbenzoate

This method involves the reduction of the aromatic ring of ethyl 2-methylbenzoate using a heterogeneous catalyst under a hydrogen atmosphere.

Protocol: In a high-pressure autoclave, a solution of ethyl 2-methylbenzoate (1 equivalent) in a suitable solvent (e.g., ethanol) is charged with a catalytic amount of 5% Ruthenium on Alumina (e.g., 1-5 mol%). The autoclave is then pressurized with hydrogen gas (e.g., 50-100 atm) and heated to 80-100°C with vigorous stirring. The reaction is monitored by gas chromatography (GC) until the starting material is consumed (typically 4-8 hours). After cooling and depressurization, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Route 2: Diels-Alder Reaction of 1,3-Butadiene and Ethyl Crotonate

This cycloaddition reaction forms the cyclohexene (B86901) ring system, which can then be hydrogenated to the final product.

Protocol: A high-pressure reaction vessel is charged with an excess of 1,3-butadiene (e.g., 2-3 equivalents) and ethyl crotonate (1 equivalent). The vessel is sealed and heated to 150-180°C for 6-12 hours. After cooling, the excess butadiene is carefully vented. The resulting crude product, ethyl 2-methyl-3-cyclohexenecarboxylate, is then subjected to catalytic hydrogenation (e.g., using Palladium on Carbon) under a hydrogen atmosphere to reduce the double bond, yielding this compound. Purification is achieved by vacuum distillation.

Route 3: Alkylation of Ethyl Cyclohexanecarboxylate

This route involves the deprotonation of ethyl cyclohexanecarboxylate to form an enolate, which is then alkylated with a methylating agent.

Protocol: To a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C under an inert atmosphere, a solution of ethyl cyclohexanecarboxylate (1 equivalent) in THF is added dropwise. The mixture is stirred at -78°C for 1 hour to ensure complete enolate formation. Methyl iodide (1.2 equivalents) is then added, and the reaction is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

Route 4: Grignard Synthesis

This approach utilizes a Grignard reagent to form the carbon-carbon bond at the 2-position of the cyclohexane (B81311) ring.

Protocol: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer under an inert atmosphere, magnesium turnings (1.2 equivalents) are placed. A solution of 2-bromopropane (1.1 equivalents) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. Once the formation of 2-propylmagnesium bromide is complete, the solution is cooled to 0°C. A solution of ethyl chloroformate (1 equivalent) in diethyl ether is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by vacuum distillation.

Mandatory Visualization

Synthesis_Routes_Comparison cluster_routes Synthesis Routes for this compound cluster_factors Economic Viability Factors Route1 Catalytic Hydrogenation Yield Yield Route1->Yield High Cost Raw Material Cost Route1->Cost Moderate Conditions Reaction Conditions Route1->Conditions High Pressure Scalability Scalability Route1->Scalability Good Route2 Diels-Alder Reaction Route2->Yield Moderate-High Route2->Cost Low-Moderate Route2->Conditions High Pressure/Temp Route2->Scalability Moderate Route3 Alkylation Route3->Yield Moderate Route3->Cost High Route3->Conditions Cryogenic Route3->Scalability Lower Route4 Grignard Synthesis Route4->Yield Moderate Route4->Cost Moderate Route4->Conditions Anhydrous Route4->Scalability Good

Figure 1: Comparison of economic viability factors for different synthesis routes.

Conclusion

The economic viability of each synthesis route for this compound is highly dependent on the specific requirements of the production scale and available resources.

  • Catalytic Hydrogenation offers the most promising route for large-scale industrial production due to its high yield and atom economy, despite the initial investment in high-pressure equipment.

  • The Diels-Alder reaction provides a viable alternative, particularly if the starting materials are readily and cheaply available.

  • Alkylation and Grignard Synthesis are more suited for smaller, laboratory-scale synthesis where the higher cost of reagents and more stringent reaction conditions are less of a prohibitive factor.

Researchers and process chemists should carefully consider the trade-offs between raw material costs, reaction efficiency, and operational complexity when selecting the optimal synthesis strategy.

Literature comparison of reported yields for Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of reported synthetic routes for Ethyl 2-Methylcyclohexanecarboxylate, a valuable intermediate in organic synthesis. By summarizing quantitative data, detailing experimental protocols, and visualizing reaction pathways, this document aims to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Synthesis Methods and Reported Yields

Two primary strategies for the synthesis of this compound are presented: the direct catalytic hydrogenation of an aromatic precursor and a two-step approach involving the alkylation of a pre-formed cyclohexane (B81311) ring followed by esterification. The table below summarizes the reported yields for each approach.

Synthetic Route Starting Material Key Reagents Reported Yield Stereoselectivity
Route 1: Catalytic Hydrogenation Ethyl 2-methylbenzoate (B1238997)H₂, Rh/C or Ru/C catalystHigh (inferred)Mixture of isomers
Route 2: Alkylation and Esterification
Step 2a: Alkylation of Ethyl Cyclohexanecarboxylate (B1212342)Ethyl cyclohexanecarboxylateLDA, Methyl IodideModerateMixture of isomers
Step 2b: Synthesis of 2-Methylcyclohexanecarboxylic Acido-Toluic AcidH₂, Hydrogenation catalystHighMixture of isomers
Step 2c: Esterification2-Methylcyclohexanecarboxylic AcidEthanol (B145695), Acid catalyst (e.g., H₂SO₄)HighNot applicable

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two main synthetic strategies for obtaining this compound.

Synthesis Route 1: Catalytic Hydrogenation start Ethyl 2-methylbenzoate process Catalytic Hydrogenation (H₂, Rh/C or Ru/C) start->process Reduction of aromatic ring end This compound process->end

Caption: Catalytic Hydrogenation of Ethyl 2-methylbenzoate.

Synthesis Route 2: Alkylation and Esterification cluster_alkylation Alkylation Approach cluster_esterification Two-Step Approach start_alk Ethyl cyclohexanecarboxylate enolate Enolate Formation (LDA, THF, -78 °C) start_alk->enolate alkylation Alkylation (Methyl Iodide) enolate->alkylation product_alk This compound alkylation->product_alk start_acid o-Toluic Acid hydrogenation Hydrogenation start_acid->hydrogenation acid 2-Methylcyclohexanecarboxylic Acid hydrogenation->acid esterification Esterification (Ethanol, H₂SO₄) acid->esterification product_est This compound esterification->product_est

Caption: Alkylation and Two-Step Hydrogenation-Esterification Routes.

Detailed Experimental Protocols

Route 1: Catalytic Hydrogenation of Ethyl 2-methylbenzoate (Generalized Protocol)

While a specific literature report with the yield for the hydrogenation of ethyl 2-methylbenzoate was not found, the hydrogenation of benzoic acid to cyclohexanecarboxylic acid is well-documented and proceeds in high yield.[1] A similar protocol would be applicable to the ethyl ester. The use of rhodium on carbon (Rh/C) is often favored for the hydrogenation of aromatic rings under milder conditions compared to other catalysts.[2]

Materials:

  • Ethyl 2-methylbenzoate

  • 5% Rhodium on carbon (Rh/C) catalyst

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reactor, dissolve Ethyl 2-methylbenzoate in ethanol.

  • Carefully add the 5% Rh/C catalyst to the solution. The catalyst loading is typically in the range of 1-5 mol%.

  • Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by distillation under reduced pressure.

Note: This reaction will produce a mixture of cis and trans diastereomers. The ratio of these isomers can be influenced by the catalyst, solvent, and reaction conditions.

Route 2: Alkylation of Ethyl Cyclohexanecarboxylate followed by Esterification

This approach involves two distinct chemical transformations: the formation of 2-methylcyclohexanecarboxylic acid and its subsequent conversion to the ethyl ester.

Step 2a: Alkylation of Ethyl Cyclohexanecarboxylate (Generalized Protocol)

Materials:

  • Ethyl cyclohexanecarboxylate

  • Lithium diisopropylamide (LDA) solution in THF

  • Methyl iodide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF to the cooled solvent.

  • Add a solution of ethyl cyclohexanecarboxylate in anhydrous THF dropwise to the LDA solution while maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes to ensure complete enolate formation.

  • Add methyl iodide to the reaction mixture at -78 °C and continue stirring for several hours, allowing the reaction to slowly warm to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Note: This method will also produce a mixture of cis and trans diastereomers.

Step 2b & 2c: Hydrogenation of o-Toluic Acid and Subsequent Fischer Esterification

A more documented and potentially higher-yielding two-step approach involves the initial synthesis of 2-methylcyclohexanecarboxylic acid followed by esterification.

Step 2b: Hydrogenation of o-Toluic Acid

The hydrogenation of o-toluic acid (2-methylbenzoic acid) to 2-methylcyclohexanecarboxylic acid can be achieved with high conversion and selectivity. A patent describes the hydrogenation of o-cresol (B1677501) to 2-methylcyclohexanol (B165396) with a conversion of >99.5% and a yield of >98%, which is a similar transformation.[5] The hydrogenation of the carboxylic acid would proceed similarly.

Materials:

  • o-Toluic acid (2-methylbenzoic acid)

  • Hydrogenation catalyst (e.g., Raney Nickel, Rh/C, or Ru/C)

  • Solvent (e.g., methanol, ethanol, or acetic acid)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus

Procedure:

  • Follow a similar procedure as described in Route 1 for the catalytic hydrogenation, using o-toluic acid as the starting material.

  • After filtration of the catalyst and removal of the solvent, the crude 2-methylcyclohexanecarboxylic acid is obtained and can often be used directly in the next step without further purification.

Step 2c: Fischer Esterification of 2-Methylcyclohexanecarboxylic Acid

The conversion of a carboxylic acid to its corresponding ethyl ester is a classic and generally high-yielding reaction known as Fischer esterification.[6][7][8]

Materials:

  • 2-Methylcyclohexanecarboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution

  • Brine

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-methylcyclohexanecarboxylic acid in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops to 0.1 equivalents).

  • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Further purification can be achieved by distillation under reduced pressure.

Conclusion

References

A Comparative Guide to the Analytical Cross-Validation of Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of analytical data for Ethyl 2-methylcyclohexanecarboxylate and its alternatives. It is intended for researchers, scientists, and drug development professionals, offering a resource for the cross-validation of these compounds using common analytical techniques. This document summarizes key quantitative data in structured tables, details experimental protocols, and includes a visual workflow for the cross-validation process.

Spectroscopic Data Comparison

The following tables present a summary of expected analytical data for this compound and two common alternatives, Mthis compound and Propyl 2-methylcyclohexanecarboxylate. The data is compiled from publicly available spectral information for analogous compounds.[1]

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound170.25[2][3]Expected fragments from loss of ethoxy group (-OC2H5), and cyclohexane (B81311) ring fragments.
Mthis compound154.21[4]Expected fragments from loss of methoxy (B1213986) group (-OCH3), and cyclohexane ring fragments.
Propyl 2-methylcyclohexanecarboxylate184.28Expected fragments from loss of propoxy group (-OC3H7), and cyclohexane ring fragments.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR in CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound~4.1Quartet-OCH₂CH₃
~2.3Multiplet-CH-C=O
~1.2Triplet-OCH₂CH₃
~0.9Doublet-CH-CH₃
1.1 - 1.9MultipletCyclohexyl protons
Mthis compound~3.7Singlet-OCH₃
~2.3Multiplet-CH-C=O
~0.9Doublet-CH-CH₃
1.1 - 1.9MultipletCyclohexyl protons
Propyl 2-methylcyclohexanecarboxylate~4.0Triplet-OCH₂CH₂CH₃
~2.3Multiplet-CH-C=O
~1.6Sextet-OCH₂CH₂CH₃
~0.9Triplet-OCH₂CH₂CH₃
~0.9Doublet-CH-CH₃
1.1 - 1.9MultipletCyclohexyl protons

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)Assignment
This compound~2930, 2860C-H (sp³) stretch
~1735C=O (Ester) stretch
~1170C-O stretch
Mthis compound~2930, 2855C-H (sp³) stretch
~1738C=O (Ester) stretch
~1170C-O stretch
Propyl 2-methylcyclohexanecarboxylate~2935, 2865C-H (sp³) stretch
~1733C=O (Ester) stretch
~1175C-O stretch

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

    • Injector: Set the injector temperature to 280°C.[6]

    • Oven Program: Start at an initial temperature of 60°C, then ramp up to 280°C at a rate of 10°C/min.[5]

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.[6]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: Acquire mass spectra over a range of m/z 40-400.

  • Data Analysis: Identify the compound based on its retention time and mass spectrum, comparing it to a spectral library (e.g., NIST).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).[1]

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: Acquire 16-64 scans for a good signal-to-noise ratio.[1]

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.[1]

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program.

    • Number of Scans: Acquire 1024 or more scans due to the low natural abundance of ¹³C.[1]

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, place a single drop of the neat liquid directly onto the ATR crystal (e.g., diamond or ZnSe).[1]

  • Instrumentation: Utilize an FTIR spectrometer with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000-650 cm⁻¹.[1]

  • Data Processing: The final spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for Cross-Validation of Analytical Data

The following diagram illustrates a generalized workflow for the cross-validation of analytical data for a target compound and its alternatives.

cluster_0 Data Acquisition cluster_1 Data Comparison and Validation cluster_2 Conclusion Target Target Compound (this compound) Target_GCMS GC-MS Analysis Target->Target_GCMS Target_NMR NMR Analysis Target->Target_NMR Target_FTIR FTIR Analysis Target->Target_FTIR Alt1 Alternative 1 (Mthis compound) Alt1_GCMS GC-MS Analysis Alt1->Alt1_GCMS Alt1_NMR NMR Analysis Alt1->Alt1_NMR Alt1_FTIR FTIR Analysis Alt1->Alt1_FTIR Alt2 Alternative 2 (Propyl 2-methylcyclohexanecarboxylate) Alt2_GCMS GC-MS Analysis Alt2->Alt2_GCMS Alt2_NMR NMR Analysis Alt2->Alt2_NMR Alt2_FTIR FTIR Analysis Alt2->Alt2_FTIR Compare_GCMS Compare GC-MS Data (Retention Time, Fragmentation) Target_GCMS->Compare_GCMS Compare_NMR Compare NMR Data (Chemical Shifts, Multiplicity) Target_NMR->Compare_NMR Compare_FTIR Compare FTIR Data (Characteristic Peaks) Target_FTIR->Compare_FTIR Alt1_GCMS->Compare_GCMS Alt1_NMR->Compare_NMR Alt1_FTIR->Compare_FTIR Alt2_GCMS->Compare_GCMS Alt2_NMR->Compare_NMR Alt2_FTIR->Compare_FTIR Validation Cross-Validation Report Compare_GCMS->Validation Compare_NMR->Validation Compare_FTIR->Validation

Caption: Workflow for analytical data cross-validation.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-methylcyclohexanecarboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of ethyl 2-methylcyclohexanecarboxylate is critical for maintaining laboratory safety and environmental protection. As this compound is a flammable liquid, it is classified as a hazardous waste and must be handled accordingly.[1][2] Adherence to institutional protocols and local regulations is paramount. This guide provides detailed procedures for the proper management and disposal of this chemical.

Hazard and Safety Summary

Before handling, it is essential to be aware of the primary hazards associated with this compound. This information directly informs the necessary precautions for its disposal.

Hazard Classification                Precautionary Measures                                                                          
Flammable Liquid Keep away from heat, sparks, open flames, and hot surfaces.[1][3] Use non-sparking tools and explosion-proof equipment.[1][3]
Skin and Eye Irritant May cause skin and serious eye irritation.[1] Wear protective gloves, clothing, and eye/face protection during handling.[1][4]
Respiratory Irritant May cause respiratory irritation.[1] Handle only in a well-ventilated area or under a chemical fume hood.[1]
Incompatible Materials Reacts with bases and oxidizing agents.[3] Store waste separately from these materials.[5]

Step-by-Step Disposal Protocol

Disposal of this compound must not be done via sink or sewer drains.[3][6] The standard procedure is collection for chemical waste incineration or disposal by a licensed contractor.

Waste Collection
  • Container Selection : Collect waste this compound in a designated, leak-proof container that is chemically compatible.[5] The original container or a clean, empty solvent bottle is often a suitable choice.[2][7]

  • Avoid Mixing : Do not mix this waste with incompatible materials such as bases or oxidizing agents.[3][5] It is best practice to collect it in a dedicated "flammable organic waste" or "non-halogenated solvent waste" stream, per your institution's guidelines.

  • Keep Container Closed : The waste container must be kept tightly sealed at all times, except when adding waste.[2][5][7] This prevents the release of flammable vapors.

Labeling
  • Immediate Labeling : As soon as the container is designated for waste, it must be labeled.[5]

  • Content Identification : Use a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[2][5] Clearly write the full chemical name, "this compound," and estimate the concentration or volume. Do not use abbreviations.[5]

Storage
  • Location : Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8]

  • Ventilation : The storage area must be cool, dry, and well-ventilated.[1][3] A flammable storage cabinet is the ideal location.[5]

  • Segregation : Ensure the container is stored away from heat sources and incompatible chemicals.[3][9] Utilize secondary containment bins to prevent spills.[5]

Arranging Disposal
  • Request Pickup : Once the container is full or you have no further use for the chemical, arrange for its disposal. Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.[2][5]

  • Follow Institutional Procedures : Adhere to your organization's specific procedures for waste pickup requests, which may involve submitting an online form.[10]

Spill and Contaminated Material Cleanup
  • Small Spills : For minor spills (<50 mL), absorb the liquid with an inert material such as vermiculite, sand, or cat litter.[11]

  • Collection : Scoop the contaminated absorbent material into a suitable container for disposal.[11][12]

  • Disposal : The spill cleanup materials are also considered hazardous waste and must be disposed of following the same procedures outlined above.[5]

Empty Container Disposal
  • Rinsing : An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[5]

  • Rinsate Collection : The first rinse, and for highly toxic materials all three, must be collected as hazardous waste.[5]

  • Final Disposal : Once thoroughly rinsed and air-dried, deface or remove the original label. The container can then typically be disposed of as regular laboratory glass or solid waste.[5][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated: This compound container Select Compatible, Leak-Proof Container start->container spill Spill Occurs start->spill label_waste Label with 'Hazardous Waste' & Full Chemical Name container->label_waste store Store in Designated Area (Cool, Ventilated, Segregated) label_waste->store seal Keep Container Tightly Sealed store->seal pickup Request Pickup from EHS / Licensed Contractor seal->pickup end Proper Disposal (e.g., Incineration) pickup->end spill->container No absorb Absorb with Inert Material (e.g., Vermiculite) spill->absorb Yes collect_spill Collect Contaminated Material into a Labeled Waste Container absorb->collect_spill collect_spill->store Treat as Hazardous Waste

Caption: Waste disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 2-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 2-methylcyclohexanecarboxylate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is critical for safe handling and storage.

PropertyValue
Molecular Formula C10H18O2[1]
Molecular Weight 170.25 g/mol [1]
Appearance Clear liquid (presumed)
Odor No data available
Boiling Point 106 °C @ 11 mmHg (for a related compound)[2]
Flash Point 85 °C / 185 °F (for a related compound)[2]
Solubility No information available[2]

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous substance. The following PPE is mandatory to prevent exposure.

HazardRequired PPE
Eye Contact Chemical safety goggles or eyeglasses compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 should be worn.[2][3][4]
Skin Contact Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] A lab coat and closed-toed footwear are the minimum requirements.[5]
Inhalation Use only in a well-ventilated area.[4] If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[3]
Ingestion Do not eat, drink, or smoke when handling this product.[5]

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste & Disposal receiving Receiving storage Storage receiving->storage Inspect & Log ppe Don PPE storage->ppe Retrieve for Use experiment Experimentation ppe->experiment Proceed to Use waste_collection Waste Collection experiment->waste_collection Generate Waste disposal Disposal waste_collection->disposal Follow Regulations

Caption: Workflow for handling this compound.

Detailed Experimental Protocols

Handling and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[4][5]

  • Ground and bond containers when transferring material to prevent static discharge.[4]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5] If breathing has stopped, provide artificial respiration.[6] Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[5] Wash clothing before reuse.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5]

Spill and Disposal Plan:

  • Spill Cleanup:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation and eliminate all ignition sources.[3][4]

    • Wear the appropriate personal protective equipment (PPE) as outlined above.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[4]

    • Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[7]

    • Wash the spill area with soap and water.[6]

  • Disposal:

    • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[5] The material should be disposed of at an approved waste disposal plant.[2][5] Do not allow the product to enter drains or waterways.[3] Contaminated absorbent material should be treated as hazardous waste.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.